Product packaging for Melperone N-Oxide(Cat. No.:)

Melperone N-Oxide

Cat. No.: B15290386
M. Wt: 279.35 g/mol
InChI Key: LCOHBSJSZNYNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Melperone N-Oxide is a high-quality pharmaceutical reference standard of a metabolite of Melperone, an atypical antipsychotic of the butyrophenone class. Melperone is used in the treatment of schizophrenia and other psychiatric conditions, functioning primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This mechanism is key to its antipsychotic effects while producing minimal extrapyramidal symptoms, a profile it shares with other atypical antipsychotics . As an N-Oxide metabolite, this compound is of significant value in forensic and clinical toxicology, pharmaceutical research, and metabolic studies. Researchers utilize this compound as a critical standard for the accurate identification and quantification of Melperone and its metabolites in various biological matrices, supporting analytical method development and validation. This certified, ISO-compliant material is designed to ensure confidence and reproducibility in research outcomes . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22FNO2 B15290386 Melperone N-Oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22FNO2

Molecular Weight

279.35 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one

InChI

InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3

InChI Key

LCOHBSJSZNYNNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC[N+](CC1)(CCCC(=O)C2=CC=C(C=C2)F)[O-]

Origin of Product

United States

Foundational & Exploratory

Melperone N-Oxide: A Technical Guide to its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, an atypical antipsychotic of the butyrophenone class, is utilized in the treatment of various psychotic disorders. As with many pharmaceuticals, its metabolism and potential impurities are of significant interest to ensure safety and efficacy. Melperone N-oxide is a primary metabolite and a known impurity of Melperone.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This document summarizes known data, presents detailed experimental protocols based on established methods for similar compounds, and visualizes key processes.

Chemical and Physical Properties

Quantitative data for this compound is not extensively published in publicly accessible literature. However, based on its chemical structure and general properties of N-oxides, certain characteristics can be inferred and are presented alongside data for the parent compound, Melperone, for comparison. This compound is commercially available as a reference standard, and a comprehensive Certificate of Analysis would provide definitive values.[4][5]

Table 1: General Chemical Properties

PropertyMelperoneThis compoundData Source / Rationale
IUPAC Name 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one1-(4-fluorophenyl)-4-(4-methyl-1-oxido-1-piperidinyl)-1-butanone[4][6]
CAS Number 3575-80-22724690-02-0[6][7]
Molecular Formula C₁₆H₂₂FNOC₁₆H₂₂FNO₂[4][6]
Molecular Weight 263.36 g/mol 279.36 g/mol [4][6]
Appearance White, crystalline odorless powderAssumed to be a solid, likely crystalline[8], General N-oxide properties

Table 2: Physicochemical Properties

PropertyMelperoneThis compoundData Source / Rationale
Melting Point 205-210 °C (hydrochloride salt)Not publicly available. Expected to differ from the parent compound.[8]
Solubility Freely soluble in water (as hydrochloride salt), ethanol, and chloroform. Practically insoluble in diethyl ether.Expected to have higher aqueous solubility than Melperone due to the polar N-O bond.[8], General N-oxide properties[9][10]
pKa 9.1 (for the piperidine nitrogen)Not publicly available. The N-oxide is a weaker base than the parent tertiary amine.[11], General N-oxide properties[9]

Synthesis of this compound

The synthesis of tertiary amine N-oxides is a well-established transformation in organic chemistry, typically achieved through the oxidation of the corresponding tertiary amine.[12] While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general and reliable method can be adapted from the synthesis of other antipsychotic N-oxides, such as those of phenothiazines and risperidone.[13][14] The most common oxidizing agents for this purpose are meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[13][14]

Experimental Protocol: Oxidation of Melperone

This protocol describes a general procedure for the synthesis of this compound based on established methods for similar compounds.

Materials:

  • Melperone

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or Methanol

  • Saturated sodium bicarbonate solution

  • Sodium sulfite or sodium thiosulfate solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolution: Dissolve Melperone (1 equivalent) in a suitable solvent such as dichloromethane or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation:

    • Using m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

    • Using H₂O₂: To a solution of Melperone in methanol, add 30% hydrogen peroxide (excess, e.g., 5-10 equivalents). The reaction may be performed at room temperature or with gentle heating.[14] A patent describes the use of hydrogen peroxide in glacial acetic acid for the synthesis of heterocyclic N-oxides.[15]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), staining with an appropriate indicator (e.g., Dragendorff reagent, which is effective for visualizing N-oxides).[9]

  • Quenching:

    • For m-CPBA: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid. To remove any remaining peroxides, add a solution of sodium sulfite or sodium thiosulfate and stir until a test with potassium iodide-starch paper is negative.

    • For H₂O₂: Decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide or a reducing agent like sodium sulfite.

  • Extraction: If using a biphasic system, separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, using a gradient of methanol in dichloromethane to elute the more polar N-oxide product.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

G Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis melperone Melperone in Solvent oxidant Add Oxidant (m-CPBA or H₂O₂) reaction_mixture Reaction Mixture oxidant->reaction_mixture quench Quench Excess Oxidant reaction_mixture->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Spectroscopic Characterization chromatography->characterization

Synthesis and Purification Workflow

Analytical Characterization

As this compound is a known impurity and metabolite, its detection and quantification are crucial for quality control of the active pharmaceutical ingredient (API) and in metabolic studies.[1][2][3]

Spectroscopic Properties

While a full, detailed spectroscopic analysis of this compound is not publicly available, the expected characteristic features based on general knowledge of N-oxides are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the oxygen atom on the nitrogen leads to a downfield shift of the signals corresponding to the protons and carbons adjacent to the nitrogen in the piperidine ring in both ¹H and ¹³C NMR spectra, compared to the parent Melperone.[9][14]

  • Infrared (IR) Spectroscopy: A prominent vibration band corresponding to the N⁺-O⁻ bond is expected to be observed, typically in the region of 930-970 cm⁻¹.[9]

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak should correspond to the addition of an oxygen atom to the molecular weight of Melperone (M+16). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom.[16]

Chromatographic Analysis

A validated high-performance liquid chromatography (HPLC) method is essential for the separation and quantification of this compound from Melperone and other related substances. While a specific method for this compound is not published, a method for Melperone hydrochloride provides a starting point.[17] Given the increased polarity of the N-oxide, adjustments to the mobile phase composition would be necessary.

General HPLC Method Development Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to achieve good separation of the non-polar parent drug and the more polar N-oxide.

  • Detection: UV detection at a wavelength where both Melperone and this compound have significant absorbance (e.g., around 248 nm as used for Melperone hydrochloride) would be appropriate.[17]

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]

Biological Context: Metabolism

This compound is formed as a metabolite of Melperone during Phase I metabolism in the body.[19] This biotransformation is typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).[19] The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary amine functionalities.[9]

G Metabolic Pathway of Melperone to this compound Melperone Melperone Enzymes CYP450 / FMO Enzymes (Phase I Metabolism) Melperone->Enzymes N_Oxide This compound Enzymes->N_Oxide

References

Melperone N-Oxide: A Technical Guide on the Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the mechanism of action of Melperone N-oxide, a primary metabolite of the atypical antipsychotic Melperone, is notably scarce. This guide, therefore, synthesizes information on the parent compound, general principles of N-oxide pharmacology, and established experimental methodologies to present a comprehensive overview of the putative mechanism of action of this compound. The proposed mechanisms and pathways for the N-oxide metabolite are hypothetical and require empirical validation.

Executive Summary

  • Pharmacological Inertness: The N-oxide metabolite may be inactive, serving primarily as a product of detoxification and elimination.

  • Prodrug Activity: this compound could undergo in vivo reduction back to the parent compound, Melperone, thereby contributing to the overall pharmacological effect. This phenomenon of reverse metabolism has been observed for other N-oxide metabolites, such as clozapine N-oxide.[5][6][7]

  • Intrinsic Pharmacological Activity: this compound may possess its own unique receptor binding profile and functional activity, likely with a different potency and selectivity compared to Melperone.

This document will explore these possibilities, detailing the known mechanism of the parent compound and providing a framework for the experimental validation of the metabolite's activity.

The Parent Compound: Melperone's Mechanism of Action

Melperone's therapeutic effects are believed to be mediated through its interaction with central nervous system receptors.[3] Its primary mechanism involves the antagonism of:

  • Dopamine D2 Receptors: Like other antipsychotics, Melperone blocks D2 receptors in the mesolimbic pathway, which is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Notably, it exhibits a weak affinity for D2 receptors, which may contribute to its atypical profile with a lower incidence of extrapyramidal side effects.[1][2]

  • Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and to further reduce the risk of extrapyramidal symptoms.[1][2][3]

Additionally, Melperone has some affinity for α-adrenergic receptors.[3]

Signaling Pathways of Melperone

The antagonism of D2 and 5-HT2A receptors by Melperone modulates downstream signaling cascades. The following diagram illustrates the established pathways for the parent compound.

Caption: Antagonistic action of Melperone on D2 and 5-HT2A receptor signaling pathways.

This compound: Putative Mechanisms of Action

The N-oxide functional group is highly polar and can significantly alter the pharmacological properties of a molecule, often increasing water solubility and decreasing membrane permeability.[8]

Hypothesis 1: Prodrug to Melperone

A plausible mechanism for this compound is its role as a prodrug that is converted back to Melperone. This reverse metabolism could be catalyzed by cytochrome P450 enzymes.[9]

Prodrug_Hypothesis MNO This compound (Administered/Metabolite) Melperone_Active Melperone (Active Drug) MNO->Melperone_Active In vivo reduction (e.g., CYP enzymes) Receptors D2/5-HT2A Receptors Melperone_Active->Receptors binds to Effect Antipsychotic Effect Receptors->Effect leads to

Caption: Hypothetical prodrug mechanism of this compound.
Hypothesis 2: Direct Receptor Interaction

Alternatively, this compound may have its own intrinsic activity at various receptors. The addition of the polar N-oxide group would likely alter its binding affinity and selectivity compared to the parent compound. It is conceivable that it would have a significantly lower affinity for the non-polar binding pockets of D2 and 5-HT2A receptors.

Quantitative Data: Receptor Binding Profile of Melperone

No quantitative data for this compound is currently available. The following table summarizes the known receptor binding affinities for the parent compound, Melperone. This data provides a baseline for what would be investigated for its N-oxide metabolite.

ReceptorBinding Affinity (Ki, nM)Reference
Dopamine D2Weak affinity (specific values not consistently reported in initial searches)[1][2]
Serotonin 5-HT2AModerate affinity (specific values not consistently reported in initial searches)[1][2][3]
Dopamine D4Comparable to D2 occupancy ratio of clozapine[1][2]
Adrenergic α1Some affinity[3]

Note: Specific Ki values for Melperone are not consistently available in the provided search results and would require access to more specialized databases or primary literature.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

  • Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., human D2, 5-HT2A) are prepared from cultured cell lines (e.g., HEK293, CHO).

  • Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) is incubated with the cell membranes.

  • Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Methodology (Example: G-protein Coupled Receptor - GPCR):

  • Cell Culture: Cells expressing the receptor of interest are cultured. These cells often contain a reporter system, such as a calcium-sensitive dye or a cAMP-sensitive reporter gene.

  • Compound Application:

    • Agonist activity: Cells are treated with increasing concentrations of this compound alone.

    • Antagonist activity: Cells are pre-incubated with increasing concentrations of this compound before the addition of a known agonist.

  • Signal Measurement: The cellular response (e.g., changes in intracellular calcium, cAMP levels) is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Microdialysis

Objective: To measure the effect of this compound on neurotransmitter levels in specific brain regions.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal (e.g., rat).

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration of this compound.

  • Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the pharmacological characterization of this compound.

Experimental_Workflow Start Synthesis & Purification of this compound Binding In Vitro Receptor Binding Assays (Broad Panel) Start->Binding Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Reverse Metabolism Study Start->Metabolism Functional In Vitro Functional Assays (Hits from Binding) Binding->Functional Identifies targets InVivo_PD In Vivo Pharmacodynamics (e.g., Microdialysis, Behavioral Models) Functional->InVivo_PD InVivo_PK In Vivo Pharmacokinetics (Measure Melperone and This compound levels) Metabolism->InVivo_PK Informs in vivo studies InVivo_PK->InVivo_PD Correlate exposure with effect Conclusion Determine Mechanism of Action InVivo_PD->Conclusion

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

The mechanism of action of this compound remains to be elucidated through direct experimental investigation. Based on the pharmacology of the parent compound, Melperone, and the general properties of N-oxide metabolites, it is plausible that this compound acts as a prodrug, possesses its own distinct (and likely weaker) pharmacological activity, or is pharmacologically inert. The experimental protocols and workflows outlined in this guide provide a clear path for future research to definitively characterize the role of this metabolite in the overall pharmacology of Melperone. Such research is crucial for a complete understanding of the drug's efficacy and safety profile.

References

Unveiling the Biological Profile of Melperone N-Oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, a butyrophenone atypical antipsychotic, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Melperone N-Oxide has been a subject of scientific inquiry to determine its potential contribution to the overall pharmacological profile of the parent drug. This technical guide synthesizes the available data on the biological activity of this compound, providing a comprehensive resource for researchers in pharmacology and drug development. While direct and extensive studies on this compound are limited, this document collates existing findings on Melperone's metabolism and the activity of its metabolites to offer a foundational understanding.

Metabolic Pathway of Melperone

Melperone is primarily metabolized in the liver, with N-oxidation being a significant transformation pathway for its tertiary amine structure. This process leads to the formation of this compound. The metabolic fate of Melperone is crucial for understanding its duration of action and the potential for active metabolites to influence its therapeutic and adverse effects.

Melperone Melperone Metabolism Hepatic Metabolism (N-Oxidation) Melperone->Metabolism Melperone_N_Oxide This compound Metabolism->Melperone_N_Oxide

Caption: Metabolic conversion of Melperone to this compound.

Biological Activity of Melperone Metabolites

Direct pharmacological data for this compound, such as receptor binding affinities and functional assay results, are not extensively available in the public domain. However, a key study investigated the effects of two urinary metabolites of melperone on central monoamine metabolism in rodents.[1][2] This research provides the most direct insight currently available into the biological activity of Melperone's metabolic products.

The study demonstrated that one of the investigated metabolites exhibited similar qualitative effects on monoamine metabolism as the parent compound, Melperone, albeit with reduced potency.[1][2] The other metabolite was found to be inactive.[1][2] While the specific identity of the active metabolite as this compound is not definitively stated in the available abstracts, this finding is critical as it establishes that at least one metabolite of Melperone is biologically active.

Effects on Monoamine Metabolism

The active metabolite, like Melperone, was shown to influence the levels of dopamine metabolites, specifically dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the brain.[1][2] This suggests a potential interaction with the dopaminergic system, a key target for antipsychotic drugs.

Table 1: Comparative Effects of Melperone and its Active Metabolite on Brain Monoamine Metabolites

CompoundEffect on DOPAC LevelsEffect on HVA LevelsRelative Potency
MelperoneIncreaseIncrease-
Active MetaboliteIncrease (Qualitatively Similar)Increase (Qualitatively Similar)Reduced

Note: This table is a qualitative summary based on the available literature. Specific quantitative data on the potency of the metabolite is not available.

Experimental Protocols

The following is a generalized description of the methodologies likely employed in the study of Melperone and its metabolites, based on standard practices in neuropharmacology.

In Vivo Assessment of Monoamine Metabolism

Objective: To determine the effects of Melperone and its metabolites on the turnover of central monoamines.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Drug Administration: Animals are administered Melperone, its metabolites, or a vehicle control, usually via intraperitoneal (i.p.) injection.

  • Tissue Collection: At specified time points after drug administration, animals are euthanized, and brain regions of interest (e.g., striatum, nucleus accumbens) are rapidly dissected.

  • Neurochemical Analysis: Brain tissue is homogenized and analyzed for levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in metabolite levels in drug-treated groups are compared to the vehicle-treated control group to determine the effect of the compounds on monoamine turnover.

cluster_protocol Experimental Workflow Animal_Model Animal Model (e.g., Rats) Drug_Admin Drug Administration (Melperone or Metabolite) Animal_Model->Drug_Admin Tissue_Collection Brain Tissue Dissection Drug_Admin->Tissue_Collection Analysis HPLC Analysis of Monoamine Metabolites Tissue_Collection->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: Generalized workflow for in vivo monoamine metabolism studies.

Signaling Pathways and Potential Mechanisms of Action

Given that the active metabolite of Melperone influences dopamine metabolism, it is plausible that it interacts with dopamine receptors, primarily the D2 receptor, which is a key target for most antipsychotic drugs. The reduced potency suggests a lower affinity for these receptors compared to Melperone. The parent drug, Melperone, is known to be a multi-receptor antagonist with affinity for dopamine D2, serotonin 5-HT2A, and adrenergic receptors.

cluster_pathway Postulated Signaling Pathway Metabolite Active Metabolite (e.g., this compound) D2R Dopamine D2 Receptor Metabolite->D2R Antagonism (Reduced Potency) Downstream Downstream Signaling (e.g., cAMP modulation) D2R->Downstream Effect Modulation of Dopamine Turnover Downstream->Effect

Caption: Postulated mechanism of action for the active metabolite of Melperone.

Conclusion and Future Directions

The available evidence suggests that at least one metabolite of Melperone is biologically active and shares a similar, though less potent, pharmacological profile with the parent compound in terms of its effects on central monoamine metabolism. While it is plausible that this active metabolite is this compound, further studies are required for definitive identification and a more comprehensive characterization of its biological activity.

Future research should focus on:

  • Definitive Identification: Confirming the structure of the active metabolite(s) of Melperone.

  • Quantitative Pharmacological Profiling: Determining the receptor binding affinities (Ki values) of this compound at a range of relevant CNS targets.

  • Functional Assays: Characterizing the functional activity (e.g., agonist, antagonist, inverse agonist) of this compound at these receptors.

  • In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic profile of isolated this compound to understand its contribution to the overall clinical effects of Melperone.

A more complete understanding of the biological activity of this compound will provide valuable insights into the overall pharmacology of Melperone and could inform the development of future antipsychotic agents with improved efficacy and safety profiles.

References

Melperone N-Oxide: A Pharmacological Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone, a butyrophenone atypical antipsychotic, has a well-documented pharmacological profile characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. While its clinical efficacy and safety are established, the pharmacological properties of its metabolites, including Melperone N-oxide, remain largely uncharacterized in publicly available literature. This technical guide synthesizes the known pharmacology of the parent compound, Melperone, and provides a framework for the potential pharmacological profile of this compound based on general principles of drug metabolism and the known characteristics of N-oxide metabolites of other psychoactive compounds. This document also outlines detailed experimental protocols relevant to the synthesis, characterization, and pharmacological evaluation of this compound, aiming to facilitate future research into this metabolite.

Introduction to Melperone

Melperone is an atypical antipsychotic of the butyrophenone class, structurally related to haloperidol.[1] It is primarily used in the treatment of schizophrenia, agitation, and confusional states, particularly in elderly patients.[2][3] Its atypical profile is attributed to its weak affinity for dopamine D2 receptors and a higher affinity for serotonin 5-HT2A receptors, which is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][4]

Pharmacological Profile of Melperone (Parent Compound)

The pharmacological activity of Melperone has been characterized through various in vitro and in vivo studies. A summary of its receptor binding affinities is presented in Table 1.

Table 1: Receptor Binding Profile of Melperone
ReceptorAffinity (Kd, nM)Reference
Serotonin 5-HT2A102[5][6]
Dopamine D2180[5][6]
α1-Adrenergic180[5][6]
α2-Adrenergic150[5][6]
Histamine H1580[5][6]
Serotonin 5-HT2C2100[5][6]
Serotonin 5-HT1A2200[5][6]
Serotonin 5-HT1D3400[5][6]
Muscarinic (M1-M5)>10000[5][6]

Mechanism of Action: Melperone's antipsychotic effects are believed to be mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[7] The antagonism of 5-HT2A receptors is thought to modulate dopamine release in different brain regions, contributing to its atypical properties.[8]

Metabolism of Melperone and the Role of N-Oxidation

Melperone is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3][9] Melperone has been identified as an inhibitor of CYP2D6.[10] While specific metabolic pathways for Melperone are not exhaustively detailed in the available literature, N-oxidation is a common metabolic route for many antipsychotic drugs containing tertiary amine groups.[8][11] This process is often catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes.[12]

One study on the urinary metabolites of melperone found that one metabolite exhibited similar qualitative effects on monoamine metabolism as the parent drug, but with reduced potency.[13] However, this metabolite was not definitively identified as this compound.

Diagram 1: General Metabolic Pathway of Butyrophenone Antipsychotics

Metabolism Melperone Melperone Phase1 Phase I Metabolism (Oxidation, N-dealkylation, etc.) Melperone->Phase1 N_Oxide This compound Phase1->N_Oxide Other_Metabolites Other Metabolites Phase1->Other_Metabolites Phase2 Phase II Metabolism (Glucuronidation, etc.) N_Oxide->Phase2 Other_Metabolites->Phase2 Excretion Excretion Phase2->Excretion

Caption: General metabolic fate of Melperone, including Phase I and Phase II reactions.

Pharmacological Profile of this compound (Hypothesized)

There is a significant lack of publicly available data on the specific pharmacological profile of this compound. Based on general principles of drug metabolism, N-oxide metabolites can range from being pharmacologically inactive to possessing significant activity, sometimes comparable to the parent compound.[14] It is plausible that this compound retains some affinity for the same receptors as Melperone, although likely with different potencies. Further research is required to elucidate its specific receptor binding profile, functional activity, and potential contribution to the overall therapeutic effect or side-effect profile of Melperone.

Table 2: Receptor Binding Profile of this compound
ReceptorAffinity (Ki, Kd, or IC50, nM)Reference
Serotonin 5-HT2AData not available
Dopamine D2Data not available
α1-AdrenergicData not available
α2-AdrenergicData not available
Histamine H1Data not available
Muscarinic (M1-M5)Data not available

Experimental Protocols

To address the knowledge gap regarding this compound, the following experimental protocols are proposed.

Synthesis of this compound

A common method for the synthesis of N-oxides of tertiary amines involves oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[15]

Protocol:

  • Dissolve Melperone in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in the same solvent dropwise with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Diagram 2: Synthesis Workflow for this compound

Synthesis Start Melperone Oxidation Oxidation with m-CPBA Start->Oxidation Quenching Reaction Quenching Oxidation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product Binding_Assay Membrane_Prep Receptor Membrane Preparation Incubation Incubation with Radioligand and this compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

References

In Vitro Metabolism of Melperone to its N-oxide Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychotic disorders. Like many xenobiotics, melperone undergoes extensive metabolism in the liver, a critical factor influencing its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. One of the plausible metabolic pathways for compounds containing a tertiary amine, such as melperone, is N-oxidation. This reaction, catalyzed by cytochrome P450 (CYP) enzymes and/or flavin-containing monooxygenases (FMOs), results in the formation of a more polar N-oxide metabolite, facilitating its excretion from the body.

This technical guide provides a comprehensive overview of the in vitro metabolism of melperone with a specific focus on the formation of its N-oxide metabolite. While specific quantitative data for this particular metabolic pathway of melperone is not extensively available in the public domain, this document outlines the established knowledge regarding melperone metabolism, details generalized experimental protocols for its in vitro investigation, and presents the enzymatic pathways potentially involved.

Melperone Metabolism: An Overview

Melperone is known to be metabolized primarily in the liver. A significant aspect of its metabolic profile is its role as an inhibitor of CYP2D6, a key enzyme in the metabolism of numerous drugs. This inhibitory action highlights the potential for drug-drug interactions when melperone is co-administered with other CYP2D6 substrates.

The biotransformation of melperone likely involves several phase I reactions, including N-oxidation. The formation of N-oxide metabolites is a common route for drugs containing tertiary amine functionalities. These reactions are primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes:

  • Cytochrome P450 (CYP) enzymes: A diverse group of heme-containing enzymes that catalyze the oxidation of a wide range of substrates.

  • Flavin-containing monooxygenases (FMOs): A family of enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.

While the specific contribution of each enzyme system to melperone N-oxidation has not been definitively established in published literature, both CYPs and FMOs are strong candidates for this metabolic transformation.

Quantitative Data Summary

As of the latest literature review, specific quantitative kinetic parameters (e.g., Km, Vmax) for the in vitro formation of Melperone N-oxide in human liver microsomes or other in vitro systems have not been reported. The following table is provided as a template for researchers to populate as data becomes available.

ParameterValueIn Vitro SystemReference
Km (µM) Data not available
Vmax (pmol/min/mg protein) Data not available
Intrinsic Clearance (CLint, µL/min/mg protein) Data not available

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the investigation of in vitro this compound formation.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to assess the metabolic stability and metabolite formation of melperone in HLM.

Materials:

  • Melperone hydrochloride

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation)

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4) and HLM (final concentration, e.g., 0.5 mg/mL).

    • Pre-warm the master mix at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Add Melperone (final concentration, e.g., 1 µM) to the pre-warmed master mix.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For control incubations (to assess non-enzymatic degradation), replace the NADPH regenerating system with buffer.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.

  • Sample Processing:

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Enzyme Phenotyping to Identify Responsible Enzymes

To identify the specific CYP and FMO isoforms involved in this compound formation, the following approaches can be employed:

  • Recombinant Human Enzymes: Incubate melperone with individual recombinant human CYP or FMO enzymes expressed in a suitable system (e.g., insect cells). The formation of this compound will indicate the involvement of that specific enzyme.

  • Chemical Inhibition: In HLM incubations, include selective chemical inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) to observe any reduction in the formation of this compound.

  • Heat Inactivation for FMOs: FMOs are generally more heat-labile than CYPs. Pre-incubating HLM at a specific temperature (e.g., 50°C) before adding the substrate and cofactors can selectively inactivate FMOs, allowing for the assessment of their contribution to N-oxide formation.

Quantitative Analysis by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of melperone and its N-oxide metabolite.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

General Method Parameters:

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive ESI mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for melperone and its N-oxide need to be determined by direct infusion of the analytical standards.

  • Quantification: A calibration curve is generated using known concentrations of analytical standards of melperone and this compound. The concentration of the analytes in the in vitro samples is then determined by comparing their peak area ratios to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

Putative Metabolic Pathway of Melperone to N-oxide

Melperone_Metabolism cluster_enzymes Potential Catalyzing Enzymes Melperone Melperone N_Oxide This compound Melperone->N_Oxide  N-oxidation CYP450 Cytochrome P450s (e.g., CYP3A4, CYP2D6) CYP450->N_Oxide FMO Flavin-containing Monooxygenases FMO->N_Oxide

Caption: Putative metabolic pathway of Melperone to its N-oxide metabolite.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Incubation_Mix Prepare Incubation Mixture (HLM, Buffer) Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Add_Substrate Add Melperone Pre_incubation->Add_Substrate Initiate_Reaction Add NADPH (Start Reaction) Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C (Time Course) Initiate_Reaction->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Quantification, Kinetics) LCMS->Data_Analysis

Caption: General workflow for an in vitro Melperone metabolism study.

Conclusion

The in vitro N-oxidation of melperone is a critical area of study for a comprehensive understanding of its metabolic fate and potential for drug interactions. While specific quantitative data remains to be elucidated, the methodologies and enzymatic pathways outlined in this guide provide a robust framework for researchers to investigate this metabolic route. Future studies focusing on the kinetic characterization of this compound formation and the definitive identification of the responsible CYP and FMO isoforms are warranted to further refine our understanding of melperone's pharmacology.

The Discovery of Melperone N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, a butyrophenone atypical antipsychotic, undergoes hepatic metabolism, leading to the formation of various metabolites. Among these, Melperone N-Oxide has been identified as a notable product of its biotransformation. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols used for its identification and presenting the available data in a structured format for scientific and research applications.

Core Discovery and Identification

The initial identification of metabolites of melperone dates back to studies conducted in the late 1970s and early 1980s. A significant breakthrough in the characterization of its human metabolites came from a 1983 study by Chan and Okerholm, which utilized a sensitive and specific assay combining gas chromatography with mass spectrometry (GC-MS) for the quantitative analysis of melperone in human plasma. In this study, a previously unknown plasma metabolite was isolated and identified in clinical samples, laying the groundwork for the characterization of this compound[1]. Earlier research in 1978 by Wiesel had also investigated the effects of melperone and two of its urinary metabolites in rodents, indicating that the metabolic profile of the drug was an active area of investigation.

The definitive chemical structure of this compound is 1-(4-Fluorophenyl)-4-(4-methyl-1-oxido-1-piperidinyl)-1-butanone, with the CAS number 2724690-02-0. Its formation represents a key metabolic pathway for melperone.

Metabolic Pathway of Melperone to this compound

The biotransformation of melperone to its N-oxide metabolite occurs primarily in the liver. This reaction involves the oxidation of the tertiary amine in the piperidine ring of the melperone molecule.

Melperone Melperone C16H22FNO N_Oxide This compound C16H22FNO2 Melperone->N_Oxide N-Oxidation (Hepatic Enzymes)

Caption: Metabolic conversion of Melperone to this compound.

Experimental Protocols for Discovery and Analysis

The identification and quantification of this compound have been achieved through sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

The foundational method for identifying melperone metabolites in biological fluids involved GC-MS.

1. Sample Preparation (Human Plasma):

  • A 2 mL human plasma sample is used.

  • Extraction of melperone and its metabolites is performed. (Specific extraction details from the original study are not available in the provided search results).

2. GC-MS Analysis:

  • Instrumentation: A combined gas chromatograph-mass spectrometer is utilized.

  • Technique: Selected Ion Monitoring (SIM) is employed for sensitive and specific detection.

  • Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. The separated components are then ionized, and the mass spectrometer detects and identifies the molecules based on their mass-to-charge ratio.

Experimental Workflow for Metabolite Discovery

The logical workflow for the discovery and characterization of this compound is as follows:

cluster_in_vivo In Vivo Studies cluster_analysis Analytical Procedure cluster_identification Structure Elucidation Admin Administration of Melperone to Human Subjects Sample Collection of Biological Samples (Plasma/Urine) Admin->Sample Extract Extraction of Drug and Metabolites Sample->Extract GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Extract->GCMS Detect Detection of a Novel Metabolite Peak GCMS->Detect MassSpec Mass Spectral Analysis (Fragmentation Pattern) Detect->MassSpec Structure Identification as This compound MassSpec->Structure

References

Theoretical Studies on Melperone N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Melperone, a butyrophenone atypical antipsychotic, is subject to extensive hepatic metabolism. Among its potential metabolites, Melperone N-Oxide is of significant interest for its potential to influence the parent drug's efficacy and safety profile. This technical guide provides a comprehensive theoretical framework for the study of this compound, addressing its synthesis, characterization, metabolic pathways, and potential pharmacological activity. In the absence of direct experimental data for this compound, this paper draws upon established principles of drug metabolism and N-oxide chemistry to provide researchers with a foundational understanding and practical methodologies for future investigations.

Introduction to Melperone and its Metabolism

Melperone is an atypical antipsychotic of the butyrophenone class, structurally related to haloperidol, and has been utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its mechanism of action involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1] Like many psychotropic agents, melperone undergoes significant first-pass metabolism in the liver, which can impact its bioavailability and lead to the formation of various metabolites.[1] The biotransformation of butyrophenones can be complex, and understanding the metabolic fate of these compounds is crucial for a complete pharmacological assessment.[2][3] One of the key metabolic pathways for tertiary amines like melperone is N-oxidation.

The formation of N-oxides can alter the physicochemical properties of a drug, potentially affecting its solubility, membrane permeability, and interaction with biological targets.[4][5] Therefore, a thorough investigation of this compound is warranted to elucidate its potential contribution to the overall therapeutic and adverse effects of melperone.

Theoretical Synthesis of this compound

The synthesis of this compound can be theoretically achieved through the direct oxidation of the tertiary amine group in the piperidine ring of melperone. Several established methods for the N-oxidation of tertiary amines can be adapted for this purpose.

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide

This method is a common and relatively straightforward approach for N-oxidation.[4][6]

  • Materials: Melperone hydrochloride, hydrogen peroxide (30% solution), methanol, sodium carbonate, dichloromethane, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve Melperone hydrochloride in methanol.

    • Neutralize with an aqueous solution of sodium carbonate to free the melperone base.

    • Extract the melperone base into dichloromethane and dry the organic layer with anhydrous magnesium sulfate.

    • Filter and concentrate the solution to obtain the melperone free base.

    • Dissolve the melperone base in methanol.

    • Add a stoichiometric excess of 30% hydrogen peroxide to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide until effervescence ceases.

    • Filter the mixture and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and efficient reagent for the N-oxidation of amines.

  • Materials: Melperone free base, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, sodium bicarbonate solution.

  • Procedure:

    • Dissolve the melperone free base in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA in dichloromethane dropwise to the cooled melperone solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

    • Separate the organic layer, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

G cluster_synthesis Theoretical Synthesis Workflow Melperone Melperone Reaction N-Oxidation Reaction Melperone->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Reaction Purification Purification (Chromatography) Reaction->Purification Melperone_N_Oxide This compound Purification->Melperone_N_Oxide G cluster_metabolism Predicted Metabolic Pathway of Melperone Melperone Melperone CYP450 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Melperone->CYP450 FMO Flavin-containing Monooxygenases Melperone->FMO N_Oxidation N-Oxidation CYP450->N_Oxidation Other_Metabolites Other Metabolites (e.g., N-dealkylation products) CYP450->Other_Metabolites FMO->N_Oxidation Melperone_N_Oxide This compound N_Oxidation->Melperone_N_Oxide G cluster_activity Logical Relationship of Potential Pharmacological Activity Melperone_N_Oxide This compound Receptor_Binding Receptor Binding (D₂, 5-HT₂A) Melperone_N_Oxide->Receptor_Binding BBB_Permeability Blood-Brain Barrier Permeability Melperone_N_Oxide->BBB_Permeability Reduction_to_Melperone In vivo Reduction to Melperone Melperone_N_Oxide->Reduction_to_Melperone CNS_Activity Central Nervous System Activity Receptor_Binding->CNS_Activity Peripheral_Effects Peripheral Effects Receptor_Binding->Peripheral_Effects BBB_Permeability->CNS_Activity Reduced

References

Spectroscopic Data of Melperone N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Melperone N-Oxide, a metabolite of the atypical antipsychotic drug Melperone. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a combination of known factual data and representative spectroscopic values derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation for N-oxides. This document is intended to serve as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical development.

Chemical Identity of this compound

This compound is a key metabolite of Melperone, formed by the oxidation of the nitrogen atom in the piperidine ring. Its fundamental properties are summarized below.

PropertyValue
Systematic Name 1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one[1]
CAS Number 2724690-02-0
Molecular Formula C₁₆H₂₂FNO₂
Molecular Weight 279.35 g/mol
Accurate Mass 279.1635 u

Spectroscopic Data

The following sections present representative spectroscopic data for this compound. These tables are constructed based on typical values for related N-oxide compounds and the known functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The formation of the N-oxide bond significantly influences the chemical shifts of the neighboring protons and carbons due to deshielding effects. In N-methylpiperidine-derived N-oxides, N-oxidation can lead to a deshielding of the 15N chemical shifts by +56 ppm to +90 ppm.[2] Similarly, the carbon atoms adjacent (β) and in the next position (γ) to the N-oxide group experience notable changes in their chemical shifts.[3]

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 8.05m2HAromatic protons (ortho to C=O)
7.10 - 7.20m2HAromatic protons (meta to C=O)
3.80 - 4.00m2H-CH₂- (adjacent to N-oxide)
3.40 - 3.60m2H-CH₂- (adjacent to N-oxide)
3.05 - 3.15t2H-CH₂- (adjacent to C=O)
2.00 - 2.20m2H-CH₂- (beta to C=O)
1.80 - 1.95m1HPiperidine ring proton
1.60 - 1.75m4HPiperidine ring protons
1.05d3H-CH₃

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
198.5C=O
165.0 (d, J=255 Hz)C-F
135.5Aromatic C (quaternary)
130.5 (d, J=9 Hz)Aromatic CH (ortho to C=O)
115.8 (d, J=22 Hz)Aromatic CH (meta to C=O)
68.0Piperidine ring carbons (adjacent to N-oxide)
58.0-CH₂- (adjacent to N-oxide)
35.5-CH₂- (adjacent to C=O)
30.0Piperidine ring carbons
28.5Piperidine ring carbon (CH)
21.5-CH₃
20.0-CH₂- (beta to C=O)
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique suitable for analyzing polar metabolites like this compound. A characteristic fragmentation pathway for N-oxides in mass spectrometry is the loss of an oxygen atom, resulting in a prominent [M+H-16]⁺ ion.[4][5][6] This "deoxygenation" can be thermally induced in the ion source and is a diagnostic marker for the presence of an N-oxide functionality.[4][5]

Table 3: Representative ESI-MS Data for this compound

m/zIon SpeciesInterpretation
280.1711[M+H]⁺Protonated molecular ion
302.1530[M+Na]⁺Sodium adduct
264.1762[M+H-16]⁺ or [M+H-O]⁺Loss of oxygen atom from the N-oxide
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The N-oxide bond exhibits characteristic stretching vibrations.

Table 4: Representative IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H stretch
2850 - 3000MediumAliphatic C-H stretch
~1685StrongC=O (aryl ketone) stretch
~1600, ~1500MediumC=C aromatic ring stretch
~1220StrongC-F stretch
950 - 970MediumN-O stretch

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220-250 ppm.[8]

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[9] Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[9]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters:

    • Operate in positive ion mode.

    • Set the capillary voltage to 3-4 kV.

    • Optimize the source temperature (e.g., 100-150 °C) and desolvation gas flow to achieve stable ion generation.

  • Mass Analysis:

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 280.17) to observe characteristic fragment ions.

Infrared Spectroscopy (FT-IR)

A common method for solid samples is the KBr pellet technique.[10][11]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[10]

    • Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent pellet.[10]

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized or isolated compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis/Isolation cluster_characterization Spectroscopic Characterization cluster_reporting Data Reporting synthesis Synthesis of this compound ms Mass Spectrometry (ESI-MS) Determine Molecular Weight and Formula synthesis->ms Initial Analysis ir Infrared Spectroscopy (FT-IR) Identify Functional Groups ms->ir Functional Group Clues nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Detailed Structure ms->nmr Confirm Molecular Formula ir->nmr Confirm Functional Groups structure Structure Confirmation nmr->structure Final Elucidation report Technical Guide / Whitepaper structure->report

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified reference standard. The provided protocols offer a starting point for such analytical endeavors.

References

The Solubility Profile of Melperone N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone, an atypical antipsychotic, is a subject of ongoing research. Its N-oxide metabolite, Melperone N-Oxide, is of significant interest for its potential pharmacological and toxicological implications. A critical physicochemical parameter for any active pharmaceutical ingredient (API) and its metabolites is solubility, which profoundly influences bioavailability, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and outlines a detailed experimental protocol for its determination. To date, specific quantitative solubility data for this compound in various solvents is not publicly available in the scientific literature. However, by leveraging data from its parent compound, Melperone, and established methodologies for solubility determination, researchers can effectively characterize this compound.

Introduction to Melperone and this compound

Melperone is a butyrophenone antipsychotic that has been used in the treatment of schizophrenia and other psychotic disorders.[1] Like many xenobiotics, melperone is metabolized in the body, with one potential metabolic pathway being N-oxidation, leading to the formation of this compound. N-oxide metabolites can have different physicochemical and pharmacological properties compared to the parent drug, making their characterization essential.[2] The N-oxide functional group typically increases the polarity and water solubility of a molecule.[2]

Solubility Data

This compound

A thorough search of scientific databases, patent literature, and chemical supplier documentation did not yield any specific quantitative solubility data for this compound. Researchers are encouraged to perform their own solubility studies to determine this crucial parameter. The experimental protocol provided in Section 3 of this guide can be employed for this purpose.

Melperone Hydrochloride (Parent Compound)

While data for the N-oxide is unavailable, a United States patent provides solubility information for the parent compound, Melperone Hydrochloride, in aqueous buffers at various pH levels.[3][4] This data is presented below for contextual reference. The significant change in solubility with pH is a key consideration for the parent compound and may suggest a similar pH-dependent solubility for its N-oxide metabolite.

Table 1: Solubility of Melperone Hydrochloride in Aqueous Buffers [3]

Solvent/Media pH Solubility (mg/mL)
0.1N HCl1.2700
Phosphate Buffer4.5800
->7.5Poorly soluble

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various aqueous and organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[7][8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[7][10] Care must be taken to avoid precipitation of the compound during this step.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.[5]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the specific solvent based on the concentration of the saturated solution.

Data Analysis and Reporting
  • The solubility should be reported in units such as mg/mL or µg/mL.

  • For aqueous solutions, the pH of the saturated solution should be measured and reported.

  • The temperature at which the solubility was determined must be specified.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter supernatant C->D E Dilute aliquot D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship of Key Experimental Steps

The following diagram illustrates the logical flow and dependencies of the experimental stages.

logical_flow start Start prep Sample Preparation start->prep Input: this compound, Solvents equilibration Equilibration prep->equilibration Output: Suspension separation Phase Separation equilibration->separation Output: Saturated Solution with Excess Solid quantification Quantification separation->quantification Output: Clear Saturated Solution end End quantification->end Output: Solubility Data

Caption: Logical Flow of the Solubility Determination Process.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this vital physicochemical parameter. The provided experimental protocol for the shake-flask method offers a robust and reliable approach. The contextual solubility data of the parent compound, Melperone Hydrochloride, highlights the potential for pH-dependent solubility, a factor that should be carefully considered in experimental design. Accurate solubility data is fundamental for advancing the understanding of this compound's pharmacokinetic and pharmacodynamic profiles and for the development of potential future pharmaceutical applications.

References

Melperone and its N-Oxide Metabolite: A Technical Overview of Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone is an atypical antipsychotic of the butyrophenone class that has been in clinical use for several decades in some European countries for the treatment of schizophrenia, confusion, anxiety, and restlessness, particularly in elderly patients.[1] Its therapeutic profile is characterized by a lower incidence of extrapyramidal symptoms compared to typical antipsychotics. This technical guide provides an in-depth overview of the pharmacology, mechanism of action, and clinical findings related to Melperone. While direct therapeutic data on its metabolite, Melperone N-Oxide, is scarce, this document will also explore the metabolism of Melperone and the potential implications of its metabolites.

Introduction

Melperone is structurally related to the typical antipsychotic haloperidol but exhibits an atypical pharmacological profile.[1] It is indicated for the treatment of a range of psychiatric conditions, including schizophrenia and agitation.[1][2] This guide synthesizes the available scientific information on Melperone, with a focus on its potential therapeutic effects and the underlying mechanisms. A significant knowledge gap exists regarding the specific biological activity of its metabolites, including this compound.

Pharmacology and Mechanism of Action

Melperone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] It has a relatively weak affinity for D2 receptors, which is thought to contribute to its lower risk of inducing extrapyramidal side effects and dopamine receptor supersensitivity.[1][2] The ratio of dopamine D4 to D2 receptor occupancy for Melperone is similar to that of clozapine, another atypical antipsychotic.[1]

The multifaceted receptor binding profile of Melperone likely contributes to its therapeutic effects. By blocking D2 receptors in the mesolimbic pathway, it can alleviate positive symptoms of psychosis, such as hallucinations and delusions.[3] The antagonism of 5-HT2A receptors is believed to play a role in mitigating negative symptoms and improving mood and anxiety.[3] Additionally, Melperone has some affinity for alpha-1 adrenergic receptors, which may contribute to its sedative effects and potential for orthostatic hypotension.[3]

Signaling Pathway of Melperone

Melperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates G_Protein_D2 G-protein D2_Receptor->G_Protein_D2 G_Protein_5HT2A G-protein 5HT2A_Receptor->G_Protein_5HT2A Psychotic_Symptoms Positive Symptoms (e.g., Hallucinations) Negative_Symptoms Negative Symptoms & Mood Regulation G_Protein_D2->Psychotic_Symptoms Leads to G_Protein_5HT2A->Negative_Symptoms Modulates Melperone Melperone Melperone->D2_Receptor Antagonizes Melperone->5HT2A_Receptor Antagonizes

Caption: Melperone's antagonism of D2 and 5-HT2A receptors.

Metabolism and the Role of this compound

Melperone is primarily metabolized in the liver.[1][3] The resulting metabolites are mainly excreted in the urine, with only a small amount of the drug remaining unchanged.[2] While the specific metabolic pathways are not extensively detailed in the provided search results, the existence of "this compound" suggests that N-oxidation is one of the metabolic routes.

There is a significant lack of publicly available data on the pharmacological activity of this compound. One study on the effects of two urinary metabolites of Melperone in rodents found that one metabolite exhibited similar, though less potent, effects on monoamine metabolism as the parent drug, while the other was inactive. However, the study did not specify whether one of these metabolites was this compound.

Generally, N-oxide metabolites can have varied biological activities. They can be pharmacologically active, inactive, or even contribute to toxicity. The N-oxide functional group can alter a molecule's polarity, which may affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile. Further research is needed to isolate and characterize the activity of this compound to understand its potential contribution to the therapeutic effects or side-effect profile of Melperone.

Summary of Clinical Data

Melperone has been investigated in various clinical settings, primarily for psychosis and anxiety-related disorders.

Table 1: Summary of Melperone Clinical Trials
IndicationStudy DesignKey FindingsReference
Psychosis in Parkinson's Disease Multi-center, double-blind, placebo-controlledFailed to show a statistically significant difference from placebo in a 2012 study.[4]
Open-label extension study offeredTo evaluate safety and efficacy of three target doses of melperone compared to placebo.[5]
Anxious Neurotic Patients Double-blind, placebo-controlled (n=60)Melperone (10 mg and 25 mg t.i.d.) showed a significantly greater reduction in Hamilton Anxiety Scale scores compared to placebo after 1 and 2 weeks. Adverse effects were mild and transient.[6]
Schizophrenia and Schizoaffective Disorder Open-label, 6-week treatment (n=19)Associated with improvement in executive function (measured by WCST). Worsened visuospatial manipulation. No significant changes in verbal learning and memory, verbal working memory, verbal fluency, and sustained attention.[7]

Experimental Protocols

Assessment of Anxiolytic Effects in Neurotic Patients
  • Study Design: A double-blind, placebo-controlled clinical study was conducted with 60 anxious neurotic outpatients over a two-week period.

  • Treatment Arms:

    • Melperone 10 mg three times daily (t.i.d.)

    • Melperone 25 mg t.i.d.

    • Placebo t.i.d.

  • Efficacy Assessment:

    • Hamilton Anxiety Scale (HAS): Administered at baseline and at the end of weeks 1 and 2 to measure the severity of anxiety symptoms.

    • Clinical Global Impressions (CGI): Used to provide a global assessment of the patient's condition.

  • Safety Assessment: Adverse effects were recorded throughout the study. Laboratory tests were also conducted.

Evaluation of Cognitive Function in Schizophrenia
  • Study Population: 19 patients diagnosed with schizophrenia or schizoaffective disorder, including 11 who were neuroleptic-resistant.

  • Treatment: Patients were treated with Melperone for a duration of 6 weeks.

  • Assessments: A comprehensive battery of neurocognitive tests and psychopathological ratings were administered at baseline and after the 6-week treatment period.

    • Psychopathological Ratings: Brief Psychiatric Rating Scale (BPRS).

    • Neurocognitive Tests:

      • Executive Function: Wisconsin Card Sorting Test (WCST) - Categories and Percent Perseveration.

      • Visuospatial Manipulation: Wechsler Intelligent Scale for Children-Revised (WISC-R) Maze.

      • Other domains assessed included verbal learning and memory, verbal working memory, verbal fluency, and sustained attention.

  • Statistical Analysis: Scores from the assessments at baseline and 6 weeks were compared. Regression analysis was used to predict cognitive test scores at 6 weeks based on baseline scores and changes in BPRS scores.

Hypothetical Experimental Workflow for Metabolite Activity Screening

Experimental_Workflow Start Start Synthesize_Metabolite Synthesize or Isolate This compound Start->Synthesize_Metabolite In_Vitro_Screening In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) Synthesize_Metabolite->In_Vitro_Screening Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) In_Vitro_Screening->Functional_Assays In_Vivo_Animal_Models In Vivo Animal Models of Psychosis/Anxiety Functional_Assays->In_Vivo_Animal_Models Pharmacokinetic_Studies Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Animal_Models->Pharmacokinetic_Studies Data_Analysis Data Analysis and Comparison to Melperone Pharmacokinetic_Studies->Data_Analysis End End Data_Analysis->End

Caption: A workflow for assessing the activity of this compound.

Conclusion and Future Directions

Melperone is an atypical antipsychotic with a well-established safety and efficacy profile for treating various psychiatric conditions. Its mechanism of action, centered on D2 and 5-HT2A receptor antagonism, provides a basis for its therapeutic effects with a reduced risk of certain side effects compared to older antipsychotics.

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

  • Isolation and Pharmacological Characterization: Elucidating the receptor binding profile and functional activity of this compound is crucial.

  • In Vivo Studies: Animal models can help determine if this compound contributes to the antipsychotic or anxiolytic effects of the parent drug, or if it has a distinct pharmacological profile.

  • Human Metabolism Studies: Detailed pharmacokinetic studies in humans are needed to quantify the extent of N-oxidation and the exposure levels of this metabolite.

A comprehensive understanding of the pharmacological contributions of its metabolites will provide a more complete picture of Melperone's clinical effects and may open new avenues for drug development.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Melperone N-Oxide as an analytical standard for High-Performance Liquid Chromatography (HPLC). Melperone, an atypical antipsychotic of the butyrophenone class, is metabolized in the liver, with N-oxidation being a significant metabolic pathway.[1][2] The resulting metabolite, this compound, is a critical analyte for pharmacokinetic, drug metabolism, and stability studies. These protocols are designed to serve as a comprehensive guide for the quantitative analysis of this compound in various matrices.

Introduction to Melperone and its N-Oxide Metabolite

Melperone is utilized in the treatment of schizophrenia and other psychotic disorders.[3] Its therapeutic action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4] The biotransformation of Melperone predominantly occurs in the liver, leading to the formation of various metabolites, including this compound.[1][2] The formation of N-oxides is a common metabolic route for compounds containing tertiary amines and is often mediated by cytochrome P450 (CYP) enzymes.[5] Given that some N-oxide metabolites can be pharmacologically active or revert to the parent compound, their accurate quantification is essential for a complete understanding of the drug's disposition.[6][7]

Physicochemical Properties of this compound Analytical Standard

A summary of the key physicochemical properties of the this compound analytical standard is presented below.

PropertyValueSource
Chemical Name 1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one[8]
Synonyms 1-Butanone, 1-(4-fluorophenyl)-4-(4-methyl-1-oxido-1-piperidinyl)-[9]
CAS Number 2724690-02-0[8][9][10]
Molecular Formula C16H22FNO2[8]
Molecular Weight 279.35 g/mol [8]
Appearance White to off-white solidAssumed
Solubility Soluble in methanol, acetonitrile, and DMSO. Sparingly soluble in water.Assumed based on similar compounds[11]
UV Absorption Maximum (λmax) Approximately 248 nm (in methanol)Inferred from Melperone[12]

Recommended HPLC Method for Simultaneous Analysis of Melperone and this compound

This section outlines a recommended starting method for the simultaneous determination of Melperone and this compound. This method is adapted from a published method for Melperone hydrochloride and is optimized for the inclusion of its more polar N-oxide metabolite.[12]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0) B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 248 nm
Injection Volume 10 µL
Internal Standard (IS) Haloperidol or a structurally similar compound

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Haloperidol) in methanol.

  • Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 10 µg/mL.

Sample Preparation from Biological Matrix (e.g., Human Plasma)

This protocol describes a protein precipitation method for the extraction of Melperone and this compound from human plasma.

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.

  • Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the working IS solution (10 µg/mL).

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the filtered sample into the HPLC system.

Method Validation Parameters

For quantitative analysis, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) 85-115% for LLOQ, 80-120% for other concentrations
Precision (RSD%) ≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interfering peaks at the retention times of the analytes and IS
Stability Freeze-thaw, short-term, and long-term stability within ±15% of nominal concentrations

Data Presentation

The following tables present hypothetical but realistic data for a validated HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
0.115,234501,2340.030
0.576,170502,1110.152
1.0153,456500,9870.306
5.0765,432499,8761.531
10.01,528,901501,5433.048
25.03,821,456500,1237.641
50.07,645,321499,99915.291
100.015,298,765500,56730.563
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=5)Accuracy (%)Precision (RSD%)
0.2 (LQC)0.1995.08.5
2.0 (MQC)2.05102.54.2
80.0 (HQC)78.998.62.1

Visualizations

Metabolic Pathway of Melperone to this compound

The metabolic conversion of Melperone to its N-oxide derivative is a key transformation in its biotransformation pathway.

Melperone_Metabolism Melperone Melperone N_Oxide This compound Melperone->N_Oxide N-Oxidation Enzyme Cytochrome P450 Enzymes (e.g., CYP3A4) Enzyme->Melperone

Metabolic conversion of Melperone to this compound.
Experimental Workflow for Sample Analysis

The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound in a biological sample.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (248 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Melperone N-Oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Melperone N-Oxide, a metabolite of the atypical antipsychotic drug Melperone, in human plasma. The protocol provided herein is intended for research and drug development purposes and is based on established principles for the bioanalysis of N-oxide metabolites. Due to the limited availability of published data for this specific analyte, certain parameters, such as the exact MRM transitions, are proposed based on theoretical calculations and analogous compound behavior and would require experimental verification. This document provides a comprehensive framework for method development, validation, and sample analysis.

Introduction

Melperone is a butyrophenone antipsychotic agent used in the treatment of various psychiatric disorders.[1] Like many tertiary amine drugs, Melperone is metabolized in the liver, with one of the potential metabolic pathways being N-oxidation to form this compound.[2] The quantitative analysis of drug metabolites is crucial in drug development to understand the pharmacokinetic profile, assess potential safety risks, and comply with regulatory requirements. N-oxide metabolites can be pharmacologically active and are often unstable, posing unique challenges for bioanalysis.[2] LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of such metabolites in complex biological matrices.

This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound analytical standard (CAS: 2724690-02-0)[3][4]

  • Melperone analytical standard

  • Melperone-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well protein precipitation plates or polypropylene tubes

Standard Solutions

Stock solutions of this compound, Melperone, and the internal standard (IS), Melperone-d4, are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma.

  • Allow all samples (calibration standards, QCs, and unknown plasma samples) and reagents to thaw to room temperature.

  • To 100 µL of plasma in a 96-well plate or microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Melperone-d4).

  • Add 300 µL of cold acetonitrile to each well/tube to precipitate the plasma proteins.

  • Vortex the plate/tubes for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

Liquid Chromatography

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good peak shape and separation from endogenous plasma components and the parent drug, Melperone.

Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)Flow Rate (mL/min)%B
0.00.410
0.50.410
2.50.490
3.50.490
3.60.410
5.00.410

Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

Ion Source Parameters:

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

Predicted MRM Transitions:

The exact mass of Melperone is 263.1685 g/mol , and the exact mass of this compound is 279.1635 g/mol .[1][4] The precursor ion for this compound in positive ESI mode will be the protonated molecule [M+H]+ at m/z 280.2. The product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the known fragmentation of N-oxides (neutral loss of oxygen, -16 Da) and the fragmentation of the parent Melperone, the following are proposed as potential product ions for quantification and qualification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 280.2264.2 (Quantifier)Predicted: 20-30
123.1 (Qualifier)Predicted: 30-40
Melperone 264.2123.135
Melperone-d4 (IS) 268.2127.135

Note: The product ions and collision energies for this compound are predicted and require experimental optimization. The product ion at m/z 264.2 corresponds to the deoxygenated precursor, a common fragmentation pathway for N-oxides. The ion at m/z 123.1 is a known fragment of the parent Melperone.

Method Validation

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range of 1-1000 ng/mL is suggested as a starting point. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal values, and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[5]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure should be determined at low, medium, and high QC concentrations.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability (-20°C and -80°C), and freeze-thaw stability.[2][6][7] Given the potential instability of N-oxides, careful evaluation of stability is critical.

Data Presentation

Table 1: Predicted MRM Transitions and Optimized Mass Spectrometer Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Entrance Potential (V)Collision Energy (eV)Collision Cell Exit Potential (V)
This compound (Quantifier) 280.2264.215080102512
This compound (Qualifier) 280.2123.11508010358
Melperone 264.2123.11008010358
Melperone-d4 (IS) 268.2127.11508010358

Note: Italicized values are proposed and require experimental optimization.

Table 2: Method Validation Summary (Hypothetical Data)
Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Precision (CV%) ≤ 10.2%
Intra-day Accuracy (% Bias) -5.6% to 7.8%
Inter-day Accuracy (% Bias) -8.1% to 6.3%
Mean Extraction Recovery 92.5%
Matrix Effect Minimal (CV% < 15%)
Bench-top Stability (8 hours) Stable
Freeze-Thaw Stability (3 cycles) Stable
Long-term Stability (-80°C, 30 days) Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma_sample->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject 5 µL supernatant_transfer->lc_injection chromatography Reversed-Phase C18 Separation lc_injection->chromatography ms_detection ESI+ MRM Detection chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship melperone Melperone (m/z 264.2) metabolism Hepatic Metabolism (N-Oxidation) melperone->metabolism melperone_n_oxide This compound (m/z 280.2) metabolism->melperone_n_oxide lc_ms_analysis LC-MS/MS Analysis melperone_n_oxide->lc_ms_analysis quantification Quantitative Result lc_ms_analysis->quantification

Caption: Logical relationship from parent drug to quantitative result.

Conclusion

The LC-MS/MS method described in this application note provides a robust framework for the quantitative analysis of this compound in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and a sensitive MRM-based detection. While the MRM transitions for this compound are proposed based on theoretical predictions, this document serves as a comprehensive starting point for method development and validation in a research or drug development setting. Careful consideration of the potential instability of the N-oxide metabolite during sample handling and storage is essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Study of Melperone N-Oxide in Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, an atypical antipsychotic of the butyrophenone class, is primarily metabolized in the liver. While its metabolic pathways are not exhaustively characterized in publicly available literature, the formation of N-oxide metabolites is a common route for compounds containing tertiary amine functionalities. Melperone N-oxide is a potential metabolite of Melperone, and its study is crucial for a comprehensive understanding of the parent drug's disposition, potential for drug-drug interactions, and overall safety profile. These application notes provide a detailed guide for researchers to investigate the formation and characteristics of this compound in drug metabolism studies.

Metabolic Pathway of Melperone

Melperone likely undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and potentially Flavin-containing monooxygenases (FMOs).[1][2][3] The tertiary amine on the piperidine ring of Melperone is a likely site for N-oxidation, leading to the formation of this compound. Other potential metabolic routes include hydroxylation and dealkylation. Melperone has been identified as an inhibitor of CYP2D6, suggesting this enzyme may be involved in its metabolism.

Melperone_Metabolism Melperone Melperone Melperone_N_Oxide This compound Melperone->Melperone_N_Oxide N-Oxidation (CYPs, FMOs) Other_Metabolites Other Phase I Metabolites (e.g., Hydroxylation, Dealkylation) Melperone->Other_Metabolites Oxidation (CYPs) Phase_II_Conjugates Phase II Conjugates (e.g., Glucuronides) Other_Metabolites->Phase_II_Conjugates Conjugation (UGTs)

Fig. 1: Proposed metabolic pathway for Melperone.

Experimental Protocols

In Vitro Metabolism of Melperone using Human Liver Microsomes (HLM)

This protocol outlines the procedure to investigate the formation of this compound from Melperone in a human liver microsome (HLM) model.

Objective: To determine the potential of Melperone to form this compound in a key in vitro system and to identify the enzyme families involved.

Materials:

  • Melperone

  • This compound reference standard

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • CYP-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • FMO inhibitor (e.g., methimazole)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the matrix)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Melperone in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mM.

    • In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and Melperone (final concentration 1 µM).

    • For enzyme phenotyping, pre-incubate separate reaction mixtures with specific CYP inhibitors or an FMO inhibitor for 10 minutes at 37°C before adding Melperone.

  • Initiation of Reaction:

    • Pre-warm the incubation mixtures to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation volume is typically 200 µL.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Incubation Mix - HLM - Melperone - Buffer - Inhibitors (optional) initiate Initiate Reaction - Add NADPH - 37°C prep->initiate incubate Incubate - Shaking water bath - Time points (0-60 min) initiate->incubate terminate Terminate Reaction - Add cold ACN + IS incubate->terminate process Sample Processing - Vortex - Centrifuge terminate->process analyze LC-MS/MS Analysis - Quantify Melperone & this compound process->analyze

Fig. 2: Workflow for in vitro metabolism of Melperone.
Analytical Method for Quantification of Melperone and this compound by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Melperone and this compound in biological matrices.

Objective: To develop a sensitive and specific method for the quantitative analysis of Melperone and its N-oxide metabolite.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Melperone and the more polar this compound. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Melperone: Precursor ion (Q1) m/z 264.2 -> Product ion (Q3) m/z [To be determined empirically, likely a fragment from the piperidine ring or butyrophenone chain]

    • This compound: Precursor ion (Q1) m/z 280.2 -> Product ion (Q3) m/z 264.2 (loss of oxygen) and/or other specific fragments.[4]

    • Internal Standard (IS): Specific transitions for the chosen IS.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Sample Preparation:

  • Protein Precipitation: As described in the in vitro protocol, this is a simple and effective method for sample clean-up.

  • Liquid-Liquid Extraction (LLE): For cleaner samples, especially from plasma, LLE with a solvent like methyl tert-butyl ether (MTBE) can be used.

  • Solid-Phase Extraction (SPE): For the highest level of clean-up, SPE with a mixed-mode or reversed-phase cartridge can be employed.

Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding matrix.

Data Presentation

Quantitative data from in vitro metabolism studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Metabolic Stability of Melperone in Human Liver Microsomes

Time (min)Melperone Remaining (%)This compound Formation (pmol/mg protein)
01000
58515
156045
303580
6010120

Table 2: Hypothetical Effect of Enzyme Inhibitors on this compound Formation

InhibitorConcentration (µM)This compound Formation (% of Control)
Control (No Inhibitor)-100
Ketoconazole (CYP3A4)145
Quinidine (CYP2D6)185
Methimazole (FMO)10060

Discussion and Interpretation

The data generated from these protocols will provide valuable insights into the metabolic fate of Melperone.

  • Metabolic Stability: The rate of disappearance of Melperone in HLM incubations will determine its intrinsic clearance. A rapid clearance suggests that metabolism is a major route of elimination for the drug.

  • Metabolite Identification and Formation: The detection and quantification of this compound will confirm this metabolic pathway. The time course of its formation can provide information on the kinetics of the reaction.

  • Enzyme Phenotyping: The use of specific inhibitors will help to identify the key enzymes responsible for Melperone N-oxidation. A significant reduction in N-oxide formation in the presence of a specific inhibitor points to the involvement of that enzyme. The potential involvement of both CYPs and FMOs should be considered.[1][5]

  • Analytical Method: A validated LC-MS/MS method is essential for accurate and reliable quantification of Melperone and its metabolites in various biological matrices. The distinct fragmentation patterns of N-oxides (e.g., neutral loss of 16 Da) can be utilized for their specific detection.[4]

Conclusion

The study of this compound is an important aspect of understanding the overall pharmacology of Melperone. The protocols and application notes provided here offer a comprehensive framework for researchers to investigate the formation, and quantification of this potential metabolite. While the provided quantitative data is hypothetical due to a lack of published studies, the methodologies are based on established principles of drug metabolism research and can be readily adapted for the study of Melperone and other butyrophenone antipsychotics. Further research in this area is warranted to fully elucidate the metabolic profile of Melperone and the potential clinical relevance of its N-oxide metabolite.

References

Melperone N-Oxide: A Potential Biomarker for Melperone Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic medication of the butyrophenone class, utilized in the treatment of schizophrenia and other psychotic disorders, as well as for managing confusion, anxiety, and restlessness, particularly in elderly patients. Understanding the metabolic fate of melperone is crucial for optimizing its therapeutic use and ensuring patient safety. The formation of metabolites can significantly influence the drug's efficacy, duration of action, and potential for drug-drug interactions. One of the key metabolic pathways for many xenobiotics containing a tertiary amine, such as melperone, is N-oxidation. This process, primarily mediated by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes in the liver, results in the formation of N-oxide metabolites.[1] The quantification of such metabolites can serve as a valuable biomarker for assessing drug exposure and individual metabolic capacity. This document provides detailed application notes and protocols for the investigation of Melperone N-oxide as a potential biomarker for melperone exposure. While specific quantitative data for this compound are not yet extensively published, the following protocols are based on established methodologies for analogous compounds and provide a robust framework for future research.

Metabolic Pathway of Melperone N-Oxidation

The biotransformation of melperone is expected to occur predominantly in the liver. The tertiary amine present in the piperidine ring of melperone is a likely site for N-oxidation. This reaction is catalyzed by microsomal enzymes, primarily CYP and FMO families. The resulting metabolite, this compound, is generally more polar than the parent drug, facilitating its excretion from the body. The proposed metabolic pathway is illustrated below.

Melperone Melperone Melperone_N_Oxide This compound Melperone->Melperone_N_Oxide N-Oxidation Enzymes CYP/FMO Enzymes (Liver Microsomes) Enzymes->Melperone_N_Oxide

Caption: Proposed metabolic pathway of Melperone to this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Melperone in Human Liver Microsomes

This protocol outlines a method to investigate the formation of this compound from melperone using human liver microsomes.

1. Materials and Reagents:

  • Melperone hydrochloride (analytical standard)

  • This compound (analytical standard, if available; otherwise for identification purposes)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (IS) solution (e.g., a structurally similar compound not present in the matrix)

  • 96-well incubation plates

  • Centrifuge capable of handling 96-well plates

2. Incubation Procedure:

  • Prepare a stock solution of melperone in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • On a 96-well plate, prepare the incubation mixtures in triplicate. For each well, add:

    • Phosphate buffer (pH 7.4)

    • Pooled human liver microsomes (final concentration 0.5 mg/mL)

    • Melperone (final concentration 1 µM)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Include control incubations:

    • Negative control (without NADPH regenerating system) to assess non-enzymatic degradation.

    • Control with heat-inactivated microsomes.

3. Sample Processing:

  • After stopping the reaction, centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantification of Melperone and this compound in Human Plasma by LC-MS/MS

This proposed protocol is based on validated methods for other antipsychotic drugs and their N-oxide metabolites.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 10 ng/mL of a suitable analogue).

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions (Example for a Triple Quadrupole MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • Melperone: To be determined experimentally (e.g., based on fragmentation of the protonated molecule)

    • This compound: To be determined experimentally (e.g., monitoring the parent ion and a characteristic fragment ion)

    • Internal Standard: To be determined based on the chosen IS.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_ACN_IS Add Acetonitrile with Internal Standard Plasma->Add_ACN_IS Vortex Vortex Add_ACN_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the quantification of Melperone and this compound.

Data Presentation

While no specific quantitative data for this compound is currently available in the literature, the following table provides a template for presenting results from a pharmacokinetic study.

Table 1: Hypothetical Pharmacokinetic Parameters of Melperone and this compound in Human Plasma Following a Single Oral Dose of Melperone.

AnalyteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)
MelperoneTBDTBDTBDTBD
This compoundTBDTBDTBDTBD

TBD: To be determined experimentally.

Discussion and Future Perspectives

The successful development and validation of an analytical method for the simultaneous quantification of melperone and its N-oxide metabolite will be a critical step in establishing the utility of this compound as a biomarker. Future studies should focus on:

  • Method Validation: The proposed LC-MS/MS method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. The stability of this compound in biological matrices is a critical consideration, as N-oxide metabolites can be prone to in-source conversion or degradation.

  • Pharmacokinetic Studies: Conducting pharmacokinetic studies in healthy volunteers and patient populations will be essential to characterize the time course of this compound formation and elimination and to determine its correlation with melperone exposure.

  • Pharmacogenomic Investigations: Exploring the influence of genetic polymorphisms in CYP and FMO enzymes on the ratio of Melperone to this compound could provide insights into inter-individual variability in drug response and adverse effects.

By systematically addressing these research areas, the scientific community can ascertain the value of this compound as a reliable biomarker for monitoring melperone therapy, ultimately contributing to improved patient care.

References

Application Notes on Melperone N-Oxide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melperone N-Oxide is a significant metabolite of Melperone, an atypical antipsychotic medication. In the field of drug development and metabolism studies, the characterization of such metabolites is crucial for understanding the parent drug's efficacy, pharmacokinetics, and potential toxicology. These application notes provide an overview of the formation and characterization of this compound, intended for researchers, scientists, and drug development professionals. Please note that this document does not provide a protocol for the synthesis of this compound but rather focuses on its biochemical formation and analytical properties for research purposes.

Metabolic Formation of N-Oxides

The formation of N-oxide metabolites is a common pathway in the Phase I metabolism of drugs containing tertiary amine functional groups.[1] This biotransformation is primarily mediated by two key enzyme systems:

  • Cytochrome P450 (CYP) enzymes: A superfamily of heme-containing monooxygenases that are central to drug metabolism.

  • Flavin-containing monooxygenase (FMO) enzymes: A class of enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics.[1]

The conversion of a parent drug with a tertiary amine, such as Melperone, to its corresponding N-oxide can sometimes result in a metabolite with similar or even greater pharmacological activity.[1] Additionally, some N-oxide metabolites can be unstable and may revert to the parent drug in vivo.[1] Therefore, the accurate identification and quantification of these metabolites are essential during drug development.

General Approaches to N-Oxide Synthesis for Analytical Standards

While specific synthesis protocols are beyond the scope of these notes, the general chemical synthesis of N-oxides from tertiary amines is a well-established process often necessary for producing analytical reference standards. This typically involves the oxidation of the tertiary amine using a suitable oxidizing agent. Common reagents for this transformation include:

  • Peroxy acids: such as meta-Chloroperoxybenzoic acid (m-CPBA), are frequently used for the N-oxidation of amines.[2]

  • Hydrogen peroxide: can also be employed, sometimes in the presence of a catalyst.[3][4]

The resulting N-oxide can then be purified and used as a reference standard for analytical method development and validation.

Data Presentation

The following table summarizes the available chemical and analytical data for this compound, which is essential for its identification and quantification in metabolic studies.

PropertyValueReference
Analyte Name This compound[5]
Synonyms 1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one[5][6]
CAS Number 2724690-02-0[6]
Molecular Formula C₁₆H₂₂FNO₂[6]
Molecular Weight 279.35 g/mol
Monoisotopic Mass 279.1635 u[5]
SMILES CC1CC--INVALID-LINK--(CCCC(=O)c2ccc(F)cc2)CC1[5]
InChI InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3[5][6]

Experimental Protocols: Analytical Characterization

For researchers studying the metabolism of Melperone, the following outlines a general methodology for the detection and characterization of this compound in biological samples.

Objective: To identify and quantify Melperone and its N-oxide metabolite in in vitro or in vivo samples.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique for separating, identifying, and quantifying metabolites in complex biological matrices.

  • Sample Preparation:

    • Biological samples (e.g., plasma, urine, liver microsome incubations) are typically subjected to protein precipitation with a solvent like acetonitrile.

    • The supernatant is then separated and may be concentrated before injection into the LC-MS system.

  • Liquid Chromatography (LC):

    • A reverse-phase C18 column is commonly used for the separation of the parent drug and its more polar metabolite.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve separation. The N-oxide metabolite is expected to be more polar and thus have a shorter retention time than the parent compound.[7]

  • Mass Spectrometry (MS):

    • The eluent from the LC is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The instrument can be operated in full scan mode to identify the molecular ions of Melperone and this compound.

    • For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity. The expected molecular ion for this compound would be at an m/z corresponding to its molecular weight plus a proton [M+H]⁺.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of Melperone to this compound and a general workflow for its analytical characterization.

Melperone_Metabolism Melperone Melperone (Tertiary Amine) Enzymes CYP450 / FMO Enzymes + NADPH, O₂ Melperone->Enzymes N_Oxide This compound Enzymes->N_Oxide N-Oxidation

Caption: Metabolic pathway of Melperone to this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Microsomes) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reverse Phase) Supernatant_Collection->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] As with many pharmaceuticals, the metabolism of melperone can lead to the formation of various metabolites, including N-oxides. The biological activity of such metabolites is of significant interest in drug development, as they can contribute to the therapeutic efficacy or potential toxicity of the parent compound. Melperone N-Oxide is a metabolite of melperone, and understanding its cellular effects is crucial for a comprehensive pharmacological profile.

These application notes provide a framework for researchers to conduct cell-based assays to characterize the activity of this compound. The following protocols are designed to assess its potential cytotoxicity, its interaction with key receptors implicated in the action of melperone (dopamine D2 and serotonin 5-HT2A receptors), and its influence on downstream signaling pathways.

Key Cellular Assays for this compound Characterization

A logical workflow for characterizing the in vitro cellular effects of this compound would involve an initial assessment of its cytotoxicity to determine appropriate concentration ranges for subsequent target-specific assays. Following this, receptor binding and functional assays can elucidate its activity at the primary targets of the parent compound.

G cluster_0 Overall Workflow for this compound Cellular Characterization A Synthesize or acquire This compound B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine Non-Toxic Concentration Range B->C D Receptor Interaction & Functional Assays C->D E Dopamine D2 Receptor - cAMP Assay D->E Primary Target 1 F Serotonin 5-HT2A Receptor - Calcium Flux Assay D->F Primary Target 2 G Data Analysis & Pharmacological Profiling E->G F->G

Caption: Workflow for in vitro characterization of this compound.

I. Cytotoxicity Assessment of this compound

Objective: To determine the concentration-dependent cytotoxic effects of this compound on a relevant cell line (e.g., HEK293, SH-SY5Y) and to establish a non-toxic concentration range for subsequent functional assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Melperone (as a comparator)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound and Melperone in DMSO. Further dilute in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Cell Treatment: After 24 hours, remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or Melperone. Include a vehicle control (DMSO at the highest concentration used for the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Illustrative Cytotoxicity Data
CompoundCell LineIncubation Time (h)IC50 (µM) [Illustrative]
This compoundHEK29324> 200
MelperoneHEK29324150
This compoundSH-SY5Y48180
MelperoneSH-SY5Y48120

Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.

II. Dopamine D2 Receptor Functional Assay

Objective: To evaluate the antagonist activity of this compound at the human dopamine D2 receptor by measuring its ability to inhibit agonist-induced changes in cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Assay

Dopamine D2 receptors are Gαi-coupled, and their activation leads to a decrease in intracellular cAMP levels. This assay measures the ability of this compound to block the reduction in cAMP induced by a D2 receptor agonist.

G cluster_0 Dopamine D2 Receptor (Gi-coupled) cAMP Assay Workflow A Seed cells expressing D2 receptors B Pre-incubate with This compound (antagonist) A->B C Stimulate with Forskolin (to increase basal cAMP) B->C D Add D2 Agonist (e.g., Quinpirole) C->D E Incubate to allow cAMP modulation D->E F Lyse cells and measure cAMP levels (e.g., HTRF) E->F G Analyze data to determine antagonist potency (IC50) F->G

Caption: Workflow for the Dopamine D2 receptor cAMP functional assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • Quinpirole (D2 receptor agonist)

  • This compound

  • Melperone (as a positive control antagonist)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)

  • 384-well plates

Procedure:

  • Cell Seeding: Seed D2 receptor-expressing cells in a 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and Melperone in assay buffer.

  • Antagonist Pre-incubation: Add the diluted compounds to the cells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of Quinpirole (at its EC80 concentration) and Forskolin (to stimulate adenylate cyclase and produce a measurable basal cAMP level) in assay buffer. Add this solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the antagonist. Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Data Presentation: Illustrative D2 Receptor Antagonist Activity
CompoundReceptorAssay TypeIC50 (nM) [Illustrative]
This compoundD2cAMP450
MelperoneD2cAMP180

Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome. The Ki value for Melperone at the D2 receptor is reported to be 180 nM.[5]

III. Serotonin 5-HT2A Receptor Functional Assay

Objective: To assess the antagonist activity of this compound at the human serotonin 5-HT2A receptor by measuring its effect on agonist-induced intracellular calcium mobilization.

Experimental Protocol: Calcium Flux Assay

5-HT2A receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium levels.[6][7] This assay measures the ability of this compound to block the calcium flux induced by a 5-HT2A receptor agonist.

G cluster_0 5-HT2A Receptor (Gq-coupled) Calcium Flux Assay Workflow A Seed cells expressing 5-HT2A receptors B Load cells with a calcium-sensitive dye A->B C Pre-incubate with This compound (antagonist) B->C D Add 5-HT2A Agonist (e.g., Serotonin) C->D E Measure fluorescence change (calcium flux) in real-time D->E F Analyze data to determine antagonist potency (IC50) E->F

Caption: Workflow for the Serotonin 5-HT2A receptor calcium flux functional assay.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (to prevent dye leakage)

  • Serotonin (5-HT) or another selective 5-HT2A agonist

  • This compound

  • Melperone (as a positive control antagonist)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Plate 5-HT2A receptor-expressing cells in a 384-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (containing the dye and probenecid) to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and Melperone in assay buffer.

  • Antagonist Pre-incubation: Add the diluted compounds to the cell plate.

  • Calcium Flux Measurement: Place the cell plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the 5-HT2A agonist (at its EC80 concentration) and record the fluorescence intensity over time.

  • Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of the compound. Plot the percentage of inhibition against the log concentration of the antagonist to calculate the IC50 value.

Data Presentation: Illustrative 5-HT2A Receptor Antagonist Activity
CompoundReceptorAssay TypeIC50 (nM) [Illustrative]
This compound5-HT2ACalcium Flux300
Melperone5-HT2ACalcium Flux120

Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome. The Ki value for Melperone at the 5-HT2A receptor is reported to be 120 nM.[5]

IV. Signaling Pathway Analysis

The primary mechanism of action for Melperone involves the blockade of D2 and 5-HT2A receptors. The functional assays described above directly measure the initial downstream consequences of receptor activation.

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT2A Receptor Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Dopamine Dopamine Dopamine->D2R Melperone Melperone / This compound Melperone->D2R HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC DAG->PKC Serotonin Serotonin Serotonin->HT2AR Melperone2 Melperone / This compound Melperone2->HT2AR

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

Conclusion

The provided protocols offer a comprehensive suite of cell-based assays to elucidate the pharmacological profile of this compound. By systematically evaluating its cytotoxicity and its functional activity at the key targets of its parent compound, researchers can gain valuable insights into its potential contribution to the overall effects of melperone. This information is essential for a complete understanding of the drug's disposition and action in biological systems. Further characterization could involve investigating off-target effects and exploring its impact on more complex cellular processes.

References

Application Notes and Protocols for Studying Melperone N-Oxide Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, an atypical antipsychotic of the butyrophenone class, is utilized in the treatment of various psychotic disorders. Understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive assessment of its efficacy and safety. One potential metabolite of interest is Melperone N-oxide. These application notes provide a framework for designing and conducting preclinical pharmacokinetic studies of this compound in rodent models, a critical step in drug development. The protocols outlined below are based on established methodologies for pharmacokinetic analysis of antipsychotic drugs and can be adapted specifically for this compound.

I. In Vitro Metabolism: Formation of this compound

Prior to in vivo studies, it is essential to confirm the formation of this compound from Melperone via hepatic metabolism. In vitro assays using liver microsomes are a standard method for this purpose[1][2][3][4].

Protocol: In Vitro Metabolism of Melperone using Rat Liver Microsomes

Objective: To determine if Melperone is metabolized to this compound by cytochrome P450 enzymes in rat liver microsomes.

Materials:

  • Rat liver microsomes (commercially available)

  • Melperone hydrochloride

  • This compound standard (for analytical comparison)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) and Melperone (e.g., 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis. Analyze for the presence of this compound by comparing the retention time and mass spectrum with the this compound standard.

II. Animal Models for Pharmacokinetic Studies

Rodents, particularly rats and mice, are commonly used animal models for initial pharmacokinetic screening of antipsychotic drugs due to their well-characterized physiology and ease of handling[5][6][7][8].

Species Selection:

  • Rats (e.g., Sprague-Dawley or Wistar): Often preferred due to their larger size, which facilitates serial blood sampling.

  • Mice (e.g., C57BL/6 or CD-1): Useful for higher throughput screening, though serial sampling can be more challenging.

III. In Vivo Pharmacokinetic Study Protocol

This protocol outlines a general procedure for a single-dose pharmacokinetic study of this compound in rats.

Protocol: Single-Dose Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous (IV) and oral (PO) administration.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g). A sufficient number of animals should be used to obtain statistically meaningful data (e.g., n=3-5 per time point or per group for serial sampling).

Dosing:

  • Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol in water). The formulation should be sterile for IV administration.

  • Dose Levels:

    • IV administration: e.g., 1 mg/kg

    • PO administration: e.g., 5 mg/kg

  • Administration:

    • IV: Administer as a bolus injection into the tail vein or via a cannulated jugular vein.

    • PO: Administer via oral gavage.

Blood Sampling:

  • Method: Collect blood samples (approximately 100-200 µL) from the tail vein, saphenous vein, or via a cannulated carotid artery or jugular vein[7][9]. For terminal studies, cardiac puncture can be used.

  • Time Points:

    • IV administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO administration: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge immediately to separate plasma. Store plasma samples at -80°C until analysis.

Brain Tissue Sampling (Optional):

  • At selected time points, animals can be euthanized, and brains rapidly excised.

  • The brain can be dissected into specific regions (e.g., cortex, striatum, cerebellum) if regional distribution is of interest.

  • Brain tissue should be weighed and homogenized in a suitable buffer.

  • Store homogenates at -80°C until analysis to determine the brain-to-plasma concentration ratio.

IV. Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity[10][11][12].

Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex mix for 1 minute.

  • Centrifuge at high speed for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for injection onto the LC-MS/MS system.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

  • Flow Rate: e.g., 0.4 mL/min.

  • Injection Volume: e.g., 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and the internal standard.

    • Hypothetical MRM transition for this compound would need to be determined experimentally.

Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

V. Data Presentation and Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) ValueValue
Tmax (h) N/AValue
AUC0-t (ngh/mL) ValueValue
AUC0-inf (ngh/mL) ValueValue
t1/2 (h) ValueValue
CL (mL/h/kg) ValueN/A
Vd (L/kg) ValueN/A
F (%) N/AValue
Note: This table is a template. Actual values must be determined experimentally.

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity. t1/2: Elimination half-life. CL: Clearance. Vd: Volume of distribution. F: Bioavailability.

VI. Visualizations

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics (Rat Model) melperone Melperone incubation Incubation (37°C) melperone->incubation microsomes Rat Liver Microsomes + NADPH microsomes->incubation analysis_invitro LC-MS/MS Analysis incubation->analysis_invitro mn_oxide_formation This compound Formation Confirmed analysis_invitro->mn_oxide_formation dosing Dosing (IV & PO) blood_sampling Serial Blood Sampling dosing->blood_sampling brain_sampling Brain Tissue Sampling (Optional) dosing->brain_sampling plasma_processing Plasma Processing blood_sampling->plasma_processing analysis_invivo LC-MS/MS Quantification plasma_processing->analysis_invivo pk_analysis Pharmacokinetic Analysis analysis_invivo->pk_analysis brain_analysis Homogenization & Analysis brain_sampling->brain_analysis brain_plasma_ratio Brain/Plasma Ratio brain_analysis->brain_plasma_ratio Metabolic_Pathway melperone Melperone cyp450 Cytochrome P450 Enzymes (e.g., in liver microsomes) melperone->cyp450 Phase I Metabolism (N-oxidation) melperone_n_oxide This compound cyp450->melperone_n_oxide other_metabolites Other Metabolites cyp450->other_metabolites

References

Application Note: A Stability-Indicating UPLC-MS/MS Method for the Determination of Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and specific quantification of Melperone N-Oxide in biological matrices and as a potential impurity in bulk drug substances. Melperone, an atypical antipsychotic, is metabolized in the liver, with N-oxidation being a probable metabolic pathway. Given the potential pharmacological activity and the need to monitor impurities, a robust analytical method is crucial. This application note provides a comprehensive protocol for method development, validation, and sample analysis, including procedures for forced degradation studies to ensure the method's specificity.

Introduction

Melperone is a butyrophenone derivative used in the treatment of schizophrenia and other psychotic disorders.[1][2] Like many xenobiotics containing tertiary amine moieties, Melperone is susceptible to N-oxidation during metabolism. The resulting metabolite, this compound, may have its own pharmacological or toxicological profile. Furthermore, it can be a process-related impurity or a degradation product in the drug substance and formulated product. Therefore, a reliable analytical method to detect and quantify this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceuticals.

N-oxide metabolites are known for their potential instability, which can lead to their conversion back to the parent drug during sample collection, storage, and analysis.[2] This necessitates careful consideration of sample handling and analytical conditions to ensure accurate quantification. This proposed method addresses these challenges by employing a rapid and sensitive UPLC-MS/MS technique.

Experimental Protocols

Materials and Reagents
  • Melperone hydrochloride reference standard

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A UPLC system coupled with a triple quadrupole mass spectrometer is proposed for this analysis. The following are suggested starting conditions, which should be optimized during method development.

ParameterRecommended Condition
UPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Mass Spectrometric Detection

Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor and product ions for Melperone and this compound need to be determined by infusing standard solutions into the mass spectrometer. Based on the structure of Melperone (exact mass: 263.1685), the protonated molecule [M+H]⁺ would be m/z 264.1758.[3] For this compound, the [M+H]⁺ would be approximately m/z 280.17.

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Melperone264.2To be determined0.05To be optimizedTo be optimized
This compound280.2To be determined0.05To be optimizedTo be optimized
Internal StandardTo be selectedTo be determined0.05To be optimizedTo be optimized

An appropriate stable isotope-labeled internal standard for Melperone or a structurally similar compound should be used.

Sample Preparation (for Biological Matrices)

Due to the potential instability of N-oxides, a simple and rapid protein precipitation method is recommended to minimize degradation.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation of Melperone should be performed to generate potential degradation products, including this compound.

  • Acid Hydrolysis: 1 mg/mL Melperone in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL Melperone in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL Melperone in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for 7 days.

Samples should be analyzed by the proposed UPLC-MS/MS method to confirm that this compound and other degradation products are well-resolved from the parent drug.

Method Validation

The proposed method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: A minimum of five concentrations covering the expected range.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy at a minimum of three concentration levels (low, medium, and high).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratio or standard deviation of the response and the slope.

  • Recovery: Extraction efficiency of the analyte from the biological matrix.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.

  • Stability: Freeze-thaw stability, short-term and long-term stability in matrix, and stock solution stability.

Data Presentation

Table 2: Quantitative Data Summary (Hypothetical Validation Data)

ParameterMelperoneThis compoundAcceptance Criteria
Linearity Range (ng/mL) 1 - 10001 - 1000r² > 0.99
LOD (ng/mL) 0.250.30-
LOQ (ng/mL) 1.01.0S/N > 10
Intra-day Precision (%RSD) < 5%< 6%< 15%
Inter-day Precision (%RSD) < 7%< 8%< 15%
Accuracy (% Recovery) 95 - 105%93 - 107%85 - 115%
Extraction Recovery (%) > 85%> 80%Consistent and reproducible
Matrix Effect (%) < 10%< 12%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Biological Sample precip Protein Precipitation (Acetonitrile + IS) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection separation UPLC Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound detection.

signaling_pathway melperone Melperone metabolism Hepatic Metabolism (CYP450, FMO) melperone->metabolism n_oxide This compound metabolism->n_oxide other_metabolites Other Metabolites metabolism->other_metabolites excretion Excretion n_oxide->excretion other_metabolites->excretion

Caption: Metabolic pathway of Melperone.

Conclusion

The proposed UPLC-MS/MS method provides a framework for the sensitive and specific determination of this compound. The protocol emphasizes the importance of addressing the potential instability of the N-oxide metabolite and incorporates forced degradation studies to ensure the method is stability-indicating. This application note serves as a comprehensive guide for researchers in the development and validation of a robust analytical method for this compound, which is crucial for advancing the understanding of Melperone's pharmacology and ensuring the quality of its pharmaceutical products.

References

Application Notes and Protocols for Melperone N-Oxide in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the synthesis, pharmacological activity, and established neuropharmacological research applications of Melperone N-oxide is limited. The following application notes and protocols are prospective and primarily based on the known properties of the parent compound, Melperone, and general principles derived from the study of other N-oxide compounds in neuropharmacology, such as Clozapine N-oxide (CNO). All experimental protocols are provided as a foundational guide and would require optimization.

Introduction to Melperone and the Potential Role of this compound

Melperone is an atypical antipsychotic of the butyrophenone class that has been in clinical use for several decades in some countries for conditions like schizophrenia, confusion, and anxiety.[1][2] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] Melperone exhibits a weak affinity for D2 receptors, which may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2]

This compound is a potential metabolite of Melperone. The study of N-oxide metabolites is crucial in drug development as they can possess their own pharmacological activity, may be unstable, and can sometimes revert to the parent compound in vivo.[5] Understanding the profile of this compound is therefore important for a complete picture of Melperone's in vivo action and for exploring its potential as a research tool or therapeutic agent itself.

Potential Research Applications of this compound:

  • Metabolite Activity Profiling: To determine if this compound contributes to the overall therapeutic or side-effect profile of Melperone.

  • Prodrug Potential: Investigating if this compound acts as a prodrug, offering altered pharmacokinetics, such as improved solubility or blood-brain barrier penetration, before converting to Melperone.

  • Novel Pharmacological Tool: Characterizing its unique receptor binding profile and functional activity to see if it offers any advantages over Melperone for specific research applications.

Physicochemical Properties and Synthesis

2.1. Physicochemical Data (this compound)

PropertyDataSource
IUPAC Name 1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-oneCymitQuimica
CAS Number 2724690-02-0CymitQuimica
Molecular Formula C16H22FNO2CymitQuimica
InChI InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3CymitQuimica

2.2. Proposed Synthesis Protocol for this compound

This protocol is a general method for the N-oxidation of tertiary amines and would require optimization for Melperone.

Principle: Oxidation of the tertiary amine in the piperidine ring of Melperone using an oxidizing agent such as hydrogen peroxide or a peroxy acid.

Materials:

  • Melperone hydrochloride

  • Methanol (or another suitable solvent)

  • 30% Hydrogen Peroxide (H2O2) or 3-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (for neutralization if using m-CPBA)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Melperone in methanol.

  • Add a molar excess of the oxidizing agent (e.g., 1.5 equivalents of 30% H2O2) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any remaining oxidizing agent (e.g., with sodium metabisulfite for H2O2).

  • If using m-CPBA, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.

Neuropharmacological Profile (Based on Melperone)

The following tables summarize the receptor binding affinities and functional activities of the parent compound, Melperone. These values should serve as a benchmark for comparative studies with this compound.

Table 1: Receptor Binding Affinity (Ki, nM) of Melperone

ReceptorKi (nM)Notes
Dopamine D2 WeakHas a weak affinity, which may contribute to a lower risk of EPS.[1]
Serotonin 5-HT2A PotentAntagonist activity is a key component of its atypical profile.[1][3]
Dopamine D4 ModerateThe D4/D2 occupancy ratio resembles that of clozapine.[1]

Note: Specific Ki values for Melperone are not consistently reported across publicly available databases. "Weak," "Moderate," and "Potent" are qualitative descriptors found in the literature.

Proposed Experimental Protocols for this compound

4.1. In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for key CNS receptors (e.g., D2, 5-HT2A, D4, H1, M1, α1).

Materials:

  • This compound

  • Radioligands specific for each receptor of interest (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).

  • Cell membranes expressing the receptor of interest.

  • Assay buffer.

  • Scintillation fluid and vials.

  • Microplate reader or scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

4.2. In Vivo Behavioral Assessment (Rodent Model)

Objective: To assess the in vivo effects of this compound on behaviors relevant to antipsychotic activity, such as locomotor activity and sensorimotor gating. This protocol is adapted from studies on CNO.[6][7]

Animals: Male adult rats or mice.

Groups:

  • Vehicle control

  • Melperone (positive control, dose range based on literature)

  • This compound (various doses, e.g., 1, 5, 10 mg/kg, administered intraperitoneally)

Protocol: Locomotor Activity

  • Habituate animals to the open-field arena for 30 minutes.

  • Administer the vehicle, Melperone, or this compound.

  • Immediately place the animals back into the open-field arena and record locomotor activity (distance traveled, rearing, etc.) for 60-120 minutes using an automated tracking system.

  • Analyze the data in time bins to observe the onset and duration of any effects.

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Place the animal in a startle chamber and allow a 5-minute acclimation period with background noise.

  • Present a series of trials, including:

    • Pulse alone (e.g., 120 dB acoustic stimulus).

    • Prepulse + Pulse (a weaker acoustic stimulus, the prepulse, precedes the pulse).

    • No stimulus (to measure baseline movement).

  • Administer the vehicle, Melperone, or this compound.

  • After a suitable pretreatment time (e.g., 30 minutes), repeat the PPI test session.

  • Calculate PPI as: 100 - [ (startle response on prepulse+pulse trials) / (startle response on pulse-alone trials) ] * 100.

4.3. Investigation of Reverse Metabolism

Objective: To determine if this compound is converted back to Melperone in vivo. This is a critical control experiment, as reverse metabolism has been observed for CNO.[8]

Protocol:

  • Administer a known dose of this compound to rodents.

  • Collect plasma samples at multiple time points (e.g., 15, 30, 60, 120 minutes) post-administration.

  • Extract the plasma samples and analyze for the presence and concentration of both this compound and Melperone using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • The detection of Melperone in the plasma of animals administered only this compound would indicate reverse metabolism.

Visualizations

Diagram 1: Signaling Pathway of Melperone

Melperone_Signaling_Pathway Melperone Melperone D2R Dopamine D2 Receptor Melperone->D2R Antagonizes HT2AR Serotonin 5-HT2A Receptor Melperone->HT2AR Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits Antipsychotic Antipsychotic Effects D2R->Antipsychotic EPS Reduced Extrapyramidal Side Effects D2R->EPS PLC Phospholipase C HT2AR->PLC Activates HT2AR->Antipsychotic cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces

Caption: Simplified signaling pathway of Melperone's antagonist action.

Diagram 2: Experimental Workflow for this compound Characterization

MNO_Workflow start Start: this compound (MNO) Synthesis invitro In Vitro Characterization - Receptor Binding Assays - Functional Assays start->invitro invivo_pk In Vivo Pharmacokinetics - LC-MS/MS Analysis - Test for Reverse Metabolism to Melperone start->invivo_pk data_analysis Data Analysis and Profile Comparison to Melperone invitro->data_analysis invivo_pd In Vivo Pharmacodynamics - Behavioral Models (Locomotion, PPI) - Target Engagement Studies invivo_pk->invivo_pd Inform Dosing invivo_pd->data_analysis conclusion Conclusion on MNO's Pharmacological Profile data_analysis->conclusion

Caption: Proposed workflow for characterizing this compound.

References

Application Notes and Protocols for the Toxicological Screening of Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, an atypical antipsychotic of the butyrophenone class, is primarily metabolized in the liver. One of its metabolites is Melperone N-Oxide.[1] As with many drug metabolites, it is crucial to assess the toxicological profile of this compound to ensure the overall safety of the parent drug. N-oxide metabolites can sometimes be pharmacologically active or contribute to the toxic effects of the parent compound. These application notes provide a framework for the toxicological screening of this compound, offering protocols for in vitro assays and a proposed analytical method for its quantification in biological matrices.

Rationale for Toxicological Screening

The toxicological evaluation of metabolites is a critical component of drug safety assessment. Regulatory agencies often require data on major metabolites to understand their potential contribution to the overall toxicity of a drug. Screening this compound is essential to identify any potential for cytotoxicity, genotoxicity, or other adverse effects that could be relevant to the safety profile of Melperone.

Data Presentation

Table 1: Proposed In Vitro Toxicology Screening Panel for this compound
Assay TypeEndpoint MeasuredCell Line ExampleConcentration Range (Proposed)
Cytotoxicity Cell Viability (e.g., using MTT or neutral red uptake)HepG2 (liver)0.1 µM - 100 µM
SH-SY5Y (neuronal)0.1 µM - 100 µM
Genotoxicity DNA Damage (e.g., Comet assay)TK6 (lymphoblastoid)1 µM - 50 µM
Chromosomal Damage (e.g., Micronucleus assay)CHO-K1 (ovary)1 µM - 50 µM
Hepatotoxicity Steatosis, PhospholipidosisPrimary Hepatocytes0.5 µM - 75 µM
Cardiotoxicity hERG Channel Inhibition (e.g., Patch-clamp)HEK293-hERG0.01 µM - 30 µM

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay in HepG2 Cells

Objective: To assess the potential of this compound to decrease cell viability in a human liver cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assay: In Vitro Micronucleus Test

Objective: To evaluate the potential of this compound to induce chromosomal damage.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells

  • Appropriate cell culture medium and supplements

  • This compound

  • Cytochalasin B

  • Mitomycin C (positive control)

  • Colcemid

  • Hypotonic KCl solution

  • Fixative (Methanol:Acetic Acid, 3:1)

  • Acridine orange or Giemsa stain

  • Microscope slides

  • Microscope with appropriate filters

Protocol:

  • Cell Culture: Culture CHO-K1 cells to approximately 50% confluency.

  • Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for a duration equivalent to 1.5-2 normal cell cycles.

  • Addition of Cytochalasin B: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment: Treat the cells with a hypotonic KCl solution to swell the cytoplasm.

  • Fixation: Fix the cells with a cold fixative solution.

  • Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with acridine orange or Giemsa.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Analytical Method: Quantification of this compound in Human Plasma using LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in human plasma to support toxicokinetic studies. This proposed protocol is based on common methodologies for N-oxide metabolites.[2]

Materials:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS) of this compound (if available) or a structurally similar compound

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ammonium formate

  • Water (LC-MS grade)

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.

    • HPLC Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer Ionization: ESI in positive mode.

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor and product ions.

  • Method Validation: The method should be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicology Screening cluster_analytical Analytical Method Development cluster_invivo In Vivo Toxicology (Potential Follow-up) cytotoxicity Cytotoxicity Assay (e.g., MTT) genotoxicity Genotoxicity Assay (e.g., Micronucleus) hepatotoxicity Hepatotoxicity Assay cardiotoxicity Cardiotoxicity Assay (hERG) sample_prep Sample Preparation (Protein Precipitation) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis method_validation Method Validation lcms_analysis->method_validation acute_toxicity Acute Toxicity Study repeated_dose Repeated-Dose Toxicity start This compound Screening Initiation cluster_invitro cluster_invitro start->cluster_invitro cluster_analytical cluster_analytical start->cluster_analytical end_invitro In Vitro Hazard Identification cluster_invivo cluster_invivo end_invitro->cluster_invivo end_analytical Quantification Method Established end_invivo In Vivo Safety Profile cluster_invitro->end_invitro cluster_analytical->end_analytical cluster_invivo->end_invivo

Caption: Experimental workflow for toxicology screening.

signaling_pathway cluster_cellular_stress Potential Cellular Stress Pathways melperone_n_oxide This compound ros Reactive Oxygen Species (ROS) Production melperone_n_oxide->ros Induction? mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis mitochondrial_dysfunction->apoptosis dna_damage->apoptosis

Caption: Potential cytotoxic signaling pathway.

References

Standard Operating Procedure for Handling Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides application notes and protocols for the investigational handling of Melperone N-Oxide. The information herein is based on the known properties of the parent compound, Melperone, and general characteristics of N-oxide compounds. Specific physicochemical, toxicological, and biological properties of this compound have not been fully characterized. All procedures should be performed by trained personnel in a controlled laboratory setting, and all results should be validated.

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of various psychiatric conditions.[1][2][3] Its metabolism is primarily hepatic, and like many tertiary amine-containing drugs, it is predicted to form an N-oxide metabolite, this compound.[1][4] N-oxide metabolites of drugs can exhibit their own pharmacological and toxicological profiles, sometimes equipotent or even more potent than the parent compound.[5] The study of this compound is therefore crucial for a complete understanding of the pharmacology, metabolism, and safety profile of Melperone.

This document provides a standard operating procedure for the synthesis, purification, analysis, and handling of this compound for research purposes.

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table summarizes known and predicted properties. Researchers should determine specific properties like melting point and solubility experimentally.

PropertyDataSource
IUPAC Name 1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one[6]
Synonyms This compound[6][7]
CAS Number 2724690-02-0[7]
Molecular Formula C₁₆H₂₂FNO₂[7]
Molecular Weight 279.35 g/mol [6]
Appearance Predicted to be a solid at room temperature.Inferred
Solubility Predicted to have higher aqueous solubility than Melperone due to the polar N-oxide group.Inferred
Melting Point Not determined.-
Boiling Point Not determined.-
pKa Not determined.-

Health and Safety Information

A specific Safety Data Sheet (SDS) for this compound is not available. The following precautions are based on the SDS for Melperone and general knowledge of N-oxide compounds.

3.1 Hazard Identification

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

3.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If solid material is being handled, a dust mask or respirator may be necessary.

3.3 First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

3.4 Spills and Disposal

  • Spills: Absorb spills of solutions with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up to avoid generating dust. Place waste in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of this compound from Melperone

This protocol is adapted from the synthesis of other antipsychotic N-oxides and requires experimental validation.[8]

4.1.1 Materials and Reagents

  • Melperone hydrochloride

  • 3-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

4.1.2 Protocol using m-CPBA

  • Dissolve Melperone (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM.

4.1.3 Protocol using Hydrogen Peroxide

  • Dissolve Melperone (1.0 eq) in methanol.

  • Add 30% hydrogen peroxide (3.0-5.0 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add a small amount of manganese dioxide (MnO₂) to quench the excess peroxide (caution: exothermic).

  • Filter the mixture through celite and concentrate the filtrate.

  • Purify the residue as described in the m-CPBA protocol.

G cluster_synthesis Synthesis Workflow melperone Melperone in DCM reaction Reaction at 0°C to RT melperone->reaction mcpba m-CPBA Solution mcpba->reaction quench Quench with Na2S2O3 and NaHCO3 reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

4.2.1 High-Performance Liquid Chromatography (HPLC) A validated HPLC method for this compound is not available. The following is a suggested starting point for method development, based on methods for Melperone.

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 248 nm
Injection Volume 10 µL

4.2.2 Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected Ion: [M+H]⁺ at m/z 280.17.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: CDCl₃ or DMSO-d₆.

  • Expected ¹H NMR Changes: Protons on the carbons adjacent to the N-oxide group in the piperidine ring are expected to show a downfield shift compared to the parent Melperone.

  • Expected ¹³C NMR Changes: Carbons adjacent to the N-oxide group are also expected to be deshielded (downfield shift).

G cluster_analysis Analytical Workflow sample This compound Sample hplc HPLC Analysis sample->hplc ms Mass Spectrometry sample->ms nmr NMR Spectroscopy sample->nmr data Structural Confirmation and Purity Assessment hplc->data ms->data nmr->data

Caption: Workflow for the analytical characterization of this compound.

Biological Activity (Investigational)

The biological activity of this compound is currently uncharacterized. As a major metabolite, it could contribute to the overall pharmacological effect of Melperone. It is also possible that it is an inactive metabolite or has a different activity profile. Studies on other drug N-oxides suggest that they can be pharmacologically active and may undergo in vivo reduction back to the parent compound.[5]

5.1 Proposed In Vitro Studies

  • Receptor Binding Assays: Determine the binding affinity of this compound for dopamine D₂ and serotonin 5-HT₂ₐ receptors to compare with Melperone.

  • Cell Viability Assays: Assess the cytotoxicity of this compound in relevant cell lines (e.g., neuronal cells, hepatocytes).

  • Metabolic Stability Assays: Investigate the stability of this compound in liver microsomes and its potential to be reduced back to Melperone.

  • Reactive Oxygen Species (ROS) Assay: Given that the metabolism of some antipsychotics to their N-oxides has been linked to ROS production, this should be investigated.[9]

G cluster_metabolism Potential Metabolic Pathway melperone Melperone cyp450 CYP450 Enzymes melperone->cyp450 Oxidation mnx This compound cyp450->mnx reduction In vivo Reduction? mnx->reduction Possible reduction->melperone

Caption: Potential metabolic pathway of Melperone to this compound.

Storage and Stability

  • Short-term Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Long-term Storage: For solid material, store at -20°C.

  • Solutions: Prepare solutions fresh for use. If storage of solutions is necessary, store in tightly sealed vials at 2-8°C for no more than 24 hours. The stability of this compound in various solvents has not been determined and should be assessed experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Melperone N-Oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the N-oxidation of Melperone, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction shows low conversion of Melperone to this compound. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue in N-oxidation reactions. Several factors could be responsible:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Ensure you are using a sufficient molar excess of the oxidant. For agents like m-CPBA or hydrogen peroxide, a 1.1 to 1.5 molar equivalent is a typical starting point.

  • Reaction Temperature: N-oxidation rates are temperature-dependent. If you are running the reaction at 0°C or room temperature, a modest increase in temperature (e.g., to 40-50°C) might improve the conversion rate. However, be cautious, as higher temperatures can also promote side reactions and decomposition of the N-oxide.[1]

  • Reaction Time: The reaction may simply not have run long enough. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or NMR spectroscopy to determine the optimal reaction time.[2]

  • Purity of Starting Material: Impurities in the starting Melperone could interfere with the oxidant. Ensure the purity of your starting material before beginning the reaction.

Q2: I am observing the formation of several impurities alongside my desired this compound. What are these and how can I minimize them?

A2: Impurity generation can be a significant challenge. Common impurities in N-oxidation reactions include:

  • Unreacted Starting Material: As discussed in Q1, this can be addressed by optimizing reaction conditions (oxidant stoichiometry, temperature, and time).

  • Over-oxidation Products: While less common for tertiary amines, strong oxidizing conditions could potentially lead to other oxidative degradation products. Using a milder oxidant or controlling the stoichiometry and temperature can help mitigate this.

  • Byproducts from the Oxidant: For instance, when using m-CPBA, meta-chlorobenzoic acid is a major byproduct. This is typically removed during the work-up procedure.

  • Rearrangement Products: N-oxides can sometimes undergo thermal or acid-catalyzed rearrangements, such as the Meisenheimer rearrangement, although this is more common with N-allyl or N-benzyl derivatives.[1] Maintaining a controlled temperature and neutral pH during work-up can help prevent such side reactions.

Q3: The work-up and purification of this compound are proving difficult. What is the best approach?

A3: The high polarity of N-oxides often complicates purification.[3] Here are some strategies:

  • Quenching Excess Oxidant: If using a peroxyacid like m-CPBA, it's crucial to quench any excess oxidant before extraction. This can be done by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1][4]

  • Removing Acidic Byproducts: If an acidic byproduct is present (e.g., meta-chlorobenzoic acid from m-CPBA), a basic wash during the work-up can help. Use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to extract the acidic impurity into the aqueous layer.[4]

  • Chromatography: Due to the polarity of this compound, column chromatography on silica gel is often necessary. A polar mobile phase is typically required. Start with a solvent system like dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a common starting point for eluting N-oxides.[4] The high polarity can sometimes lead to streaking on the column; in such cases, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve peak shape.

Q4: How can I effectively monitor the progress of my N-oxidation reaction?

A4: Real-time monitoring is key to optimizing the reaction and preventing over-oxidation or incomplete conversion.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The N-oxide product will be significantly more polar than the starting Melperone, resulting in a lower Rf value. A mobile phase similar to your planned column chromatography conditions (e.g., 5-10% MeOH in DCM) should provide good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak (Melperone mass + 16 amu).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction. The protons on the carbons adjacent to the newly formed N-oxide will typically shift downfield compared to the starting amine.[3] This allows for the quantification of the conversion by integrating the respective signals.[2]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes hypothetical experimental data to illustrate how different parameters can influence the yield of this compound. This data is representative and intended for comparative purposes.

Experiment IDOxidizing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
MNO-01m-CPBA (1.1)DCM2547592
MNO-02m-CPBA (1.1)DCM4028590
MNO-03m-CPBA (1.5)DCM2548891
MNO-04H₂O₂ (1.2)Methanol25126588
MNO-05H₂O₂ (1.2)Methanol5068285
MNO-06m-CPBA (1.1)Chloroform2547293

Experimental Protocols

A representative experimental protocol for the synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA) is provided below.

Materials:

  • Melperone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (DCM, Methanol)

Procedure:

  • Reaction Setup: Dissolve Melperone (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of Melperone) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Add the m-CPBA solution dropwise to the stirred Melperone solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as the eluent) until the starting material is consumed.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add saturated aqueous Na₂S₂O₃ solution to quench the excess m-CPBA. Stir for 20 minutes.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The NaHCO₃ wash removes the meta-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane to isolate the pure this compound.

  • Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

G This compound Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Melperone in DCM B Add m-CPBA solution dropwise at 0°C A->B C Stir at RT and Monitor by TLC/LC-MS B->C D Quench with Na2S2O3 C->D Reaction Complete E Wash with NaHCO3 and Brine D->E F Dry and Concentrate E->F G Column Chromatography (Silica, DCM/MeOH) F->G H Characterize Product (NMR, MS) G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Guide for this compound Synthesis Start Problem with Synthesis LowYield Low Yield or Incomplete Reaction? Start->LowYield Impurity Impurity Issues? Start->Impurity Purification Purification Difficulty? Start->Purification Oxidant Check Oxidant Stoichiometry (1.1-1.5 eq) LowYield->Oxidant Yes SM_Present Unreacted Starting Material Present? Impurity->SM_Present Yes Workup Proper Work-up? (Quench, Base Wash) Purification->Workup Yes TempTime Increase Temperature or Reaction Time Oxidant->TempTime Monitor Monitor Reaction Closely (TLC, LC-MS) TempTime->Monitor SM_Present->LowYield Yes SideProduct Other Spots on TLC? SM_Present->SideProduct No SideProduct->TempTime Check for Over-oxidation (Lower Temp/Time) Column Optimize Column Chromatography Workup->Column Polarity Increase Eluent Polarity (e.g., more MeOH) Column->Polarity

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Analysis of Melperone and Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation and analysis of Melperone and its primary metabolite, Melperone N-Oxide.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical separation of Melperone and this compound.

Issue 1: Co-elution or Poor Resolution of Melperone and this compound Peaks

Question: My HPLC/LC-MS analysis shows a single broad peak or two poorly resolved peaks for Melperone and this compound. How can I improve their separation?

Answer:

Co-elution of a parent drug and its N-oxide metabolite is a common challenge due to their structural similarity. The addition of an oxygen atom to the nitrogen in the piperidine ring of Melperone to form this compound increases its polarity. This difference in polarity is the primary handle for achieving chromatographic separation. Here are several strategies to improve resolution:

1. Mobile Phase Optimization:

  • pH Adjustment: The retention of both Melperone (a tertiary amine) and this compound is highly dependent on the mobile phase pH.

    • Low pH (2.5-4.5): At acidic pH, both compounds will be protonated. This can enhance interaction with the stationary phase and often provides good separation on C18 columns. Start with a mobile phase containing a buffer like ammonium formate or phosphate at a concentration of 10-20 mM.

    • Mid-range pH (5-7): In this range, slight changes in pH can significantly impact the ionization state and, therefore, the retention of the analytes. This range may be more challenging to control and might not provide optimal separation.

    • High pH (8-10): Using a high pH-stable column, you can operate in a range where Melperone is not fully protonated, which will alter its retention characteristics relative to the permanently charged N-oxide. This can sometimes lead to improved resolution.

  • Organic Modifier:

    • Acetonitrile vs. Methanol: Acetonitrile generally provides sharper peaks for basic compounds. However, methanol can offer different selectivity. If you are using acetonitrile and experiencing poor resolution, try substituting it with methanol or using a mixture of both.

    • Gradient Elution: A shallow gradient, where the percentage of the organic modifier is increased slowly, can significantly improve the resolution of closely eluting peaks.

2. Stationary Phase Selection:

  • Standard C18: While a good starting point, traditional C18 columns can exhibit peak tailing for basic compounds due to interactions with residual silanol groups.

  • Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide, carbamate) can provide alternative selectivity for polar and basic compounds and may improve the separation of Melperone and its more polar N-oxide.

  • Phenyl-Hexyl Columns: These columns offer pi-pi interactions, which can be beneficial for separating aromatic compounds like Melperone and its metabolite.

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution Start Poor Resolution of Melperone and this compound Adjust_pH Adjust Mobile Phase pH (e.g., try pH 3.0 with formic acid) Start->Adjust_pH Check_Resolution1 Resolution Improved? Adjust_pH->Check_Resolution1 Change_Organic Change Organic Modifier (e.g., switch from ACN to MeOH) Check_Resolution1->Change_Organic No End_Good Problem Solved Check_Resolution1->End_Good Yes Check_Resolution2 Resolution Improved? Change_Organic->Check_Resolution2 Shallow_Gradient Implement a Shallower Gradient Check_Resolution2->Shallow_Gradient No Check_Resolution2->End_Good Yes Check_Resolution3 Resolution Improved? Shallow_Gradient->Check_Resolution3 Change_Column Change Column Chemistry (e.g., Polar-Embedded or Phenyl-Hexyl) Check_Resolution3->Change_Column No Check_Resolution3->End_Good Yes Check_Resolution4 Resolution Improved? Change_Column->Check_Resolution4 Check_Resolution4->End_Good Yes End_Bad Further Method Development Required Check_Resolution4->End_Bad No

Caption: Troubleshooting workflow for co-elution issues.

Issue 2: Peak Tailing or Broadening, Especially for the Melperone Peak

Question: The peak for Melperone is tailing or is very broad, affecting integration and quantification. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like Melperone is often caused by secondary interactions with the stationary phase or issues with the analytical setup.

1. Silanol Interactions:

  • Cause: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atom of Melperone, leading to peak tailing.

  • Solution:

    • Lower Mobile Phase pH: Operating at a low pH (e.g., below 3) protonates the silanol groups, reducing their interaction with the protonated analyte.

    • Use End-Capped Columns: High-quality, end-capped columns have fewer free silanol groups.

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), to the mobile phase can mask the active silanol sites. However, TEA is not suitable for LC-MS analysis due to ion suppression. For LC-MS, use formic acid or ammonium formate.

2. Column Overload:

  • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.

3. Extra-Column Volume:

  • Cause: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

  • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Troubleshooting Logic for Peak Tailing:

Peak_Tailing Start Peak Tailing Observed Is_It_Melperone Is Tailing Worse for Melperone? Start->Is_It_Melperone Silanol_Interaction Likely Silanol Interaction Is_It_Melperone->Silanol_Interaction Yes General_Tailing Tailing Affects Both Peaks Is_It_Melperone->General_Tailing No Lower_pH Lower Mobile Phase pH (<3) Silanol_Interaction->Lower_pH Use_Endcapped_Column Use High-Quality End-Capped Column Lower_pH->Use_Endcapped_Column Solution_Found Peak Shape Improved Use_Endcapped_Column->Solution_Found Check_Overload Dilute Sample to Check for Overload General_Tailing->Check_Overload Check_Extra_Column_Volume Check for Extra-Column Volume (tubing length, connections) Check_Overload->Check_Extra_Column_Volume Check_Extra_Column_Volume->Solution_Found

Caption: Logical steps to diagnose peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between Melperone and this compound that affect their separation?

PropertyMelperoneThis compound (Predicted)Impact on Separation
Molecular Weight 263.35 g/mol 279.35 g/mol Allows for mass spectrometric differentiation.
Polarity Less PolarMore PolarN-Oxide will elute earlier in reversed-phase chromatography.
pKa Basic (tertiary amine)The N-oxide is a stable, polar functional group. The basicity of the nitrogen is removed.The retention of Melperone is highly pH-dependent, while the N-oxide's retention is less affected by pH changes in the typical analytical range.
logP ~3.3Expected to be lowerAffects partitioning between the mobile and stationary phases.

Q2: What is a good starting point for developing an HPLC-UV method for separating Melperone and this compound?

A2: A good starting point would be a reversed-phase method using a C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm (based on the chromophore of Melperone).

  • Column Temperature: 30 °C.

This is a generic starting point, and optimization of the gradient and mobile phase pH will likely be necessary.

Q3: For LC-MS/MS analysis, what are the expected precursor and product ions for Melperone and this compound?

A3: In positive electrospray ionization (ESI+), you would expect the following:

CompoundPrecursor Ion [M+H]⁺ (m/z)Potential Product Ions (m/z)
Melperone 264.2Fragmentation of the piperidine ring and the bond between the carbonyl group and the butyl chain.
This compound 280.2Similar fragmentation pattern to Melperone, with a potential neutral loss of oxygen.

Note: The exact product ions would need to be determined by infusing a standard of each compound into the mass spectrometer.

Q4: How can I obtain a reference standard for this compound?

A4: this compound reference standards are available from commercial suppliers of pharmaceutical reference materials. If a commercial standard is unavailable, it can be synthesized in the laboratory. A common method for synthesizing N-oxides of tertiary amines is through oxidation with an agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocols

Protocol 1: Synthesis of this compound Reference Material (Exemplary)

This protocol is based on general methods for N-oxidation of similar compounds and should be adapted and optimized.

Objective: To synthesize this compound from Melperone for use as a reference standard.

Materials:

  • Melperone hydrochloride

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Developing solvent (e.g., Dichloromethane:Methanol 9:1)

Procedure:

  • Dissolve a known amount of Melperone hydrochloride in methanol.

  • Neutralize with a saturated solution of sodium bicarbonate to obtain the free base. Extract the free base into dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain Melperone free base.

  • Dissolve the Melperone free base in methanol.

  • Add a slight excess of 30% hydrogen peroxide to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC. The N-oxide product should have a lower Rf value (be more polar) than the starting material.

  • Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of manganese dioxide until oxygen evolution ceases.

  • Filter the reaction mixture and evaporate the solvent.

  • Purify the resulting residue using column chromatography on silica gel to isolate the this compound.

Workflow for N-Oxide Synthesis:

Synthesis_Workflow Start Start with Melperone HCl Neutralize Neutralize to Free Base Start->Neutralize Oxidize Oxidize with H2O2 in Methanol Neutralize->Oxidize Monitor Monitor by TLC Oxidize->Monitor Purify Purify by Column Chromatography Monitor->Purify Characterize Characterize Product (MS, NMR) Purify->Characterize End Obtain this compound Standard Characterize->End

Caption: General workflow for this compound synthesis.

Protocol 2: Forced Degradation Study of Melperone

Objective: To generate potential degradation products, including this compound, and to test the stability-indicating properties of an analytical method.

Materials:

  • Melperone drug substance

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Water bath/oven

  • UV chamber

Procedure:

  • Acid Hydrolysis: Dissolve Melperone in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve Melperone in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve Melperone in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours. This condition is likely to generate this compound.

  • Thermal Degradation: Expose solid Melperone to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of Melperone to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed HPLC or LC-MS method to observe for degradation peaks.

Forced Degradation Experimental Setup:

Forced_Degradation Melperone_Sample Melperone Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Melperone_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Melperone_Sample->Base Oxidation Oxidation (3% H2O2, RT) Melperone_Sample->Oxidation Thermal Thermal (105°C, Solid) Melperone_Sample->Thermal Photolytic Photolytic (UV light) Melperone_Sample->Photolytic Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Experimental design for forced degradation studies.

resolving peak tailing of Melperone N-Oxide in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving common challenges in chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Topic: Resolving Peak Tailing of Melperone N-Oxide

Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and the accuracy of quantification. This guide focuses on troubleshooting and resolving peak tailing specifically for this compound, a basic compound prone to this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic compounds like this compound in reversed-phase chromatography?

A1: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4][5] These silanol groups can be deprotonated, especially at mid-range pH, and interact with the positively charged basic analyte, leading to a secondary retention mechanism that causes the peak to tail.[2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor. At a low pH (typically below 3), the silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte.[2][3][6] This minimizes the secondary ionic interactions and significantly improves peak symmetry. Conversely, at a higher pH, the silanol groups become ionized and can strongly interact with the basic compound, leading to pronounced peak tailing.[3][6]

Q3: What are "end-capped" columns, and can they help reduce peak tailing?

A3: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, less polar functional group, such as a trimethylsilyl group.[3][6] This derivatization "shields" the silanol groups, reducing their availability for secondary interactions with polar and basic analytes like this compound.[7] Using an end-capped column is a highly effective strategy to minimize peak tailing.[3]

Q4: Can mobile phase additives be used to improve the peak shape of this compound?

A4: Yes, adding certain modifiers to the mobile phase can significantly improve peak shape. Common additives for basic compounds include:

  • Competing Bases: Small amounts of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[8][9] The TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with the analyte.[8]

  • Acidic Modifiers: Adding acids like formic acid or trifluoroacetic acid (TFA) helps to keep the silanol groups protonated and reduces their interaction with the basic analyte.[10][11] TFA also acts as an ion-pairing agent, further improving peak shape.[10][12]

Q5: Besides chemical interactions, what other factors can cause peak tailing?

A5: Peak tailing can also result from physical or system-related issues, including:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][13]

  • Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample band and cause tailing for all peaks.[14]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[4][13]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This guide provides a systematic workflow for diagnosing and resolving peak tailing issues with this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Diagnosis cluster_2 Chemical Causes cluster_3 Physical/System Causes cluster_4 Resolution start Observe Peak Tailing for this compound diag1 Inject a Neutral Compound start->diag1 chem1 Optimize Mobile Phase pH (e.g., pH < 3) diag1->chem1 Neutral compound peak is symmetrical phys1 Reduce Sample Concentration/ Injection Volume diag1->phys1 Neutral compound peak also tails chem2 Add Mobile Phase Modifier (e.g., TEA, TFA) chem1->chem2 chem3 Use End-Capped or Base-Deactivated Column chem2->chem3 end Symmetrical Peak Achieved chem3->end phys2 Check for Column Void/ Blocked Frit phys1->phys2 phys3 Minimize Extra-Column Volume phys2->phys3 phys3->end

Caption: A logical workflow to diagnose and resolve peak tailing.

Step 1: Differentiate Between Chemical and Physical Causes

To determine the root cause of the peak tailing, inject a neutral compound that is not expected to interact with silanol groups.

  • If the neutral compound produces a symmetrical peak: The tailing of this compound is likely due to chemical interactions with the stationary phase. Proceed to the "Chemical Solutions" section.

  • If the neutral compound also shows peak tailing: This suggests a physical or system-wide problem.[15][16] Proceed to the "Physical and System Solutions" section.

Step 2: Implementing a Solution

If the issue is determined to be chemical in nature, consider the following strategies, starting with the simplest to implement.

Table 1: Effect of Mobile Phase pH and Additives on Peak Asymmetry

ConditionMobile Phase CompositionExpected Peak Asymmetry (As) for this compound
Control 50:50 Acetonitrile:Water> 2.0
Low pH 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)1.2 - 1.5
Modifier 50:50 Acetonitrile:Water with 0.1% Triethylamine1.3 - 1.6
  • Experimental Protocol: Mobile Phase pH Optimization

    • Prepare Mobile Phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Initial Conditions: Set the HPLC to a starting condition of 10% B.

    • Gradient: Run a linear gradient from 10% to 90% B over 10 minutes.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection.

    • Injection: Inject the this compound standard.

    • Analysis: Evaluate the peak shape and retention time.

  • Use a Base-Deactivated or End-Capped Column: If pH optimization and additives do not sufficiently resolve the tailing, switching to a modern, high-purity, base-deactivated, or end-capped C18 column is highly recommended.[15] These columns have a much lower concentration of active silanol sites.

If a neutral compound also tails, investigate the following potential issues:

  • Reduce Sample Concentration: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original issue was likely column overload.[13]

  • Inspect the Column:

    • Backflush the column: Disconnect the column and reconnect it in the reverse direction, flushing with a strong solvent to waste. This can sometimes dislodge particulates from the inlet frit.[14]

    • Replace the column: If backflushing does not help, the column bed may have settled, creating a void. Replacing the column is the next step.[13]

  • Minimize Extra-Column Volume:

    • Ensure all connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

    • Check all fittings to ensure they are properly seated and not contributing to dead volume.

Understanding the Mechanism of Peak Tailing

The following diagram illustrates the chemical interaction at the heart of peak tailing for basic compounds on a silica-based stationary phase.

Diagram: Analyte Interaction with Stationary Phase

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Si-OH (Residual Silanol) c18 Si-C18 (Primary Retention) melperone This compound (M-NH+) melperone->silanol Secondary Ionic Interaction (Peak Tailing) melperone->c18 Primary Hydrophobic Interaction (Symmetrical Peak)

Caption: Primary and secondary interactions causing peak tailing.

This diagram shows that while the primary (and desired) retention mechanism is the hydrophobic interaction with the C18 chains, the secondary (and problematic) interaction is the ionic attraction between the positively charged this compound and the negatively charged residual silanol groups. The strategies outlined in this guide are all aimed at minimizing this secondary interaction to achieve a sharp, symmetrical peak.

References

Technical Support Center: Analysis of Melperone N-Oxide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of Melperone N-Oxide in biological samples. The following information is designed to help prevent the degradation of this metabolite and ensure accurate quantification during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a metabolite of Melperone, an atypical antipsychotic drug. Like many N-oxide metabolites, it is prone to in vitro degradation, specifically through back-conversion (retroconversion) to its parent drug, Melperone. This instability can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug, resulting in inaccurate pharmacokinetic and metabolic assessments. Careful handling and storage of biological samples are crucial to minimize this degradation.

Q2: What are the primary factors that contribute to the degradation of this compound in biological samples?

Several factors can influence the stability of this compound in biological matrices:

  • Temperature: Elevated temperatures can accelerate the degradation process. Long-term storage at inappropriate temperatures is a primary cause of N-oxide instability.

  • pH: Neutral or near-neutral pH conditions are generally recommended. Deviations to acidic or alkaline pH can promote the reduction of the N-oxide back to the parent amine.

  • Enzymatic Activity: Residual enzyme activity in un- or improperly processed biological samples can contribute to the metabolic conversion of the N-oxide. Cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes are involved in the metabolism of Melperone and its N-oxide.[1][2]

  • Matrix Effects: The type of biological matrix (e.g., plasma, whole blood, serum) can impact stability. For instance, hemolysis can introduce components that may mediate the degradation of certain analytes.[3]

  • Presence of Reducing Agents: Exposure to reducing agents, even mild ones, can facilitate the conversion of the N-oxide to the parent amine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels Degradation due to improper storage.Store samples at -80°C immediately after collection and processing. Avoid repeated freeze-thaw cycles.
Back-conversion to Melperone during sample preparation.Maintain neutral or near-neutral pH throughout the extraction process. Avoid high temperatures during sample evaporation steps.
High variability in replicate measurements Inconsistent sample handling.Standardize all sample handling and preparation steps. Ensure uniform timing and temperature control for all samples.
Matrix effects from different sample lots.Utilize a validated analytical method with appropriate internal standards to compensate for matrix variability.
Overestimation of Melperone concentration In vitro back-conversion of this compound.Implement the recommended storage and sample preparation protocols to minimize degradation. If possible, use a validated method that simultaneously quantifies both Melperone and this compound to assess the extent of conversion.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis
  • Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediate Processing: Process the blood samples as soon as possible after collection. To obtain plasma, centrifuge the blood samples at 2-8°C.

  • Plasma Separation: Immediately separate the plasma from the blood cells.

  • Storage: Store the plasma samples in tightly sealed polypropylene tubes at -80°C until analysis. Avoid long-term storage at -20°C as this temperature may not be sufficient to prevent degradation over extended periods.[4]

Protocol 2: General Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification

This is a general guideline; specific parameters should be optimized and validated for your instrumentation.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Melperone or this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is often suitable for the separation of Melperone and its metabolites.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is a common starting point.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of Melperone and its N-oxide.

    • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. Precursor and product ions for Melperone and this compound need to be determined by infusion of reference standards.

Data Presentation

Table 1: Recommended Storage Conditions for Biological Samples Containing this compound
MatrixShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Whole Blood 2-8°CNot Recommended (process to plasma immediately)
Plasma 2-8°C-80°C
Serum 2-8°C-80°C

Note: This data is based on general best practices for labile metabolites and should be confirmed with specific stability studies for this compound.

Visualizations

Metabolic Pathway of Melperone to this compound

Melperone_Metabolism Melperone Melperone Enzymes CYP450 / FMO (Liver) Melperone->Enzymes N_Oxide This compound Back_Conversion Reduction (in vitro/in vivo) N_Oxide->Back_Conversion Degradation Enzymes->N_Oxide N-Oxidation Back_Conversion->Melperone Sample_Workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Sample Analysis Collect Collect Whole Blood Centrifuge Centrifuge at 2-8°C Collect->Centrifuge Separate Separate Plasma Centrifuge->Separate Store Store at -80°C Separate->Store Prepare Sample Preparation (Protein Precipitation) Store->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Data Quantification Analyze->Quantify

References

Technical Support Center: Analysis of Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Melperone N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[1] In the analysis of this compound, components of biological samples like plasma or urine, such as phospholipids, salts, and proteins, can either suppress or enhance the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[2][3][4] This can lead to inaccurate and imprecise quantification, reduced sensitivity, and non-linear results.[2]

Q2: What are the common causes of matrix effects in LC-MS/MS bioanalysis?

A2: Common causes of matrix effects include endogenous matrix components like phospholipids, proteins, and salts, as well as exogenous substances such as anticoagulants, dosing vehicles, and co-administered drugs.[2] Poor chromatographic separation, where matrix components co-elute with the analyte, is a primary reason for observing these effects.[5]

Q3: How can I qualitatively assess if I have a matrix effect issue?

A3: A qualitative assessment can be performed using the post-column infusion technique.[2] This method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any deviation (suppression or enhancement) in the baseline signal of the analyte at the retention time of this compound indicates the presence of a matrix effect.[2][3]

Q4: How do I quantitatively determine the extent of the matrix effect?

A4: The quantitative impact of the matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The EMA and FDA provide guidelines on acceptable limits for matrix effects in regulated bioanalysis.

Q5: What are the best strategies to minimize or eliminate matrix effects for this compound analysis?

A5: A multi-pronged approach is often necessary:

  • Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to effectively remove interfering matrix components.[5]

  • Improve Chromatographic Separation: Modify the LC method (e.g., change the column, mobile phase composition, or gradient) to separate this compound from co-eluting matrix components.[2][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred choice as it will experience similar matrix effects as the analyte, thus compensating for variations in ionization.[3]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1]

Troubleshooting Guides

Problem: Poor peak shape and/or inconsistent retention time for this compound.

Possible Cause Troubleshooting Step
Matrix Overload on Analytical Column Dilute the sample extract before injection. Implement a more effective sample clean-up procedure.
Interaction with Residual Matrix Components Optimize the mobile phase pH and organic content to improve peak shape. Use a different stationary phase chemistry.
Analyte Instability N-oxide metabolites can be unstable.[6] Ensure sample collection and processing conditions are optimized to prevent degradation (e.g., control pH and temperature).

Problem: High variability in quantitative results between samples.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard for this compound to compensate for sample-to-sample variations in ion suppression or enhancement.[3]
Poor Extraction Recovery Re-evaluate and optimize the extraction procedure to ensure consistent recovery across all samples.
Sample Collection and Handling Issues Standardize procedures for sample collection, storage, and preparation to minimize variability.

Problem: Low signal intensity or failure to meet required sensitivity for this compound.

Possible Cause Troubleshooting Step
Significant Ion Suppression Perform a post-column infusion experiment to confirm ion suppression.[2] Improve sample clean-up to remove interfering components. Adjust chromatography to move the analyte peak away from the suppression zone.
Suboptimal MS/MS Parameters Infuse a standard solution of this compound to optimize MS parameters such as collision energy and precursor/product ion selection.
Degradation of this compound Investigate potential instability during sample processing or in the autosampler. N-oxides can be susceptible to reduction back to the parent amine.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Loading: Pre-treat 500 µL of human plasma with 500 µL of 4% phosphoric acid. Centrifuge at 4000 rpm for 10 minutes. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0), followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusion of this compound standard. A hypothetical transition could be:

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • IS (SIL-Melperone N-Oxide): Q1 (Precursor Ion) -> Q3 (Product Ion)

Visualizations

Matrix_Effect_Workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start: Inconsistent or Inaccurate Results qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess decision Matrix Effect Observed? qual_assess->decision quant_assess Quantitative Assessment (Matrix Factor Calculation) optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) quant_assess->optimize_sample_prep optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) quant_assess->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard quant_assess->use_sil_is decision->quant_assess Yes end End: No Significant Matrix Effect decision->end No revalidate Re-evaluate Matrix Effect optimize_sample_prep->revalidate optimize_chromatography->revalidate use_sil_is->revalidate

Caption: Workflow for identifying and mitigating matrix effects.

Logical_Relationship cluster_cause Cause cluster_effect Effect cluster_consequence Consequence A Co-eluting Matrix Components (Phospholipids, Salts, etc.) B Alteration of Analyte Ionization (Suppression or Enhancement) A->B leads to C Inaccurate & Imprecise Quantitative Results B->C results in

Caption: Cause and effect of matrix interferences.

References

troubleshooting poor recovery of Melperone N-Oxide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals experiencing poor recovery of Melperone N-Oxide during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound?

Low recovery of this compound, a polar compound, typically stems from a few key areas:

  • Incorrect Solvent Polarity: The polarity of the extraction solvent may not be well-matched to the highly polar nature of the N-oxide group.[1][2] N-oxides are known to be stabilized by polar, protic solvents.[1]

  • Inappropriate pH: The pH of the aqueous phase plays a critical role. Amine oxides are weak bases, and their protonation state, which affects solubility, is pH-dependent.[1] For basic analytes, the pH of the aqueous sample should generally be adjusted to two units above the pKa to ensure the compound is in its neutral, more extractable form.[3]

  • Emulsion Formation: The presence of lipids or other endogenous materials can lead to the formation of stable emulsions between the aqueous and organic layers, trapping the analyte and preventing efficient phase separation.[3][4][5]

  • Analyte Degradation: Although generally stable at room temperature, N-oxides can be prone to decomposition at higher temperatures or in the presence of certain reagents.[1][6]

Q2: How do I select the optimal organic solvent for extraction?

The key is to match the polarity of the solvent with the analyte.[2] Melperone itself has a LogP of approximately 3.89, indicating it is quite hydrophobic.[7] However, the addition of the N-oxide group introduces a highly polar, zwitterionic N⁺-O⁻ bond, significantly increasing the molecule's polarity and water solubility.[1] This means that traditional non-polar solvents used for Melperone might be inefficient for its N-oxide metabolite.

Recommendation: Start with more polar organic solvents that are immiscible with water. Consider solvents like ethyl acetate, dichloromethane (DCM), or a mixture of chloroform and an alcohol (e.g., chloroform:isopropanol).

Data Presentation: Solvent Selection Guide

The following table presents hypothetical recovery data to illustrate the impact of solvent choice on this compound extraction efficiency from an aqueous matrix at a neutral pH.

Solvent SystemPolarity IndexExpected Recovery (%)Observations
Hexane0.1< 10%Poor recovery; analyte is too polar for this solvent.
Toluene2.415 - 25%Insufficient polarity for efficient partitioning.
Diethyl Ether2.830 - 45%Moderate recovery, but prone to emulsion.
Dichloromethane (DCM)3.165 - 80%Good starting choice for moderately polar analytes.
Ethyl Acetate4.475 - 90%Often provides a good balance of polarity and selectivity.
Chloroform:Isopropanol (3:1)~4.585 - 95%The alcohol modifier enhances the extraction of polar compounds.
Q3: How does pH affect the extraction, and how can I optimize it?

The pH of the aqueous sample is a critical parameter. Amine oxides are weakly basic, with typical pKa values for the corresponding hydroxyammonium species between 4 and 5.[1][8]

  • At low pH (pH < pKa): The N-oxide group becomes protonated (R₃N⁺-OH), forming a cation. This charged species is highly water-soluble and will not partition well into an organic solvent.

  • At high pH (pH > pKa): The N-oxide is in its neutral, zwitterionic form (R₃N⁺-O⁻). This is the most hydrophobic form and will partition most effectively into the organic phase.[3]

Recommendation: Adjust the pH of the aqueous sample to be at least 2 units above the pKa of the protonated N-oxide. A pH range of 8-10 is a good starting point.

Experimental Protocols
Protocol: pH Optimization for Liquid-Liquid Extraction (LLE)

Objective: To determine the optimal pH for maximizing the recovery of this compound.

Materials:

  • Aqueous sample containing this compound

  • Selected organic solvent (e.g., Ethyl Acetate)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Vortex mixer, centrifuge

Procedure:

  • Aliquot 1 mL of the aqueous sample into five separate centrifuge tubes.

  • Adjust the pH of each tube to 6, 7, 8, 9, and 10, respectively, using dropwise addition of 0.1 M HCl or 0.1 M NaOH.

  • Add 3 mL of ethyl acetate to each tube.

  • Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the tubes at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) and analyze using the appropriate analytical method (e.g., LC-MS/MS).

  • Compare the analyte response at each pH to determine the optimal condition for recovery.

Q4: I'm observing a persistent emulsion between the layers. What should I do?

Emulsion formation is a common issue, especially with biological samples, that can severely impact recovery.[3][5]

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube 10-20 times. This reduces the mechanical energy that creates emulsions.[5]

  • Centrifugation: Spin the sample at a higher speed or for a longer duration.

  • "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer.[2][4][5] This increases the ionic strength of the aqueous phase, which can help break the emulsion and drive the analyte into the organic phase.[2][5]

  • Temperature Change: Chilling the sample in an ice bath can sometimes help to break up an emulsion.

Q5: Could the this compound be degrading during my extraction process?

While generally stable, N-oxides can degrade under certain conditions.[1]

Potential Causes and Solutions:

  • Thermal Stress: Avoid high temperatures during solvent evaporation. Use a water bath set to a low temperature (<40°C). For thermally unstable compounds, careful regulation of temperature is critical.[6]

  • Reactive Reagents: N-oxides can be reduced back to the parent amine in the presence of strong reducing agents.[9] Ensure that no such agents are present in your sample or reagents.

  • Light Exposure: For photosensitive compounds, perform the extraction in amber vials or under low-light conditions to prevent degradation.[6]

Mandatory Visualizations

Troubleshooting Workflow

G start Start: Poor Melperone N-Oxide Recovery solvent Step 1: Evaluate Solvent Polarity start->solvent ph Step 2: Check Aqueous pH solvent->ph Is polarity matched? solvent_sol Action: Use more polar solvent (e.g., Ethyl Acetate, DCM, Chloroform/IPA) solvent->solvent_sol No emulsion Step 3: Check for Emulsion ph->emulsion Is pH optimal? ph_sol Action: Adjust pH to 8-10 (> pKa + 2) ph->ph_sol No stability Step 4: Consider Analyte Stability emulsion->stability Is phase separation clean? emulsion_sol Action: Add salt (NaCl), centrifuge, or use gentle mixing emulsion->emulsion_sol No stability_sol Action: Avoid high heat, strong reagents, and prolonged light exposure stability->stability_sol No end_node End: Improved Recovery stability->end_node Is analyte stable? solvent_sol->ph ph_sol->emulsion emulsion_sol->stability stability_sol->end_node

Caption: A logical workflow for troubleshooting poor extraction recovery.

Effect of pH on this compound

G low_ph_struct Protonated Form (Cationic) R₃N⁺-OH - Highly water-soluble - Poorly extracted equilibrium pKa ≈ 4-5 low_ph_struct->equilibrium Add Base (OH⁻) high_ph_struct Neutral Zwitterion R₃N⁺-O⁻ - More hydrophobic - Readily extracted equilibrium->high_ph_struct Add Base (OH⁻)

Caption: The effect of pH on the charge state of this compound.

References

addressing solubility issues of Melperone N-Oxide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Melperone N-Oxide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

This compound is a metabolite of Melperone, an atypical antipsychotic drug.[1][2] Its solubility in aqueous buffers is crucial for a variety of in vitro and in vivo experimental settings, including bioassays, pharmacokinetic studies, and formulation development. Poor aqueous solubility can lead to inaccurate experimental results, precipitation in stock solutions, and challenges in developing suitable dosage forms.

Q2: What are the general solubility characteristics of amine N-oxides like this compound?

Amine N-oxides are generally more polar and, consequently, more water-soluble than their corresponding tertiary amine parent compounds.[3][4] This is due to the presence of the highly polar N-O bond, which can participate in hydrogen bonding with water molecules.[5][6] However, the degree of solubility enhancement varies depending on the overall molecular structure. While an increase in aqueous solubility compared to Melperone can be expected, this compound may still exhibit solubility challenges in certain aqueous buffers, particularly at neutral or high pH.

Q3: What are the key factors influencing the solubility of this compound in aqueous buffers?

The primary factors influencing the solubility of an ionizable compound like this compound are:

  • pH of the buffer: As a weak base, the solubility of this compound is expected to be pH-dependent. At pH values below its pKa, the molecule will be protonated, leading to higher solubility. Conversely, at pH values above its pKa, the neutral, less soluble form will predominate.[7]

  • Buffer composition and ionic strength: The type of buffer salts and the overall ionic strength of the solution can impact solubility.[8]

  • Temperature: Temperature can affect solubility, although the effect is compound-specific.[3]

  • Presence of co-solvents or excipients: The addition of organic co-solvents, surfactants, or other excipients can significantly alter the solubility.[5]

Q4: I am observing precipitation in my stock solution of this compound in a common biological buffer (e.g., PBS pH 7.4). What is the likely cause?

Precipitation in physiological buffers like PBS (pH 7.4) is a common issue for weakly basic compounds. At this pH, this compound is likely to be predominantly in its less soluble, neutral form. The concentration of your stock solution may have exceeded the thermodynamic solubility of the compound under these conditions.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Cloudiness or visible precipitate forms immediately or over time after diluting a stock solution (e.g., in DMSO) into an aqueous buffer.

  • Inconsistent results in bioassays.

Troubleshooting Workflow:

start Precipitation Observed check_pH Is the buffer pH > estimated pKa? start->check_pH adjust_pH Lower the buffer pH (e.g., to pH 4-6) check_pH->adjust_pH Yes use_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) check_pH->use_cosolvent No / pH adjustment not feasible adjust_pH->use_cosolvent Precipitate remains success Solubility Issue Resolved adjust_pH->success Precipitate dissolves add_surfactant Add a surfactant (e.g., Tween 80, Polysorbate 80) use_cosolvent->add_surfactant Precipitate remains use_cosolvent->success Precipitate dissolves cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) add_surfactant->cyclodextrin Precipitate remains add_surfactant->success Precipitate dissolves reduce_conc Lower the final compound concentration cyclodextrin->reduce_conc Precipitate remains cyclodextrin->success Precipitate dissolves reduce_conc->success Precipitate dissolves fail Issue Persists: Consider formulation strategies reduce_conc->fail Precipitate remains at lowest effective concentration

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • pH Adjustment: The most effective initial step for a weakly basic compound is to lower the pH of the aqueous buffer.[9] Attempt to dissolve this compound in buffers with pH values ranging from 4.0 to 6.8.

  • Employ Co-solvents: If pH adjustment is not sufficient or desirable for your experimental system, consider adding a water-miscible organic co-solvent. The amount of co-solvent should be kept to a minimum to avoid affecting the biological system.

  • Utilize Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. This is particularly useful for lipophilic compounds.

  • Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[10]

  • Reduce Final Concentration: If the above methods are not successful or interfere with the experiment, the simplest approach is to lower the final working concentration of this compound to below its solubility limit in the chosen buffer.

Problem 2: Inconsistent Bioassay Results or Low Bioavailability

Symptoms:

  • High variability in experimental replicates.

  • Lower than expected potency in in vitro assays.

  • Poor absorption and low bioavailability in animal studies.

Possible Cause: These issues often stem from the compound not being fully dissolved in the experimental medium. Even if not visibly precipitated, the compound may be forming aggregates.

Troubleshooting Approach:

  • Confirm Solubility Limit: Experimentally determine the kinetic or thermodynamic solubility of this compound in your specific experimental buffer (see Experimental Protocols section).

  • Particle Size Reduction: For in vivo studies, if the compound is administered as a suspension, reducing the particle size to the sub-micron or nano-range can improve the dissolution rate and bioavailability.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and absorption.[11]

Quantitative Data on Solubility Enhancement Techniques

The following table summarizes the potential fold-increase in solubility that can be achieved with various techniques for poorly soluble compounds. The actual improvement for this compound will need to be determined experimentally.

TechniqueTypical Fold-Increase in SolubilityKey Considerations
pH Adjustment 10 - 1000+Only for ionizable compounds.[9]
Co-solvents 2 - 500Potential for toxicity or altered biological activity.
Surfactants 2 - 100Can interfere with certain assays.
Cyclodextrins 2 - 1000Stoichiometry and binding constant are important.[10]
Nanosuspensions 5 - 50Requires specialized equipment for production.
Solid Dispersions 10 - 200Can improve both solubility and dissolution rate.[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Determination

This protocol provides a rapid assessment of the solubility of this compound in a chosen buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add the aqueous buffer of interest to each well to achieve a final DMSO concentration of 1-5%.

  • Incubation: Seal the plate and incubate at room temperature or 37°C for 2 hours with gentle shaking.[10]

  • Analysis: Analyze the plate using a nephelometer to detect precipitation. Alternatively, filter the samples and analyze the filtrate concentration by HPLC-UV.[9]

Protocol 2: pH-Dependent Solubility Profile

This protocol helps to understand the effect of pH on the solubility of this compound.

  • Prepare a Series of Buffers: Prepare a set of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibrate the System: Add an excess amount of solid this compound to a small volume of each buffer.

  • Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (shake-flask method).

  • Separate Solid from Liquid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify Solubilized Compound: Determine the concentration of this compound in the supernatant/filtrate of each sample using a validated analytical method such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) as a function of pH.

Signaling Pathway and Logical Relationships

The following diagram illustrates the general relationship between the physicochemical properties of a drug, the formulation strategies, and the desired biological outcome.

cluster_0 Drug Properties cluster_1 Formulation Strategies cluster_2 Biological Outcome pka pKa ph_adjust pH Adjustment pka->ph_adjust logp logP surfactant Surfactants logp->surfactant solubility Intrinsic Solubility cosolvent Co-solvents solubility->cosolvent crystal Crystal Form nanosizing Particle Size Reduction crystal->nanosizing dissolution Increased Dissolution ph_adjust->dissolution cosolvent->dissolution surfactant->dissolution nanosizing->dissolution absorption Enhanced Absorption dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability

Caption: Relationship between drug properties and formulation strategies.

References

Technical Support Center: Melperone N-Oxide Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Melperone N-Oxide by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] this compound, being a metabolite of the antipsychotic drug Melperone, is often analyzed in complex biological matrices such as plasma, serum, or urine, which contain numerous endogenous components like salts, phospholipids, and proteins that can cause ion suppression.[3][4] As an N-oxide, its polarity and potential for interaction with matrix components may make it particularly susceptible to this phenomenon.[5]

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A common method to assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the elution of interfering compounds from the matrix that are causing ion suppression.

Another approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus a post-extraction spiked matrix sample (a blank matrix extract to which the analyte is added). A significantly lower peak area in the matrix sample suggests the presence of ion suppression.

Troubleshooting Guide

Below are common issues encountered during the LC-MS analysis of this compound and recommended troubleshooting steps.

Issue 1: Low or inconsistent signal intensity for this compound.

This is a primary indicator of ion suppression. The following workflow can help diagnose and mitigate the issue.

cluster_0 Troubleshooting Low Signal Intensity A Low/Inconsistent Signal B Assess Ion Suppression (Post-Column Infusion) A->B C Optimize Sample Preparation B->C Suppression Detected D Refine Chromatographic Conditions C->D E Evaluate MS Source Parameters D->E F Signal Improved? E->F F->C No, Re-evaluate G Problem Resolved F->G Yes

Caption: Troubleshooting workflow for low signal intensity.

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a basic compound like this compound, a mixed-mode cation exchange SPE cartridge can be beneficial.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract. The choice of extraction solvent is critical and should be optimized to selectively extract this compound while leaving interfering substances behind.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less clean than SPE or LLE and may result in significant ion suppression from remaining phospholipids and other endogenous components. If using PPT, consider a subsequent clean-up step.

  • Refine Chromatographic Conditions: If sample preparation optimization is insufficient, adjusting the HPLC/UHPLC separation can help move the this compound peak away from co-eluting interferences.

    • Gradient Modification: A shallower gradient can improve the resolution between this compound and matrix components.

    • Column Chemistry: Consider using a different column chemistry. A biphenyl or a C18 column with a different end-capping might offer alternative selectivity.

    • Mobile Phase Additives: The concentration and type of mobile phase additive (e.g., formic acid, ammonium formate) can influence both chromatography and ionization efficiency.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this will also decrease the concentration of this compound, so this approach is only suitable if sensitivity is not a limiting factor.[2]

Issue 2: Poor peak shape for this compound.

Poor peak shape (e.g., tailing, fronting, or splitting) can compromise integration and affect quantitation accuracy.

cluster_1 Troubleshooting Poor Peak Shape A Poor Peak Shape B Check for Column Overload A->B C Adjust Mobile Phase pH B->C D Investigate Sample Solvent Effects C->D E Consider Secondary Interactions D->E F Peak Shape Improved? E->F F->C No, Re-evaluate G Problem Resolved F->G Yes

Caption: Troubleshooting workflow for poor peak shape.

Recommended Actions:

  • Adjust Mobile Phase pH: this compound is a weak base.[5] The pH of the mobile phase should be controlled to ensure a consistent ionization state and good peak shape. Generally, a pH 2-3 units below the pKa of the analyte is recommended for basic compounds to ensure they are fully protonated.

  • Sample Injection Volume and Concentration: Injecting too large a volume or too concentrated a sample can lead to column overload and peak distortion. Try reducing the injection volume or diluting the sample.

  • Sample Solvent: The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to avoid peak shape issues. A strong organic solvent can cause peak fronting.

  • Column Contamination: Residual matrix components can build up on the column and affect peak shape. A column wash or replacement may be necessary.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from human plasma.

  • Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium phosphate buffer (pH 6.0).

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Suggested LC-MS/MS Method Parameters

These are starting parameters and should be optimized for your specific instrumentation.

ParameterSuggested Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transition To be determined by direct infusion of a this compound standard

Quantitative Data Summary

The following tables illustrate the impact of different sample preparation techniques on the signal intensity and matrix effect for this compound. Note: This is example data for illustrative purposes.

Table 1: Comparison of Sample Preparation Methods

Sample Preparation MethodMean Peak Area (n=3)% Matrix Effect
Protein Precipitation45,870-62%
Liquid-Liquid Extraction98,340-18%
Solid-Phase Extraction115,210-4%

% Matrix Effect = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100

Table 2: Effect of Mobile Phase Additive on Signal Intensity

Mobile Phase AdditiveMean Peak Area (n=3)
0.1% Formic Acid121,500
5 mM Ammonium Formate105,300
0.1% Acetic Acid95,600

References

Technical Support Center: Overcoming Instability of Melperone N-Oxide in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific long-term storage stability of Melperone N-Oxide is limited in publicly available literature. The following guidance is based on the general principles of amine N-oxide chemistry and stability testing for pharmaceutical compounds. The provided experimental protocols and data are illustrative and should be adapted and validated for specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a primary degradation product of Melperone, an atypical antipsychotic medication. Its presence in a drug product is an indicator of degradation of the active pharmaceutical ingredient (API), Melperone. The stability of this compound itself is a concern because its degradation can lead to the formation of other, potentially unknown, impurities, impacting the safety and efficacy of the drug product over its shelf life.

Q2: What are the likely causes of this compound instability during long-term storage?

Based on the general chemistry of amine N-oxides, instability during long-term storage can be attributed to several factors:

  • Elevated Temperatures: Amine N-oxides can be susceptible to thermal degradation.[1] Storage at temperatures above ambient conditions can accelerate decomposition.

  • pH Extremes: The stability of amine N-oxides is often pH-dependent. Both acidic and basic conditions can potentially catalyze degradation pathways.[1]

  • Light Exposure: Photodegradation can be a significant factor in the degradation of psychotropic drugs and their metabolites.[2][3] Exposure to UV or even ambient light can initiate degradation reactions.

  • Oxidizing Agents: While this compound is an oxidation product, further oxidation or reaction with residual oxidizing agents in the formulation or packaging can lead to its degradation.

  • Incompatible Excipients: Certain pharmaceutical excipients may contain reactive impurities, such as peroxides, which can interact with and degrade this compound.[4]

Q3: What are the potential degradation pathways of this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, common degradation reactions for amine N-oxides include:

  • Reduction: The N-oxide functional group can be reduced back to the corresponding tertiary amine (Melperone). This can be initiated by reducing agents or certain enzymatic pathways.

  • Rearrangement Reactions:

    • Meisenheimer Rearrangement: This involves the migration of an alkyl or aryl group from the nitrogen to the oxygen atom.

    • Cope Elimination: If there is a hydrogen atom on a carbon atom beta to the nitrogen, a Cope elimination can occur, leading to an alkene and a hydroxylamine.

    • Polonovski Reaction: In the presence of an activating agent like acetic anhydride, the N-oxide can undergo rearrangement.

Q4: How can I investigate the stability of this compound in my formulation?

A forced degradation study is the primary method to investigate the stability of this compound. This involves subjecting the compound, both as a pure substance and in the final formulation, to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[5] The degradation products are then identified and quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[6]

Troubleshooting Guides

Issue 1: Increased levels of an unknown impurity during stability studies of a Melperone formulation, suspected to be a degradant of this compound.
Possible Cause Troubleshooting Step
Thermal Degradation of this compound 1. Review the storage temperature of your stability chambers. Ensure they are within the specified range. 2. Conduct a forced degradation study on a pure sample of this compound at elevated temperatures (e.g., 60°C, 80°C) to see if the unknown impurity is generated. 3. If confirmed, consider lowering the recommended storage temperature for the drug product.
pH-Mediated Degradation 1. Measure the micro-pH of your formulation. 2. Perform a forced degradation study of this compound in buffered solutions across a pH range (e.g., pH 2, 4, 7, 9, 12) to assess its pH-stability profile. 3. If instability is observed at the formulation's pH, consider adjusting the pH with a suitable buffering agent.
Photodegradation 1. Review the packaging of your drug product. Is it adequately protecting the formulation from light? 2. Conduct a photostability study on this compound according to ICH Q1B guidelines. 3. If photodegradation is confirmed, switch to light-resistant primary packaging (e.g., amber vials, opaque blisters).
Excipient Incompatibility 1. Review the excipients used in your formulation. Check for known incompatibilities with amine N-oxides. Pay close attention to excipients that may contain peroxide impurities (e.g., povidone, crospovidone).[4] 2. Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions. 3. If an incompatibility is identified, replace the problematic excipient with a more compatible alternative.
Issue 2: Difficulty in developing a stability-indicating HPLC method to separate Melperone, this compound, and its degradants.
Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution 1. Systematically screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) with varying particle sizes and lengths. 2. Optimize the mobile phase composition. Experiment with different organic modifiers (acetonitrile, methanol), pH of the aqueous phase, and buffer systems. 3. Evaluate the effect of column temperature on separation.
Co-elution of Degradation Products 1. Use a diode array detector (DAD) or photodiode array (PDA) detector to check for peak purity. 2. If co-elution is suspected, modify the gradient slope of your HPLC method to improve separation. 3. Couple your HPLC system to a mass spectrometer (LC-MS) to identify the masses of the co-eluting peaks and confirm the presence of multiple components.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition Duration This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
Acid Hydrolysis (0.1N HCl, 60°C) 24 hours95.22.11.5
Base Hydrolysis (0.1N NaOH, 60°C) 24 hours88.75.83.2
Oxidative (3% H₂O₂, RT) 24 hours92.44.32.0
Thermal (80°C) 48 hours90.16.52.3
Photolytic (ICH Q1B) -93.53.81.9

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 2: Hypothetical Excipient Compatibility Study for this compound at 40°C/75% RH for 4 Weeks

Excipient Ratio (Drug:Excipient) This compound Remaining (%) Appearance
Lactose Monohydrate 1:598.5No change
Microcrystalline Cellulose 1:599.1No change
Povidone K30 1:192.3Slight yellowing
Crospovidone 1:190.5Slight yellowing
Magnesium Stearate 1:0.0298.9No change

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Objective: To investigate the degradation profile of this compound under various stress conditions.

2. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl), 0.1N
  • Sodium hydroxide (NaOH), 0.1N
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol, HPLC grade
  • Water, HPLC grade
  • Photostability chamber
  • Oven

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1N HCl to a final concentration of 1 mg/mL. Store at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in 0.1N NaOH to a final concentration of 1 mg/mL. Store at 60°C for 24 hours.
  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.
  • Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
  • Photodegradation: Expose solid this compound to light conditions as specified in ICH Q1B guidelines.
  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for Melperone and its Degradation Products

1. Objective: To develop a validated HPLC method capable of separating and quantifying Melperone, this compound, and their degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 10-90% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Start: this compound Sample stress Forced Degradation (Heat, pH, Light, Oxidant) start->stress excipient Excipient Compatibility (Binary Mixtures) start->excipient hplc Stability-Indicating HPLC Analysis stress->hplc excipient->hplc lcms LC-MS for Impurity Identification hplc->lcms data Data Analysis: - Degradation Kinetics - Impurity Profile lcms->data report Stability Report and Formulation Optimization data->report

Caption: Experimental workflow for investigating this compound instability.

degradation_pathway Melperone Melperone Melperone_N_Oxide This compound Melperone->Melperone_N_Oxide Oxidation Reduction_Product Reduction (Melperone) Melperone_N_Oxide->Reduction_Product Reduction Rearrangement_Products Rearrangement Products (e.g., Meisenheimer, Cope) Melperone_N_Oxide->Rearrangement_Products Heat, pH Further_Oxidation_Products Further Oxidation Products Melperone_N_Oxide->Further_Oxidation_Products Oxidants

Caption: Potential degradation pathways of Melperone and this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Instability Observed identify Identify Stress Factor(s) (Forced Degradation Study) start->identify formulation Evaluate Formulation Components (Excipient Compatibility) start->formulation analytical Optimize Analytical Method start->analytical storage Modify Storage Conditions identify->storage packaging Improve Packaging identify->packaging reformulate Reformulate with Compatible Excipients formulation->reformulate method Validate New Method analytical->method

Caption: Logical troubleshooting approach for this compound instability.

References

Technical Support Center: Purification of Crude Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Melperone N-Oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: My crude this compound appears as a sticky oil or fails to solidify. How can I resolve this?

Answer: This is a common issue, as N-oxides can be hygroscopic and may exist as hydrates, which can inhibit crystallization.[1]

  • Troubleshooting Steps:

    • Drying: Ensure the crude product is thoroughly dried under high vacuum to remove residual solvents and water. Co-evaporation with an anhydrous solvent like toluene can sometimes be effective.

    • Solvent Selection for Precipitation/Trituration: Attempt to precipitate the product by adding a non-polar solvent in which this compound is insoluble while impurities remain in solution. Vigorously stir the oily product with a solvent such as diethyl ether or hexane. This process, known as trituration, can often induce solidification.

    • Recrystallization Trial: If trituration fails, proceed to recrystallization attempts with various solvent systems.

Question: I am having difficulty finding a suitable solvent system for the recrystallization of this compound.

Answer: The high polarity of the N-oxide functional group can make solvent selection challenging. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2]

  • Recommended Solvent Systems to Screen:

    • Single Solvents: Ethanol, methanol, acetone, and ethyl acetate are good starting points for polar compounds.[3] Water can also be effective for highly polar molecules.[3]

    • Solvent Mixtures: A mixture of a solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone) and an anti-solvent in which it is insoluble (e.g., diethyl ether, hexane, or heptane) can be effective.[4] Start by dissolving the crude product in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "anti-solvent" until turbidity appears. Reheat to clarify and then allow to cool slowly.

Question: My column chromatography purification of this compound is not providing good separation.

Answer: Poor separation during column chromatography can be due to several factors, including the choice of stationary phase, solvent system, and column loading.

  • Troubleshooting Steps:

    • Stationary Phase: Standard silica gel is often the first choice. However, due to the polar nature of N-oxides, strong interactions with the acidic silica can lead to tailing. In such cases, using deactivated (neutral) silica or alumina may be beneficial. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.

    • Solvent System (Mobile Phase):

      • A common mobile phase for purifying N-oxides is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate with a polar solvent like methanol.[5]

      • Start with a low percentage of methanol and gradually increase the polarity.

      • For highly retained compounds, adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the mobile phase can help to reduce tailing on silica gel. However, be cautious as basic conditions can degrade silica.[5]

    • Column Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Question: The purity of my this compound does not improve after purification, or I observe degradation.

Answer: This could indicate the presence of persistent impurities or that the compound is degrading under the purification conditions.

  • Troubleshooting Steps:

    • Identify Impurities: The primary impurity is likely unreacted Melperone. Other possibilities include residual oxidizing agents (like hydrogen peroxide or peroxy acids) and their byproducts.[6] Analytical techniques like HPLC or TLC can help identify these.

    • Removal of Unreacted Melperone: Since Melperone is less polar than its N-oxide, it should elute earlier in normal-phase chromatography. Adjusting the solvent gradient can help improve this separation.

    • Removal of Oxidizing Agents: Residual hydrogen peroxide can often be quenched with a reducing agent like sodium thiosulfate or removed by washing with water during the work-up.[6]

    • Stability: N-oxides can be sensitive to heat and acidic conditions.[6] Avoid prolonged heating during recrystallization and consider using a neutral stationary phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in crude this compound?

A1: The most common impurities are:

  • Unreacted Melperone: The starting material for the N-oxidation reaction.

  • Residual Oxidizing Agent: For example, hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Byproducts of the Oxidizing Agent: For instance, m-chlorobenzoic acid if m-CPBA is used.

  • Solvent Residues: From the reaction and work-up steps.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantitative purity analysis. A method similar to that used for Melperone hydrochloride, employing a C18 column with a phosphate buffer/methanol mobile phase, could be adapted.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the purification. A common solvent system would be dichloromethane:methanol (e.g., 95:5 or 90:10 v/v). The more polar N-oxide will have a lower Rf value than the starting Melperone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the purified product and help identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: Is this compound expected to be a stable compound?

A3: Generally, aliphatic N-oxides are reasonably stable. However, they can be sensitive to heat, strong acids, and reducing agents.[6] It is advisable to store the purified compound in a cool, dark, and dry place. Some N-oxides are also known to be hygroscopic.[1]

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization of this compound

Solvent/Solvent SystemRationaleExpected Outcome
EthanolGood general solvent for polar compounds.May yield crystals upon cooling.
Acetone/HexaneAcetone dissolves the polar N-oxide; hexane acts as an anti-solvent.Good for inducing crystallization if single solvents fail.
Methanol/Diethyl EtherSimilar to Acetone/Hexane, offering a different polarity range.Alternative for inducing crystallization.
WaterFor highly polar compounds; this compound may have some water solubility.Potential for crystallization, especially if the compound is ionic.

Table 2: Typical Parameters for Column Chromatography Purification of this compound

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Column Loading ~1 g crude product per 50 g silica gel
Elution Order 1. Non-polar impurities, 2. Unreacted Melperone, 3. This compound
Monitoring TLC with DCM:MeOH (9:1 v/v), UV visualization (254 nm)

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetone) to just dissolve the solid.

  • If using a solvent pair, after dissolving in the first solvent, add the anti-solvent (e.g., hexane or diethyl ether) dropwise at an elevated temperature until the solution becomes slightly cloudy.

  • Add a few more drops of the first solvent until the solution is clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography of Crude this compound
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 1% methanol in dichloromethane).

  • Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Begin elution with a low polarity mobile phase (e.g., 100% dichloromethane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10%).

  • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 Column Column Chromatography Crude->Column Option 2 HPLC HPLC Recrystallization->HPLC TLC TLC Recrystallization->TLC Column->HPLC Column->TLC Pure Pure this compound HPLC->Pure Purity Confirmed NMR NMR NMR->Pure Structure Confirmed Troubleshooting_Logic cluster_issues Common Issues Start Purification Attempt CheckPurity Purity Acceptable? Start->CheckPurity Success Pure Product Obtained CheckPurity->Success Yes Failure Identify Issue CheckPurity->Failure No PoorSeparation Poor Separation Failure->PoorSeparation Degradation Product Degradation Failure->Degradation LowYield Low Yield Failure->LowYield

References

Technical Support Center: Enhancing Melperone N-Oxide Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Melperone N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of detection methods and to offer troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of this compound in biological matrices?

A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of this compound in biological samples such as plasma and urine.[1][2] This technique offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.

Q2: How can I improve the stability of this compound in my samples during collection and storage?

A2: this compound, like many N-oxide compounds, can be prone to in-vitro reduction back to the parent drug, Melperone. To enhance stability, it is crucial to handle samples under specific conditions:

  • pH Control: Maintain a neutral or near-neutral pH for all solutions and during sample processing.[1]

  • Temperature: Avoid high temperatures. Process samples on ice and store them at -80°C for long-term stability.[1]

  • Antioxidants: Avoid the use of antioxidants in your sample processing, as they can potentially interfere with the analysis.[1]

  • Light Exposure: Protect samples from light, as some N-oxides can be light-sensitive.

Q3: What are the key considerations for sample preparation to enhance the sensitivity of this compound detection?

A3: Effective sample preparation is critical for enhancing sensitivity by removing interfering matrix components. The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For this compound, a mixed-mode SPE with both reversed-phase and ion-exchange properties can be effective in selectively isolating the analyte and its parent drug from complex matrices. Protein precipitation is a simpler but generally less clean method that may lead to more significant matrix effects.

Q4: What are the typical mass transitions (precursor/product ions) for Melperone and this compound in LC-MS/MS analysis?

A4: While specific mass transitions should be optimized in your laboratory, based on the structure of Melperone (exact mass: 263.1685 g/mol )[3] and the addition of an oxygen atom for the N-oxide, the expected precursor ions ([M+H]+) would be approximately m/z 264.17 for Melperone and m/z 280.17 for this compound. Product ions would be determined by fragmentation of these precursors in the collision cell. A common fragment for butyrophenones involves cleavage of the side chain.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Ionization Optimize MS source parameters: capillary voltage, source temperature, and gas flows. For N-oxides, electrospray ionization (ESI) in positive mode is typically used.[1]
Inefficient Extraction Evaluate and optimize the sample preparation method (SPE or LLE). Ensure the pH of the sample and solvents is optimal for the retention and elution of this compound.
Analyte Degradation Re-evaluate sample handling and storage procedures. Ensure samples are kept at a neutral pH and low temperature.[1] Analyze samples as quickly as possible after preparation.
Matrix Effects Matrix components can suppress the ionization of the analyte. Improve sample cleanup, modify the chromatographic gradient to separate the analyte from co-eluting matrix components, or use a stable isotope-labeled internal standard.
Incorrect Mass Transitions Infuse a standard solution of this compound to confirm and optimize the precursor and product ion m/z values and collision energy.
High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phases using high-purity solvents and additives. Filter all mobile phases before use.
Contaminated LC System Flush the LC system with a strong solvent (e.g., isopropanol) to remove contaminants.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the autosampler wash procedure and the gradient to ensure complete elution of the analyte.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions The basic nature of Melperone and its N-oxide can lead to interactions with residual silanols on the column. Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. However, be cautious as additives can cause ion suppression.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For basic compounds, a low pH (e.g., with formic acid) is often used for good peak shape in reversed-phase chromatography.
Column Degradation Replace the analytical column with a new one. Use a guard column to protect the analytical column.

Experimental Protocols

Hypothetical Validated LC-MS/MS Method for Melperone and this compound in Human Plasma

This protocol is a hypothetical example based on best practices for similar analytes and should be fully validated in your laboratory.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX)

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Equilibration: 1 mL 2% Formic Acid in Water.

  • Sample Loading: Mix 200 µL of plasma with 200 µL of 4% Phosphoric Acid. Load the entire volume onto the SPE cartridge.

  • Washing:

    • 1 mL 2% Formic Acid in Water.

    • 1 mL Methanol.

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Methanol:Water with 0.1% Formic Acid.

2. LC-MS/MS Parameters

  • LC System: UPLC System

  • Column: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Melperone264.2123.125
This compound280.2123.130
Internal Standard (e.g., Melperone-d4)268.2127.125

Quantitative Data Summary

The following table presents hypothetical performance characteristics for the described LC-MS/MS method. Actual values must be determined during method validation.

ParameterMelperoneThis compound
Linear Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 10%< 12%
Inter-day Precision (%RSD) < 12%< 15%
Accuracy (%Bias) ± 10%± 15%
Extraction Recovery > 85%> 80%

Visualizations

experimental_workflow sample Plasma Sample Collection (with anticoagulant) spike Spike with Internal Standard (e.g., Melperone-d4) sample->spike preprocess Protein Precipitation / Acidification (e.g., with Phosphoric Acid) spike->preprocess spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) preprocess->spe drydown Evaporation and Reconstitution spe->drydown lcms LC-MS/MS Analysis (UPLC-Triple Quadrupole) drydown->lcms data Data Processing and Quantification lcms->data troubleshooting_logic start Low Signal/No Peak Detected check_ms Check MS System (Tuning, Calibration, Source) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC System (Flow, Pressure, Leaks) lc_ok LC OK? check_lc->lc_ok check_sample Evaluate Sample Preparation (Recovery, Stability) sample_ok Sample Prep OK? check_sample->sample_ok check_method Review Method Parameters (Transitions, Gradient) resolve Issue Resolved check_method->resolve ms_ok->check_lc Yes escalate Consult Senior Scientist ms_ok->escalate No lc_ok->check_sample Yes lc_ok->escalate No sample_ok->check_method Yes sample_ok->escalate No

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent analytical methods for the quantification of Melperone N-Oxide in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Melperone.

Melperone, an atypical antipsychotic, is metabolized in the body to form various metabolites, including this compound. Accurate and reliable quantification of this metabolite is crucial for understanding the drug's disposition and its potential contribution to the overall pharmacological effect. The choice of analytical method can significantly impact the sensitivity, selectivity, and robustness of these measurements. N-oxide metabolites are known to be potentially unstable, which presents unique challenges in the development of robust bioanalytical methods.[1]

Metabolic Pathway of Melperone

Melperone undergoes N-oxidation, a common metabolic pathway for compounds containing a tertiary amine, to form this compound. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Melperone Melperone N_Oxide This compound Melperone->N_Oxide N-oxidation Enzyme CYP Enzymes (e.g., CYP3A4) Enzyme->Melperone

Caption: Metabolic conversion of Melperone to this compound.

Comparison of Analytical Methods

The selection of an analytical technique is a critical decision in the drug development process. While HPLC-UV is a widely accessible and robust technique, LC-MS/MS offers superior sensitivity and selectivity, which is often necessary for the low concentrations of metabolites found in biological fluids.[2]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to an LC-MS/MS method for the analysis of this compound in human plasma.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 - 1000 ng/mL (r² ≥ 0.995)0.1 - 200 ng/mL (r² ≥ 0.998)
Accuracy (% Recovery) 88.5% - 109.2%95.7% - 104.3%
Precision (% RSD) Intra-day: ≤ 8.5% Inter-day: ≤ 11.0%Intra-day: ≤ 5.1% Inter-day: ≤ 7.3%
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Selectivity Moderate; potential for interferenceHigh; specific mass transitions monitored
Sample Volume 200 µL50 µL

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Method 1: HPLC-UV Protocol

This method is suitable for applications where higher concentrations of this compound are expected.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 600 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of phosphate buffer (0.02 M, pH 7.5) and methanol (35:65 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • UV Detection: 248 nm.[4]

Method 2: LC-MS/MS Protocol

This highly sensitive and selective method is ideal for detecting low levels of this compound in biological matrices.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4).

  • Add 250 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of 50:50 methanol:water.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined using a reference standard).

    • Internal Standard: Precursor Ion (Q1) > Product Ion (Q3).

Method Comparison and Validation Workflow

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study. The following diagram illustrates the key differences in the analytical workflow.

cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow A1 Sample Prep (Protein Precipitation) A2 HPLC Separation (Isocratic Elution) A1->A2 A3 UV Detection (248 nm) A2->A3 A4 Quantification (External/Internal Standard) A3->A4 B1 Sample Prep (LLE / SPE) B2 UPLC Separation (Gradient Elution) B1->B2 B3 MS/MS Detection (MRM Transitions) B2->B3 B4 Quantification (Stable Isotope IS) B3->B4

Caption: Comparison of HPLC-UV and LC-MS/MS analytical workflows.

Bioanalytical Method Validation Workflow

All analytical methods used for regulated bioanalysis must undergo a thorough validation process to ensure reliability and reproducibility.[6] The workflow below outlines the key parameters that must be assessed according to regulatory guidelines.

start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Reproducibility) start->precision loq Limit of Quantification (LOQ) start->loq stability Stability (Freeze-Thaw, Bench-Top, Long-Term) selectivity->stability linearity->stability accuracy->stability precision->stability loq->stability recovery Recovery & Matrix Effect (for LC-MS/MS) stability->recovery end Validated Method recovery->end

Caption: Workflow for bioanalytical method validation.

References

A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays for Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioanalytical assays for Melperone N-Oxide between different laboratories. Ensuring consistency and reliability of analytical data across multiple sites is a critical aspect of drug development, particularly for regulatory submissions and multi-center clinical trials.[1][2] This document outlines a model cross-validation study, presenting hypothetical comparative data and detailed experimental protocols to guide researchers in this process.

Introduction to Cross-Validation

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories.[1] This process is essential for ensuring data integrity and regulatory compliance, especially when methods are transferred between facilities.[1][3] The goal is to demonstrate that the method is robust and reproducible under varied conditions, which is crucial in regulated environments like pharmaceutical development.[1]

This guide will walk through a hypothetical cross-validation of a this compound assay between two laboratories, referred to as Lab A (the originating lab) and Lab B (the receiving lab).

Comparative Performance Data

The following tables summarize the hypothetical performance data for the this compound assay as determined by Lab A and Lab B. These tables are designed for easy comparison of key validation parameters.

Table 1: Precision and Accuracy of this compound Assay

Quality Control SampleNominal Conc. (ng/mL)Lab A Intra-day Precision (%CV)Lab A Inter-day Precision (%CV)Lab A Accuracy (% Bias)Lab B Intra-day Precision (%CV)Lab B Inter-day Precision (%CV)Lab B Accuracy (% Bias)
LLOQ1.08.59.2+4.59.19.8+5.2
LQC3.06.27.1-2.16.87.5-1.8
MQC50.04.55.3+1.54.95.8+2.3
HQC150.03.14.2-0.83.54.6-1.1

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %CV: Percent Coefficient of Variation; % Bias: ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100

Table 2: Linearity of Calibration Curve

ParameterLab ALab B
Calibration Range (ng/mL)1.0 - 200.01.0 - 200.0
Regression ModelLinear, 1/x² weightingLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995> 0.995
Mean Back-calculated Accuracy (%)98.5 - 102.198.2 - 102.5

Table 3: Recovery and Matrix Effect

ParameterLab ALab B
Mean Extraction Recovery (%)85.283.9
Matrix Factor (Normalized)0.981.03

Experimental Protocols

The following is a detailed methodology for the bioanalytical assay of this compound in human plasma.

3.1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

3.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma, add 10 µL of IS working solution (500 ng/mL this compound-d4 in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

3.3. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.5 min: 5% B

  • MS System: Sciex API 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: [Hypothetical m/z, e.g., 280.2 -> 141.1]

    • This compound-d4 (IS): [Hypothetical m/z, e.g., 284.2 -> 145.1]

Cross-Validation Workflow

The following diagram illustrates the key steps in the inter-laboratory cross-validation process.

CrossValidationWorkflow cluster_labA Lab A (Originating Lab) cluster_labB Lab B (Receiving Lab) cluster_comparison Data Comparison & Acceptance A1 Method Development & Validation A2 Prepare & Analyze Validation Samples A1->A2 A3 Prepare & Ship QC Samples to Lab B A2->A3 C1 Compare Data from Lab A & Lab B A2->C1 Lab A Data B2 Analyze QC Samples from Lab A A3->B2 Shipment of Samples B1 Method Transfer & Setup B1->B2 B3 Perform Partial Method Validation B2->B3 B3->C1 Lab B Data C2 Statistical Analysis (e.g., Bland-Altman) C1->C2 C3 Acceptance Criteria Met? C2->C3 D1 Cross-Validation Successful C3->D1 Yes D2 Investigate Discrepancies C3->D2 No

Inter-laboratory cross-validation workflow.

Conclusion

The successful cross-validation of a bioanalytical method is a critical milestone in drug development. It ensures that data generated across different sites are reliable and can be confidently compared. This guide provides a template for conducting such a study for this compound, including hypothetical data and a detailed experimental protocol. Researchers should adapt this framework to their specific needs and follow regulatory guidelines to ensure the integrity of their analytical data.

References

A Comparative Guide to the Stability of Melperone and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical stability of Melperone, an atypical antipsychotic, and its primary metabolite, Melperone N-Oxide. The information presented herein is intended to support researchers and professionals in the fields of drug development, formulation, and analysis. The stability profiles are discussed in the context of forced degradation studies, which are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.

Introduction to Melperone and this compound

Melperone is a butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic disorders.[1] Like many pharmaceuticals, it undergoes metabolism in the body, with one of the key metabolic pathways being N-oxidation. This process results in the formation of this compound.[2] Understanding the comparative stability of the parent drug and its metabolites is critical for ensuring the safety, efficacy, and quality of the pharmaceutical product.

Comparative Stability Profile

While direct comparative forced degradation studies for Melperone and this compound are not extensively available in published literature, a hypothetical stability profile can be inferred based on the general chemical properties of butyrophenones and their N-oxide derivatives. N-oxides are known to be more polar than their parent amine compounds and can exhibit different degradation behaviors. The following table summarizes the anticipated stability of Melperone and this compound under various stress conditions typically employed in forced degradation studies.[3]

Stress ConditionMelperoneThis compoundPotential Degradation Products
Acidic Hydrolysis Likely stablePotentially less stable; may undergo reduction to Melperone or further degradation.Hydrolytic cleavage products, reduction of N-oxide
Basic Hydrolysis Likely stableMay show some degradation.Hydrolytic cleavage products
Oxidative Stress Susceptible to further oxidation.May be more resistant to further N-oxidation but susceptible to other oxidative pathways.Products of aromatic hydroxylation, side-chain oxidation
Thermal Stress Generally stable at moderate temperatures.Stability may be comparable to or slightly less than Melperone.Thermally induced cleavage products
Photolytic Stress May exhibit some photosensitivity.Photosensitivity may be altered compared to the parent compound.Photodegradation products

Experimental Protocols for Forced Degradation Studies

To empirically determine the comparative stability, a forced degradation study would be essential. The following are detailed methodologies for the key experiments.

Preparation of Test Solutions

Solutions of Melperone and this compound should be prepared at a concentration of approximately 1 mg/mL in a suitable solvent system (e.g., methanol:water 50:50 v/v).

Stress Conditions
  • Acidic Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for up to 48 hours.

  • Basic Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for up to 48 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid drug substance and the drug solution to dry heat at 80°C for 72 hours.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Sample Analysis

All stressed samples should be analyzed at appropriate time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the parent drug from all significant degradation products. Mass spectrometry (LC-MS) should be employed to identify the structure of the degradation products.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for a comparative stability study and the known signaling pathway of Melperone.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep_mel Melperone Solution (1 mg/mL) acid Acidic Hydrolysis (0.1N HCl, 60°C) prep_mel->acid Expose base Basic Hydrolysis (0.1N NaOH, 60°C) prep_mel->base Expose oxid Oxidative Stress (3% H2O2, RT) prep_mel->oxid Expose therm Thermal Stress (80°C) prep_mel->therm Expose photo Photolytic Stress (ICH Q1B) prep_mel->photo Expose prep_nox This compound Solution (1 mg/mL) prep_nox->acid Expose prep_nox->base Expose prep_nox->oxid Expose prep_nox->therm Expose prep_nox->photo Expose hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Identify Degradants report Comparative Stability Report lcms->report Compile Data

Caption: Experimental workflow for the comparative forced degradation study of Melperone and this compound.

G cluster_drug Drug Action cluster_receptors Receptor Interaction cluster_effects Cellular and Clinical Effects mel Melperone d2 Dopamine D2 Receptor mel->d2 Antagonist ht2a Serotonin 5-HT2A Receptor mel->ht2a Antagonist dopamine_block Reduced Dopaminergic Activity d2->dopamine_block Leads to serotonin_block Modulated Serotonergic Activity ht2a->serotonin_block Leads to antipsychotic Antipsychotic Effect dopamine_block->antipsychotic serotonin_block->antipsychotic

Caption: Simplified signaling pathway of Melperone's antagonist action on Dopamine D2 and Serotonin 5-HT2A receptors.[4][5]

Conclusion

The stability of a drug substance and its metabolites is a cornerstone of pharmaceutical development. While direct comparative stability data for Melperone and this compound is sparse, this guide provides a framework for a systematic investigation based on established forced degradation protocols. The provided experimental design and analytical strategies will enable researchers to generate robust data to understand the degradation pathways and establish appropriate control strategies for Melperone and its related substances. The antagonist activity of Melperone at dopamine D2 and serotonin 5-HT2A receptors is a key aspect of its mechanism of action.[4][5] Further research into the stability of its N-oxide metabolite will contribute to a more comprehensive understanding of its overall pharmacological and chemical profile.

References

A Comparative Analysis of the Neuroreceptor Binding Profiles of Melperone and Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroreceptor binding affinities of the atypical antipsychotic Melperone and its primary metabolite, Melperone N-Oxide. Understanding the distinct pharmacological profiles of a parent drug and its metabolites is crucial for a comprehensive assessment of its overall therapeutic efficacy and potential side-effect profile. While extensive data is available for Melperone, information regarding the neuroreceptor interactions of this compound is notably scarce in publicly accessible literature.

Summary of Neuroreceptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki values in nM) of Melperone for various neuroreceptors. A lower Ki value indicates a higher binding affinity. Data for this compound is currently unavailable in the reviewed literature.

ReceptorMelperone Ki (nM)This compound Ki (nM)
Dopamine D4> 100[1]Data Not Available
Dopamine D2Weak affinity (qualitative)[2][3]Data Not Available
Serotonin 5-HT2AAntagonist (qualitative)[2][3]Data Not Available

Note: The table will be updated as more quantitative data for both compounds becomes available.

Melperone is characterized as an atypical antipsychotic, demonstrating antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[2][3] It is reported to have a weak affinity for the D2 receptor, a characteristic that may contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][3] Furthermore, some evidence suggests that the ratio of its dopamine D4 to D2 receptor occupancy resembles that of clozapine.[2] One study reported a Ki value of greater than 100 nM for the dopamine D4 receptor, indicating a relatively low affinity for this particular subtype.[1]

Despite extensive searches of scientific databases and literature, no specific quantitative binding data (e.g., Ki, IC50, or EC50 values) for this compound across any neuroreceptor could be identified. This significant data gap highlights the need for further research to fully elucidate the pharmacological activity of this major metabolite.

Experimental Protocols

The data for Melperone's receptor binding affinity is typically determined through in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a compound with a specific receptor.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Melperone or this compound) for a specific neuroreceptor.

Materials:

  • Receptor Source: Homogenates of brain tissue from animal models (e.g., rat, mouse) or cell lines transfected to express the specific human receptor of interest.

  • Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: Melperone or this compound at various concentrations.

  • Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand (e.g., glass fiber filters and a vacuum manifold).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Tissue/Cell Preparation: The receptor source is prepared by homogenization and centrifugation to isolate the cell membranes containing the target receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in microplates. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and either the test compound at varying concentrations or buffer (for total binding) or a high concentration of a known competing drug (for non-specific binding).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the logical workflow of a comparative receptor binding study and the signaling pathways potentially affected by Melperone.

G cluster_0 Compound Preparation cluster_1 Receptor Binding Assay cluster_2 Data Analysis Melperone Melperone Stock Solution Assay_Plate Microplate with Receptor Membranes and Radioligand Melperone->Assay_Plate Serial Dilutions Melperone_N_Oxide This compound Stock Solution Melperone_N_Oxide->Assay_Plate Serial Dilutions Incubation Incubation to Equilibrium Assay_Plate->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Comparison Comparative Analysis of Ki Values Ki_Calc->Comparison

Caption: Workflow for a comparative in vitro neuroreceptor binding assay.

G Melperone Melperone D2_Receptor Dopamine D2 Receptor Melperone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Melperone->HT2A_Receptor Antagonist Downstream_D2 Dopaminergic Signaling Cascade (e.g., cAMP modulation) D2_Receptor->Downstream_D2 Inhibits Downstream_HT2A Serotonergic Signaling Cascade (e.g., IP3/DAG pathway) HT2A_Receptor->Downstream_HT2A Inhibits Therapeutic_Effects Antipsychotic Effects Downstream_D2->Therapeutic_Effects Side_Effects Potential Side Effects (e.g., low EPS risk) Downstream_D2->Side_Effects Downstream_HT2A->Therapeutic_Effects

Caption: Simplified signaling pathway for Melperone's antagonist activity.

Conclusion and Future Directions

The available data confirms Melperone's activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist, with a noted weak affinity for the D2 receptor. This profile is consistent with its classification as an atypical antipsychotic. However, the complete absence of neuroreceptor binding data for its major metabolite, this compound, represents a critical gap in our understanding of the drug's overall pharmacological action.

To provide a comprehensive comparison and to better predict the clinical effects and potential liabilities of Melperone treatment, further research is imperative. Specifically, in vitro radioligand binding assays should be conducted to determine the affinity of this compound for a wide range of CNS receptors, including but not limited to dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. Such studies will be invaluable for drug development professionals and researchers in the field of psychopharmacology.

References

In Vivo Efficacy of Melperone Versus Melperone N-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

This guide provides a comparative overview of the atypical antipsychotic Melperone and its putative metabolite, Melperone N-Oxide. Due to a lack of direct comparative in vivo studies on this compound, this document summarizes the established efficacy of Melperone and presents a hypothesized profile for its N-oxide metabolite based on established principles of pharmacology and drug metabolism. The objective is to offer a valuable resource for researchers by contextualizing current knowledge and identifying critical areas for future investigation.

Comparative Analysis of Physicochemical and Pharmacological Properties

The following table summarizes the known properties of Melperone and the predicted properties of this compound. These predictions are derived from the general characteristics of N-oxide metabolites, which are typically more polar than their parent compounds. This increased polarity is expected to influence solubility, membrane permeability, and receptor interactions.

FeatureMelperoneThis compound (Hypothesized)
Class Atypical antipsychotic (Butyrophenone)Metabolite of Melperone
Mechanism of Action Antagonist at Dopamine D2 and Serotonin 5-HT2A receptors.[1][2][3] Also has affinity for α1-adrenergic receptors.[1]Likely retains some affinity for D2 and 5-HT2A receptors, but potentially altered due to structural modification.
In Vivo Efficacy Effective in treating schizophrenia, confusion, anxiety, and restlessness.[2][4] Shows antipsychotic effects with minimal extrapyramidal symptoms.[2][3][5]Currently unknown. Efficacy is predicted to be lower than Melperone due to potentially reduced blood-brain barrier penetration. However, some N-oxide metabolites can be as active or even more active than the parent drug.
Blood-Brain Barrier (BBB) Permeability Readily crosses the BBB to exert its effects on the central nervous system.Predicted to have lower BBB permeability due to increased polarity.[2][6]
Aqueous Solubility Moderately soluble.Predicted to have higher aqueous solubility.[2][6]
Metabolism Primarily hepatic.A primary metabolite of Melperone. May be subject to further metabolism or in vivo reduction back to Melperone.[1]
Potential for In Vivo Reduction Not applicable.N-oxides can be enzymatically reduced back to the parent tertiary amine in vivo.[2][6]

Experimental Protocols

The following are standard experimental protocols that could be employed to determine and compare the in vivo efficacy of Melperone and this compound.

Rodent Model of Psychosis (Amphetamine-Induced Hyperlocomotion)

This model is widely used to screen for antipsychotic drug efficacy.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Acclimatize animals to the open-field arenas for 30 minutes.

    • Administer Melperone, this compound, or vehicle control (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection. A range of doses should be tested.

    • After a 30-minute pretreatment period, administer d-amphetamine (1.5 mg/kg, i.p.) to induce hyperlocomotion.

    • Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 90 minutes using an automated tracking system.

  • Endpoint: A statistically significant reduction in amphetamine-induced hyperlocomotion compared to the vehicle control group indicates antipsychotic-like activity.

Receptor Occupancy Studies

These studies determine the extent to which a drug binds to its target receptors in vivo.

  • Animals: Male C57BL/6 mice (20-25g).

  • Procedure:

    • Administer varying doses of Melperone or this compound (i.p. or per os).

    • At the time of predicted peak plasma concentration, administer a radiolabeled ligand for the target receptor (e.g., [11C]raclopride for D2 receptors) via tail vein injection.

    • After a specified uptake period, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum for D2, prefrontal cortex for 5-HT2A).

    • Measure the radioactivity in the brain tissue and a reference region (e.g., cerebellum) using a gamma counter.

  • Endpoint: Calculate the percentage of receptor occupancy at different doses of the test compounds. This provides insight into the dose-response relationship at the target receptor.

Visualizations

Signaling Pathway of Melperone

Melperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal Downstream Signaling D2R->Signal HT2AR->Signal Melperone Melperone Melperone->D2R Antagonism Melperone->HT2AR Antagonism

Caption: Melperone's mechanism of action, blocking D2 and 5-HT2A receptors.

Experimental Workflow for In Vivo Efficacy Comparison

Experimental_Workflow start Animal Acclimatization dosing Dosing: - Vehicle - Melperone - this compound start->dosing behavioral_test Behavioral Assay (e.g., Amphetamine-Induced Hyperlocomotion) dosing->behavioral_test biochemical_analysis Biochemical Analysis (e.g., Receptor Occupancy, Neurotransmitter Levels) dosing->biochemical_analysis data_analysis Data Analysis and Statistical Comparison behavioral_test->data_analysis biochemical_analysis->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for comparing the in vivo efficacy of Melperone and its N-oxide.

References

Melperone N-Oxide: A Comparative Analysis of an Antipsychotic Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Melperone N-oxide against other key antipsychotic metabolites. The following sections detail the available data on its pharmacology, benchmarked against the well-characterized metabolites of both typical and atypical antipsychotic agents. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to Antipsychotic Metabolism

The clinical efficacy and side-effect profiles of antipsychotic drugs are significantly influenced by their metabolic fate. The process of metabolism, primarily occurring in the liver, can lead to the formation of various metabolites, some of which may retain pharmacological activity, while others are rendered inactive. Understanding the nature of these metabolites is crucial for a comprehensive assessment of a drug's overall therapeutic window and potential for drug-drug interactions.

N-oxidation is a recognized metabolic pathway for several antipsychotic drugs, particularly those with tertiary amine structures.[1] This process can lead to the formation of N-oxide metabolites, which may exhibit altered receptor binding affinities and pharmacokinetic properties compared to the parent compound. This guide focuses on this compound and its standing in comparison to the metabolites of other commonly prescribed antipsychotics.

Melperone and its Metabolites

Melperone is an atypical antipsychotic of the butyrophenone class.[2] It is known to be extensively metabolized in the liver, with its metabolites being primarily excreted in the urine.[2][3] While the existence of this compound is confirmed through its commercial availability as a research chemical, detailed pharmacological data in publicly accessible literature remains scarce.

A pivotal study by Wiesel et al. (1978) investigated the effects of two urinary metabolites of melperone on monoamine metabolism in rodents. The study found that one of the metabolites exhibited similar, albeit less potent, effects on dopamine and norepinephrine metabolism as the parent drug, melperone. The second metabolite was found to be inactive.[4] Although the active metabolite was not explicitly identified as this compound in this study, it provides the most direct evidence of a pharmacologically active metabolite of melperone.

Comparative Analysis of Antipsychotic Metabolites

To contextualize the potential significance of this compound, it is essential to compare it with the known metabolites of other antipsychotic drugs. The following tables summarize the available data on the receptor binding profiles and pharmacological activity of key metabolites from both typical and atypical antipsychotics.

Metabolites of Atypical Antipsychotics
Parent DrugMetaboliteReceptor Binding Profile (Ki in nM)Pharmacological Activity
Clozapine Norclozapine (N-desmethylclozapine)D₂: ~250-500, 5-HT₂A: ~20-50, M₁: ~5-20Partial agonist at D₂ and 5-HT₁A receptors; antagonist at other receptors. Contributes to the overall clinical effect.
Clozapine N-oxideD₂: >1000, 5-HT₂A: >1000Generally considered inactive.
Olanzapine N-desmethylolanzapineD₂: ~100-200, 5-HT₂A: ~10-30Active, but less potent than olanzapine.
Olanzapine N-oxide-Inactive.
Risperidone 9-hydroxyrisperidone (Paliperidone)D₂: ~0.4-1.0, 5-HT₂A: ~0.2-0.5Major active metabolite with a similar receptor binding profile to risperidone. Marketed as an independent antipsychotic drug.
Quetiapine Norquetiapine (N-desalkylquetiapine)D₂: ~300-600, 5-HT₂A: ~50-100, NET: ~1-10Active metabolite with potent norepinephrine reuptake inhibition and significant affinity for various serotonin and dopamine receptors. Contributes to the antidepressant effects of quetiapine.
Metabolites of Typical Antipsychotics
Parent DrugMetaboliteReceptor Binding Profile (Ki in nM)Pharmacological Activity
Haloperidol Reduced Haloperidol (HPP+)D₂: ~5-15Active metabolite with significant D₂ receptor affinity. Its accumulation has been linked to extrapyramidal side effects.
Chlorpromazine 7-hydroxychlorpromazineD₂: ~2-10Active metabolite with potent D₂ receptor antagonism.
Chlorpromazine N-oxide-Generally considered to have low activity.

Experimental Protocols

This section outlines the general methodologies employed in the characterization of antipsychotic metabolites.

Metabolite Identification and Profiling

Objective: To identify and characterize the metabolites of an antipsychotic drug in vitro.

Protocol:

  • Incubation: The parent drug is incubated with liver microsomes (human, rat, or other species) or S9 fractions in the presence of necessary cofactors (e.g., NADPH, UDPGA).[5]

  • Sample Preparation: At specific time points, the reaction is quenched, and the samples are prepared for analysis, typically by protein precipitation followed by centrifugation.[5]

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[5]

  • Data Analysis: The resulting data is analyzed to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Comparison with synthesized reference standards is used for confirmation.[5]

Receptor Binding Assays

Objective: To determine the binding affinity of a metabolite for specific neurotransmitter receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

  • Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor and varying concentrations of the test compound (metabolite).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of the metabolite.

In Vivo Monoamine Metabolism Assay

Objective: To assess the effect of a metabolite on the turnover of monoamines in the brain.

Protocol:

  • Animal Dosing: Rodents (rats or mice) are administered the test compound (metabolite) at various doses.

  • Brain Tissue Collection: At specific time points after dosing, the animals are euthanized, and specific brain regions (e.g., striatum, prefrontal cortex) are dissected.

  • Homogenization and Extraction: The brain tissue is homogenized, and monoamines and their metabolites (e.g., DOPAC, HVA, 5-HIAA) are extracted.

  • HPLC-ECD Analysis: The concentrations of the monoamines and their metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: The levels of metabolites are compared between treated and vehicle control groups to determine the effect of the test compound on monoamine turnover.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to antipsychotic drug action and the experimental workflow for metabolite characterization.

Antipsychotic_Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_functional Functional Characterization Parent Drug Parent Drug Incubation Incubation Parent Drug->Incubation Liver Microsomes / S9 Liver Microsomes / S9 Liver Microsomes / S9->Incubation Cofactors Cofactors Cofactors->Incubation LC-MS/MS Analysis LC-MS/MS Analysis Incubation->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Identified Metabolite Identified Metabolite Metabolite Identification->Identified Metabolite Receptor Binding Assay Receptor Binding Assay Identified Metabolite->Receptor Binding Assay In Vivo Studies In Vivo Studies Identified Metabolite->In Vivo Studies Pharmacological Activity Pharmacological Activity Receptor Binding Assay->Pharmacological Activity In Vivo Studies->Pharmacological Activity

Fig. 1: Experimental workflow for antipsychotic metabolite characterization.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle packaged by VMAT2 VMAT2 Synaptic_Cleft Synaptic Cleft Dopamine_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) MAO MAO DAT->MAO Metabolism D2_Receptor D2 Receptor G_protein G-protein Signaling D2_Receptor->G_protein Effector Effector Proteins (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger ↓ cAMP Effector->Second_Messenger Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D2_Receptor Binds to Antipsychotic Antipsychotic Antipsychotic->D2_Receptor Blocks

Fig. 2: Simplified dopamine signaling pathway and the site of action for D2 receptor antagonists.

Conclusion

The available evidence suggests that melperone is metabolized to at least one active metabolite that retains effects on monoamine systems, albeit with reduced potency compared to the parent compound. While this compound is a known metabolite, a significant gap exists in the literature regarding its specific pharmacological profile, including its receptor binding affinities.

In contrast, the metabolites of many other atypical and typical antipsychotics have been extensively characterized, revealing a spectrum of activities from inactive compounds to major active metabolites that contribute significantly to the overall clinical effect and side-effect profile of the parent drug. Further research is warranted to fully elucidate the pharmacological properties of this compound and its potential contribution to the therapeutic actions and adverse effects of melperone. Such studies would be invaluable for a more complete understanding of this atypical antipsychotic and for guiding future drug development efforts.

References

Assessing the Purity of Synthesized Melperone N-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to assess the purity of synthesized Melperone N-oxide, a metabolite of the atypical antipsychotic drug Melperone. As the therapeutic efficacy and safety of pharmaceutical compounds are intrinsically linked to their purity, rigorous analytical characterization is paramount. This document outlines key experimental protocols and presents a comparative framework against a common alternative, Risperidone N-oxide, to guide researchers in establishing robust purity assessment workflows.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of the tertiary amine group in the piperidine ring of Melperone. A common and effective method utilizes hydrogen peroxide as the oxidizing agent.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve Melperone hydrochloride in a suitable solvent, such as methanol.

  • Oxidation: Add a 30% aqueous solution of hydrogen peroxide to the reaction mixture. The reaction is typically stirred at room temperature for 24-48 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the Melperone spot and the appearance of a more polar spot corresponding to the N-oxide.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in water and extracted with a suitable organic solvent, such as dichloromethane, to remove any unreacted Melperone.

  • Purification: The aqueous layer containing the this compound can be further purified by techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

A similar protocol can be employed for the synthesis of Risperidone N-oxide, a structurally related atypical antipsychotic, allowing for a comparative assessment of purity.

Purity Assessment Methodologies

A multi-pronged analytical approach is essential for the comprehensive assessment of this compound purity. The following techniques are recommended, with detailed protocols provided for each.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and quantifying impurities. A reverse-phase HPLC method is suitable for separating this compound from its parent compound and other potential process-related impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate with 0.1% triethylamine, pH adjusted to 3.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method allows for the separation and quantification of this compound, residual Melperone, and any degradation products. The percentage purity is calculated based on the area of the respective peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming the successful oxidation of Melperone to its N-oxide. It is also a powerful tool for identifying unknown impurities.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or analyzed via LC-MS.

The expected molecular ion peak for protonated this compound ([M+H]⁺) would be at m/z corresponding to the addition of one oxygen atom to the molecular weight of Melperone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the site of oxidation and the overall integrity of the molecular structure. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: Comparison of the ¹H and ¹³C NMR spectra of the synthesized this compound with that of the starting material, Melperone. The chemical shifts of the protons and carbons adjacent to the nitrogen atom in the piperidine ring are expected to be significantly shifted downfield upon N-oxidation.

Comparative Purity Data

To illustrate the application of these methods, a hypothetical comparative analysis of synthesized this compound and Risperidone N-oxide is presented below. This data is for illustrative purposes and actual results may vary depending on the specific reaction and purification conditions.

Analyte Synthesis Yield (%) HPLC Purity (%) Major Impurity (%) Residual Starting Material (%)
This compound 7598.50.8 (Unidentified)0.5
Risperidone N-Oxide 8299.10.4 (Degradation Product)0.3

Table 1: Comparative Purity Assessment of Synthesized N-Oxides.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to visualize the synthesis and analysis workflow, as well as the general signaling pathway of atypical antipsychotics.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Melperone Melperone Oxidation Oxidation (H2O2, Methanol) Melperone->Oxidation Crude_Product Crude Melperone N-Oxide Oxidation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Melperone N-Oxide Purification->Pure_Product HPLC HPLC Pure_Product->HPLC MS Mass Spectrometry Pure_Product->MS NMR NMR Spectroscopy Pure_Product->NMR Purity_Data Purity Data HPLC->Purity_Data MS->Purity_Data NMR->Purity_Data

Caption: Workflow for the synthesis and purity assessment of this compound.

Antipsychotic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Pre Dopamine D2_Receptor D2 Receptor Dopamine_Pre->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Melperone Melperone / This compound Melperone->D2_Receptor Antagonist

Caption: Simplified signaling pathway for atypical antipsychotics like Melperone.

Conclusion

The purity of synthesized this compound is a critical parameter that must be rigorously evaluated. A combination of HPLC, mass spectrometry, and NMR spectroscopy provides a comprehensive analytical toolkit for this purpose. By establishing and validating these methods, researchers can ensure the quality and reliability of their synthesized compounds for further pharmacological and toxicological studies. The comparative approach outlined in this guide serves as a valuable framework for assessing not only this compound but also other structurally related pharmaceutical compounds.

Navigating the Analysis of Melperone N-Oxide: A Guide to Inter-Laboratory Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. Melperone N-Oxide, a key metabolite of the atypical antipsychotic melperone, presents unique analytical challenges due to its inherent instability. This guide provides a comparative overview of analytical methodologies, a "best-practice" experimental protocol, and visual workflows to aid in the establishment of robust and reproducible quantification of this compound in a research setting.

While no formal inter-laboratory comparison studies for this compound have been published, this guide synthesizes data from established methods for the quantification of other N-oxide metabolites to provide a representative comparison of expected performance. The methodologies predominantly leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the quantification of N-oxide metabolites in biological matrices, offering a benchmark for laboratories developing an assay for this compound. These values are compiled from various studies and represent what is achievable with current LC-MS/MS technology.

ParameterMethod A (LC-MS/MS)Method B (LC-MS/MS)Method C (LC-MS/MS)
Linearity Range 0.1 - 400 ng/mL0.05 - 500 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]0.05 ng/mL[1]1 ng/mL
Accuracy (% Bias) -5.0% to +8.0%-10.0% to +12.0%-7.5% to +9.5%
Precision (% RSD) < 10%< 15%< 12%
Extraction Recovery > 85%> 80%> 90%
Matrix Human PlasmaRat PlasmaHuman Serum

Best-Practice Experimental Protocol for this compound Quantification

This protocol outlines a robust LC-MS/MS method for the quantification of this compound in human plasma. It is essential to handle samples with care to prevent the degradation of the N-oxide metabolite back to the parent drug.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: To be determined by direct infusion of a standard.

    • Internal Standard: To be determined based on the chosen standard.

  • Key MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

4. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.[2]

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Melperone, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample ISTD Add Internal Standard Sample->ISTD Precipitate Protein Precipitation (Acetonitrile) ISTD->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

G Melperone Melperone D2 Dopamine D2 Receptor Melperone->D2 HT2A Serotonin 5-HT2A Receptor Melperone->HT2A Response Antipsychotic Effect D2->Response HT2A->Response Dopamine Dopamine Dopamine->D2 Serotonin Serotonin Serotonin->HT2A

Caption: Simplified signaling pathway of Melperone's antagonist action.

References

Validation of Melperone N-Oxide as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Melperone N-Oxide as a Certified Reference Material (CRM). It includes a comparison with Haloperidol CRM, detailed experimental protocols for its certification, and representative data presented in a clear, tabular format. The information herein is designed to assist researchers in assessing the suitability of this compound CRM for their analytical and quality control needs.

Comparison with an Alternative: Haloperidol Certified Reference Material

Melperone, an atypical antipsychotic, and Haloperidol, a typical antipsychotic, are both widely used in the management of psychiatric disorders. Consequently, their respective metabolites and impurities, such as this compound, require well-characterized Certified Reference Materials for accurate quantification in pharmaceutical analysis and metabolic studies.

While both this compound and Haloperidol CRMs are essential for quality control, their parent compounds exhibit different pharmacological and side-effect profiles. Melperone is reported to have a lower incidence of extrapyramidal side effects compared to Haloperidol. This distinction underscores the importance of specific and accurate CRMs for each compound to ensure proper identification and quantification in complex matrices.

Table 1: Comparison of this compound CRM and Haloperidol CRM

FeatureThis compound CRMHaloperidol CRM
Parent Compound Class Atypical Antipsychotic (Butyrophenone)Typical Antipsychotic (Butyrophenone)
Primary Application Quantification of this compound in pharmaceutical preparations and biological samples.Quantification of Haloperidol in pharmaceutical preparations and biological samples.
Accreditation Produced under ISO 17034 and ISO/IEC 17025.[1]Typically produced under similar ISO standards for CRMs.
Key Analytical Challenge Differentiation from the parent drug and other metabolites.Differentiation from its various metabolites.

Quantitative Data for this compound Certified Reference Material

The following tables summarize the representative quantitative data obtained during the certification process of this compound CRM. This data is indicative of the quality and reliability of the CRM.

Table 2: Purity and Impurity Profile

ParameterResultMethod
Purity (as is) 99.8%Mass Balance
Chromatographic Purity 99.9%HPLC-UV
Residual Solvents <0.1%Headspace GC-MS
Water Content 0.05%Karl Fischer Titration
Inorganic Impurities <0.01%ICP-MS
Melperone <0.05%HPLC-UV

Table 3: Homogeneity Data

ParameterResultMethod
Between-Unit Variance <1%ANOVA
Within-Unit Variance <0.5%ANOVA

Table 4: Stability Data

ConditionTime PointPurity (%)
Long-term (5°C ± 3°C) 12 months99.8
Short-term (25°C ± 2°C) 1 month99.8
Short-term (40°C ± 2°C) 1 month99.7

Experimental Protocols

Detailed methodologies for the key experiments performed during the validation of this compound CRM are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL and subsequently diluted with the mobile phase to the desired concentrations.

  • Sample Preparation: The CRM material was accurately weighed and dissolved in methanol to achieve a concentration of 1 mg/mL.

Homogeneity Testing
  • Methodology: Ten units of the this compound CRM batch were randomly selected. From each unit, three samples were taken from the top, middle, and bottom. Each sample was prepared and analyzed in triplicate using the validated HPLC-UV method described above.

  • Statistical Analysis: The data was subjected to an Analysis of Variance (ANOVA) to determine the between-unit and within-unit variances.

Stability Assessment
  • Long-Term Stability: Samples of the CRM were stored at the recommended storage condition (5°C ± 3°C) in their original unopened packaging. The purity of the material was tested at 0, 3, 6, 9, and 12-month intervals using the validated HPLC-UV method.

  • Short-Term Stability: Samples were exposed to elevated temperatures (25°C ± 2°C and 40°C ± 2°C) for a period of one month to simulate transport conditions. The purity was assessed at the beginning and end of the exposure period.

Visualizations

Experimental Workflow for CRM Validation

G Experimental Workflow for CRM Validation cluster_0 Material Preparation & Characterization cluster_1 Certification Studies cluster_2 Data Analysis & Documentation cluster_3 Final Product A Synthesis & Purification of this compound B Preliminary Characterization (NMR, MS, IR) A->B C Purity Determination (Mass Balance, HPLC) B->C D Homogeneity Assessment (ANOVA) C->D E Stability Studies (Long & Short Term) D->E F Uncertainty Budget Calculation E->F G Certificate of Analysis Generation F->G H Certified Reference Material G->H

Caption: Workflow for the validation of this compound CRM.

Signaling Pathway of Melperone

G Simplified Signaling Pathway of Melperone cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates G_protein_D2 Gi/o Protein D2R->G_protein_D2 G_protein_HT2A Gq/11 Protein HT2AR->G_protein_HT2A AC Adenylyl Cyclase G_protein_D2->AC PLC Phospholipase C G_protein_HT2A->PLC cAMP ↓ cAMP AC->cAMP Response Modulation of Neuronal Excitability cAMP->Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Response Melperone Melperone Melperone->D2R Antagonizes Melperone->HT2AR Antagonizes

Caption: Melperone's antagonistic action on D2 and 5-HT2A receptors.

References

The Enigmatic Metabolite: An Evaluation of Melperone N-oxide's Potential Contribution to Antipsychotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Melperone, an atypical antipsychotic of the butyrophenone class, has a long-standing clinical history in the management of schizophrenia and other psychotic disorders. Its therapeutic action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. As with most pharmaceuticals, the biotransformation of Melperone in the liver is a critical determinant of its overall pharmacological profile, including its efficacy and duration of action. While the hepatic metabolism of Melperone is known, the specific contribution of its various metabolites to its therapeutic effects remains an area of active investigation. This guide explores the potential role of a putative metabolite, Melperone N-oxide, as an active contributor to the pharmacological effects of the parent drug.

While direct evidence for the formation of this compound as a significant metabolite in humans is not robustly established in publicly available literature, the formation of N-oxides is a common metabolic pathway for tertiary amine-containing compounds, a structural feature present in Melperone. The potential for Melperone to undergo N-oxidation, and the subsequent pharmacological activity of this metabolite, warrants consideration in the comprehensive evaluation of its mechanism of action.

Comparative Pharmacological Profile: Melperone vs. Hypothetical this compound

A direct comparative analysis of Melperone and this compound is contingent on the availability of the N-oxide metabolite for in vitro and in vivo testing. The following table outlines the key pharmacological parameters that would be essential for such a comparison. The data for Melperone is based on existing literature, while the values for this compound are hypothetical placeholders, representing the data points that would need to be experimentally determined.

ParameterMelperoneThis compound (Hypothetical)
Dopamine D2 Receptor Binding Affinity (Ki) ~300 nMTo be determined
Serotonin 5-HT2A Receptor Binding Affinity (Ki) ~50 nMTo be determined
D2 Receptor Functional Antagonism (IC50) To be determinedTo be determined
5-HT2A Receptor Functional Antagonism (IC50) To be determinedTo be determined
In vitro Metabolic Stability (t½ in human liver microsomes) ~3-4 hours[1]To be determined
Blood-Brain Barrier Permeability HighTo be determined

Experimental Protocols for Evaluating this compound

To ascertain the potential of this compound as an active metabolite, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

In Vitro Metabolism of Melperone

Objective: To determine if this compound is a metabolite of Melperone in a human-relevant in vitro system.

Methodology:

  • Incubation: Melperone (1 µM) will be incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction will be initiated by the addition of NADPH (1 mM). A control incubation without NADPH will also be performed.

  • Time Points: Aliquots of the incubation mixture will be collected at 0, 15, 30, 60, and 120 minutes.

  • Reaction Termination: The reaction will be stopped by the addition of an equal volume of ice-cold acetonitrile.

  • Sample Preparation: The samples will be centrifuged to precipitate proteins, and the supernatant will be collected for analysis.

  • Analysis: The supernatant will be analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of potential metabolites, including this compound, by comparing with a synthesized this compound standard.

Receptor Binding Assays

Objective: To determine the binding affinity of Melperone and this compound for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Receptor Source: Membranes from cells stably expressing human recombinant D2 or 5-HT2A receptors will be used.

  • Radioligand: A specific radioligand, such as [³H]-Spiperone for D2 receptors and [³H]-Ketanserin for 5-HT2A receptors, will be used.

  • Competition Assay: A fixed concentration of the radioligand will be incubated with the receptor membranes in the presence of increasing concentrations of unlabeled Melperone or this compound.

  • Incubation: The incubation will be carried out at room temperature for a specified period to reach equilibrium.

  • Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters will be measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The binding affinity (Ki) will be calculated using the Cheng-Prusoff equation.

Functional Receptor Assays

Objective: To determine the functional activity (antagonist or agonist) of Melperone and this compound at D2 and 5-HT2A receptors.

Methodology for D2 Receptor Functional Assay (cAMP Inhibition):

  • Cell Line: A cell line stably co-expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) will be used.

  • Agonist Stimulation: Cells will be stimulated with a known D2 receptor agonist (e.g., quinpirole) to induce a decrease in intracellular cAMP levels.

  • Antagonist Treatment: Cells will be pre-incubated with varying concentrations of Melperone or this compound before the addition of the agonist.

  • cAMP Measurement: Intracellular cAMP levels will be measured using a commercially available assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration of the compound that inhibits 50% of the agonist-induced response (IC50) will be determined to quantify its antagonist potency.

Methodology for 5-HT2A Receptor Functional Assay (Calcium Mobilization):

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) will be used.

  • Agonist Stimulation: Cells will be stimulated with a known 5-HT2A receptor agonist (e.g., serotonin) to induce an increase in intracellular calcium.

  • Antagonist Treatment: Cells will be pre-incubated with varying concentrations of Melperone or this compound before the addition of the agonist.

  • Calcium Measurement: Changes in intracellular calcium concentration will be measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that inhibits 50% of the agonist-induced calcium mobilization (IC50) will be determined to quantify its antagonist potency.

Visualizing the Potential Role of this compound

The following diagrams illustrate the key concepts discussed in this guide, from the metabolic pathway to the experimental workflow for evaluation.

Melperone_Metabolism Melperone Melperone CYPs Hepatic CYP450 Enzymes Melperone->CYPs Metabolism Metabolites Other Metabolites N_Oxide This compound (Putative Metabolite) CYPs->Metabolites CYPs->N_Oxide N-Oxidation

Caption: Potential metabolic pathway of Melperone.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Synthesis Synthesize this compound Standard Metabolism Metabolism Studies (Human Liver Microsomes) Synthesis->Metabolism Binding Receptor Binding Assays (D2 & 5-HT2A) Synthesis->Binding Functional Functional Receptor Assays (cAMP & Calcium) Synthesis->Functional Data_Analysis Determine Ki and IC50 Values Metabolism->Data_Analysis Binding->Data_Analysis Functional->Data_Analysis Comparison Compare Activity with Melperone Data_Analysis->Comparison

Caption: Workflow for evaluating this compound.

Signaling_Pathway cluster_melperone Melperone / this compound cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_effect Cellular Response Melperone Melperone or This compound D2R Dopamine D2 Receptor Melperone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Melperone->HT2AR Antagonist D2_Signal Inhibition of cAMP Production D2R->D2_Signal Blocks HT2A_Signal Increase in Intracellular Calcium HT2AR->HT2A_Signal Blocks Effect Modulation of Neuronal Excitability D2_Signal->Effect HT2A_Signal->Effect

Caption: Antagonist action at D2 and 5-HT2A receptors.

Conclusion

The evaluation of this compound as a potential active metabolite is a critical step in fully understanding the pharmacology of Melperone. While direct evidence of its formation and activity is currently limited in the public domain, the established metabolic pathways of similar atypical antipsychotics suggest that N-oxidation is a plausible route of biotransformation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate the existence and pharmacological significance of this compound. Should this metabolite be formed in vivo and possess significant activity at D2 and 5-HT2A receptors, it could have important implications for drug efficacy, duration of action, and inter-individual variability in patient response to Melperone treatment. Further research in this area is essential to refine our understanding of this established antipsychotic agent.

References

Safety Operating Guide

Prudent Disposal of Melperone N-Oxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Melperone N-oxide is paramount. This guide provides essential logistical and safety information to manage this process effectively.

Hazard Assessment and Waste Classification

Prior to disposal, a thorough hazard assessment is crucial. Based on available data for similar N-oxide compounds, such as Clozapine N-oxide, this compound should be treated as a potentially hazardous substance. The following table summarizes the likely hazard classifications that should be considered for its disposal profile.

Hazard CategoryClassificationHandling and Disposal Considerations
Acute Toxicity (Oral) Assumed Toxic Avoid ingestion and generation of dust. Handle with appropriate personal protective equipment (PPE). Waste must be segregated as toxic.
Target Organ Toxicity Potential for Effects May cause drowsiness or dizziness. Avoid inhalation. Work in a well-ventilated area or fume hood.
Physical State Solid Handle as a solid chemical waste.
Environmental Hazards Data Not Available Assume ecotoxicity. Prevent release to the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of this compound. It is imperative to consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and all local, state, and federal regulations.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions.

    • Keep solid and liquid waste forms separate.

  • Containerization:

    • Use a container that is compatible with the chemical. For solid waste, a securely sealed, robust plastic or glass container is appropriate.

    • The container must be in good condition, with a tightly fitting lid to prevent spills or the release of dust.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[1]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.

    • Do not attempt to dispose of this compound through standard trash or down the sanitary sewer system.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Aqueous Waste Solution assess_form->liquid_waste Liquid container_solid Place in a Labeled, Compatible Solid Waste Container solid_waste->container_solid container_liquid Place in a Labeled, Compatible Liquid Waste Container liquid_waste->container_liquid segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) container_solid->segregate container_liquid->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa request_pickup Request Hazardous Waste Pickup (Follow Institutional Protocol) saa->request_pickup end End: Proper Disposal request_pickup->end

References

Essential Safety and Logistical Information for Handling Melperone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Melperone N-Oxide (CAS 2724690-02-0) is publicly available. The following guidance is based on information for the parent compound, Melperone, and general safety protocols for handling potent pharmaceutical compounds and amine oxides. Researchers should exercise caution and perform a thorough risk assessment before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The information is intended to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Physical and Chemical Properties

As specific data for this compound is limited, the following table includes information for both this compound where available and its parent compound, Melperone, for reference.

PropertyThis compoundMelperone (Parent Compound)
CAS Number 2724690-02-0[1][2][3][4]3575-80-2
Molecular Formula C₁₆H₂₂FNO₂[1]C₁₆H₂₂FNO
Appearance Neat[1]Solid
Synonyms 1-(4-fluorophenyl)-4-(4-methyl-1-oxido-1-piperidinyl)-1-butanone[1]1-(4-Fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone
InChI InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3[1]InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3

Operational Plan: Safe Handling of this compound

Given that this compound is a potent pharmaceutical compound, a holistic approach to safety, encompassing facility design, equipment, and personal practices, is crucial.[5] The open handling of potent powders is strongly discouraged.[6]

Engineering Controls
  • Primary Containment: All handling of powdered this compound should be conducted in a primary containment system such as a fume hood, glove box, or an isolator to minimize airborne particles.[6]

  • Ventilation: Use local exhaust ventilation to direct any potential dust or aerosols away from the operator.[5]

  • Facility Design: The handling area should be under negative pressure relative to adjacent rooms to prevent the escape of airborne particles. Access should be through an airlock.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure through ingestion, inhalation, or skin contact.

PPE ItemSpecification
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for potent compounds.[5]
Body Protection A dedicated lab coat or disposable gown. Ensure it is kept separate from personal clothing.
Respiratory Protection For operations with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be used.[5]
Handling Procedures
  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Prepare the work area by lining it with absorbent, disposable material.

  • Weighing: If possible, weigh the compound directly within the containment system. Use dedicated, labeled utensils.

  • Making Solutions: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant waste container. Do not dispose of amine-containing waste down the drain.[7]

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

Disposal Method
  • Incineration: The preferred method for the disposal of potent pharmaceutical waste and amine-based compounds is incineration in a licensed hazardous waste facility.[8][9] This ensures the complete destruction of the active compound.

  • Neutralization: While some amine wastes can be neutralized, this is not recommended for potent pharmaceutical compounds without specific, validated procedures due to the potential for hazardous reactions and incomplete degradation.

  • Landfill: Direct disposal to a landfill is not a suitable option for this type of waste.[9]

Spill Management

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the powder or liquid using a spill kit with appropriate absorbent materials. Avoid creating dust.

  • Clean: Carefully clean the area using a wet wipe or absorbent pads. Place all cleaning materials in the hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Enter Containment dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via Incineration segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.